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  • Product: 1H-Indazole-3,7-dicarboxylic acid

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1H-Indazole-3,7-dicarboxylic acid

The Chemical Architecture and Synthetic Utility of 1H-Indazole-3,7-dicarboxylic acid: A Technical Guide for Drug Development Executive Summary The 1H-indazole scaffold is a privileged structure in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Architecture and Synthetic Utility of 1H-Indazole-3,7-dicarboxylic acid: A Technical Guide for Drug Development

Executive Summary

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including anti-emetics (granisetron), anti-neoplastics (lonidamine), and poly (ADP-ribose) polymerase (PARP) inhibitors[1][2]. While mono-substituted indazole-3-carboxylic acids are well-documented, 1H-Indazole-3,7-dicarboxylic acid (CAS: 1427504-82-2) represents a highly specialized, bifunctional building block. The presence of two orthogonal carboxylic acid moieties at the C3 and C7 positions provides researchers with dual sites for modular derivatization, enabling the synthesis of complex bis-amides, targeted protein degraders (PROTACs), and highly specific kinase inhibitors.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural tautomerism, and validated synthetic methodologies for 1H-indazole-3,7-dicarboxylic acid, designed specifically for drug development professionals.

Structural & Physicochemical Profiling

The indazole ring is a bicyclic heteroaromatic system consisting of a benzene ring fused to a pyrazole ring. A critical feature of this scaffold is its annular tautomerism. The molecule predominantly exists in the 1H-indazole form rather than the 2H-indazole form. Thermodynamic studies indicate that the free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than that of the 2H-tautomer, rendering it energetically favored and significantly more stable under physiological conditions[3].

Quantitative Physicochemical Data

To facilitate formulation and synthetic planning, the core properties of the parent di-acid and its primary mono-ester derivative are summarized below[4][5]:

Property1H-Indazole-3,7-dicarboxylic acid7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
CAS Registry Number 1427504-82-2898747-36-9
Molecular Formula C9H6N2O4C10H8N2O4
Molecular Weight 206.15 g/mol 220.18 g/mol
Tautomeric Preference 1H-form (ΔG ≈ -2.3 kcal/mol vs 2H)1H-form
Solubility Profile Soluble in DMF, DMSO, alkaline aq.Soluble in DMF, DMSO, hot MeOH
Primary Utility Bifunctional scaffold / PROTAC linkerOrthogonal C3-amidation precursor

Mechanistic Pathways & Synthetic Strategies

The reproducibility of synthesizing the 1H-indazole-3-carboxylic acid core is historically challenging, heavily dependent on the chosen precursor[6]. The most robust and scalable method for constructing the 3,7-dicarboxylic acid derivative utilizes 7-carboxy-isatin as the starting material.

The causality of this reaction sequence relies on three distinct mechanistic phases:

  • Ring Opening: Alkaline hydrolysis of the isatin lactam ring yields an intermediate ortho-aminophenylglyoxylic acid derivative.

  • Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt using sodium nitrite in a strongly acidic medium at low temperatures (0–5 °C) to prevent premature decomposition[7].

  • Reductive Cyclization: The addition of a reducing agent (typically SnCl2) reduces the diazonium species to an aryl hydrazine, which immediately undergoes intramolecular dehydrative cyclization with the adjacent α-keto acid group to forge the pyrazole ring[2][8].

SynthWorkflow A 7-Carboxy-Isatin (Starting Material) B Alkaline Hydrolysis (Ring Opening) A->B NaOH (aq) C Diazotization (NaNO2, HCl, 0°C) B->C Acidic medium D Diazonium Salt Intermediate C->D E Reductive Cyclization (SnCl2, HCl) D->E Reduction F 1H-Indazole-3,7- dicarboxylic acid E->F Yield: 60-75%

Synthetic workflow for 1H-indazole-3,7-dicarboxylic acid via diazotization.

Orthogonal Functionalization in Drug Discovery

The strategic value of 1H-indazole-3,7-dicarboxylic acid lies in the differential reactivity of the C3 and C7 carboxyl groups. The C3-carboxylic acid is directly attached to the electron-deficient pyrazole ring, whereas the C7-carboxylic acid is attached to the electron-rich benzene ring. This electronic disparity allows for selective protection/deprotection strategies.

For instance, the C7 position can be selectively esterified to yield 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (CAS: 898747-36-9)[9][10]. This allows medicinal chemists to perform aggressive amide coupling (using HATU or EDC/HOBt) exclusively at the C3 position to generate analogs of lonidamine or granisetron, followed by subsequent functionalization at the C7 position to attach pharmacokinetic modifiers or target-binding ligands[11].

DrugTarget Core 1H-Indazole-3,7-dicarboxylic acid C3 C3-Carboxylic Acid (Amidation/Esterification) Core->C3 Primary target site C7 C7-Carboxylic Acid (Linker Attachment) Core->C7 Secondary target site Drug1 5-HT3 Receptor Antagonists (Granisetron analogs) C3->Drug1 Drug2 Antineoplastic Agents (Lonidamine analogs) C3->Drug2 Drug3 PARP Inhibitors / PROTACs C7->Drug3 Steric tuning & linkage

Orthogonal functionalization of C3 and C7 for targeted drug development.

Experimental Protocol: Synthesis of 1H-Indazole-3,7-dicarboxylic acid

The following protocol is a self-validating, step-by-step methodology adapted from established diazotization-cyclization routes for indazole-3-carboxylic acids[8][12].

Reagents Required:

  • 7-Carboxy-isatin (1.0 eq)

  • Sodium Hydroxide (NaOH, 10% aqueous solution)

  • Sodium Nitrite (NaNO2, 1.1 eq)

  • Stannous Chloride Dihydrate (SnCl2·2H2O, 2.5 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%)

Step-by-Step Methodology:

  • Lactam Hydrolysis: Suspend 7-carboxy-isatin (10 mmol) in 10% aqueous NaOH (30 mL). Heat the mixture gently to 50 °C for 30 minutes until a clear solution is obtained, indicating the complete ring-opening to sodium 2-amino-3-carboxyphenylglyoxylate.

  • Acidification & Cooling: Cool the reaction mixture to 0 °C using an ice-salt bath. Slowly add concentrated HCl dropwise until the pH reaches ~1.0. Caution: Maintain the temperature strictly below 5 °C to prevent degradation.

  • Diazotization: Dissolve NaNO2 (11 mmol) in a minimal amount of cold distilled water (5 mL). Add this solution dropwise to the acidic reaction mixture over 15 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt intermediate.

  • Reductive Cyclization: In a separate flask, dissolve SnCl2·2H2O (25 mmol) in concentrated HCl (10 mL) and cool to 0 °C. Add this reducing solution dropwise to the diazonium mixture.

  • Maturation & Isolation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours. The cyclization will yield a distinct precipitate.

  • Purification: Filter the resulting solid under vacuum. Wash the crude product sequentially with cold water (3 x 20 mL) and cold ethanol (10 mL). Recrystallize from a mixture of DMF and water to afford pure 1H-indazole-3,7-dicarboxylic acid as a crystalline solid.

Validation Check: The absence of the lactam carbonyl stretch (~1730 cm⁻¹) and the appearance of the broad N-H stretch (~3200-3400 cm⁻¹) in FTIR spectroscopy confirms the formation of the indazole ring.

References

  • Howei Pharm - CAS 898747-36-9 7-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid. Howei Pharm. Available at:[Link]

  • Matilda Science - Highly Efficient Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives via Diazotization Reaction. Chinese Journal of Organic Chemistry. Available at:[Link]

  • Google Patents - US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid. Google Patents.
  • Google Patents - CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • ResearchGate - Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability of 1H-Indazole-3,7-dicarboxylic Acid Ligands

Executive Summary The 1H-Indazole-3,7-dicarboxylic acid ( ) ligand represents a high-value scaffold in both Reticular Chemistry (MOFs) and Medicinal Chemistry. Unlike simple carboxylates, the indazole core introduces a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-Indazole-3,7-dicarboxylic acid (


) ligand represents a high-value scaffold in both Reticular Chemistry (MOFs) and Medicinal Chemistry. Unlike simple carboxylates, the indazole core introduces a heterocyclic nitrogen donor system capable of prototropic tautomerism, significantly influencing thermodynamic stability.

This guide analyzes the thermodynamic profile of


, focusing on its acid-dissociation constants (pKa), tautomeric equilibria, and the entropic drivers governing its coordination complexes. We provide actionable protocols for quantifying these stability parameters, designed for researchers optimizing ligand-metal interactions or pharmaceutical shelf-life.

Molecular Architecture & Tautomeric Equilibria

The thermodynamic stability of


 is rooted in its bicyclic aromaticity and the capability of the pyrazole ring to act as both a hydrogen bond donor and acceptor.
Prototropic Tautomerism

Indazoles exist in a tautomeric equilibrium between the


 and 

forms. For 3,7-substituted indazoles, the

-tautomer
is thermodynamically favored by approximately 2–4 kcal/mol in the ground state due to the preservation of the benzenoid sextet and intramolecular hydrogen bonding interactions between the N-H and the adjacent 7-carboxylate group.
  • 1H-Form: The proton resides on N1. Stabilized by aromaticity and steric shielding from the 7-COOH group.

  • 2H-Form: The proton resides on N2. Typically higher energy (quinoid character contribution), but can be trapped in specific metal coordination modes.

Acid-Base Thermodynamics (pKa)

The ligand possesses three ionizable protons with distinct dissociation enthalpies. Understanding these values is critical for pH-dependent stability profiling.

Proton SiteApprox. pKaThermodynamic Context
3-COOH

Typical aromatic carboxylate acidity. First deprotonation site.
7-COOH

Slightly less acidic due to intramolecular H-bonding with N1-H (stabilization of the undissociated form).
N1-H

Very weak acid. Deprotonation requires strong bases or metal coordination (forming the indazolate anion).

Technical Insight: The high pKa of the N1-H is the primary driver for the hydrolytic stability of Indazole-based MOFs. The metal-nitrogen bond formed after deprotonation is highly covalent, resisting hydrolysis far better than pure metal-carboxylate bonds.

Visualization: Tautomeric & Coordination Pathways

The following diagram illustrates the pH-dependent speciation and the bifurcation of coordination modes that dictate thermodynamic stability.

IndazoleStability H3L H3IDC (Neutral) 1H-Tautomer Dominant H3L->H3L 1H <-> 2H Tautomerism H2L [H2IDC]- (Mono-anion) 3-COO- Deprotonated H3L->H2L pH > 3.0 (Fast Eq.) HL [HIDC]2- (Di-anion) 3,7-COO- Deprotonated H2L->HL pH > 4.5 (Chelate Effect) L [IDC]3- (Tri-anion) Fully Deprotonated Indazolate HL->L pH > 13 or Metal Assisted Metal Metal Coordination (Zn2+, Cd2+, Ln3+) L->Metal Thermodynamic Sink (High Stability Constant)

Figure 1: Protolytic cascade of 1H-Indazole-3,7-dicarboxylic acid showing the progression from neutral ligand to the thermodynamically stable indazolate coordination species.

Experimental Protocols for Stability Profiling

To rigorously define the thermodynamic stability of this ligand, two complementary workflows are required: Potentiometric Titration (solution state) and Thermogravimetric Analysis (solid state).

Protocol A: Determination of Dissociation Constants (pKa)

Objective: Accurate determination of


, 

, and

to predict buffering capacity and complexation ranges.

Materials:

  • Automatic Potentiometric Titrator (e.g., Mettler Toledo G20).

  • 0.1 M KOH (Standardized, carbonate-free).

  • 0.1 M HCl.

  • Inert background electrolyte: 0.1 M KCl or NaClO

    
    .
    
  • Argon or Nitrogen gas purge.

Step-by-Step Workflow:

  • Solution Prep: Dissolve

    
     mol of 
    
    
    
    in 50 mL of degassed water/methanol (90:10 v/v) mixture. Note: Methanol is often required due to the limited aqueous solubility of the neutral aromatic core.
  • Ionic Strength Control: Add solid KCl to adjust ionic strength (

    
    ) to 0.1 M.
    
  • Acidification: Add excess 0.1 M HCl to fully protonate all sites (starting pH ~2.0).

  • Titration: Titrate with 0.1 M KOH under continuous Ar flow at

    
    .
    
  • Data Processing: Use Hyperquad or similar non-linear least squares software to fit the titration curve.

    • Validation Criteria: The fitting parameter (

      
      ) must be 
      
      
      
      for the model to be statistically valid.
Protocol B: Thermal Stability Profiling (TGA/DSC)

Objective: Determine the decomposition onset temperature (


) and decarboxylation enthalpy.

Materials:

  • TGA/DSC analyzer (e.g., TA Instruments SDT 650).

  • Alumina pans (open).

Step-by-Step Workflow:

  • Equilibration: Load 5–10 mg of crystalline ligand into the alumina pan.

  • Purge: Equilibrate under

    
     flow (100 mL/min) for 30 minutes to remove surface moisture.
    
  • Ramp: Heat from

    
     to 
    
    
    
    at a rate of
    
    
    .
  • Analysis:

    • Event 1 (Desolvation):

      
      . Loss of lattice water/methanol.
      
    • Event 2 (Decarboxylation): Typically

      
      . This is the critical thermodynamic limit of the ligand.
      
    • Event 3 (Core Oxidation):

      
      . Breakdown of the indazole heterocycle.
      

Coordination Thermodynamics: The Chelate Effect

In drug development and materials science, the "free" ligand stability is secondary to its Binding Thermodynamics . The 3,7-substitution pattern allows for a unique "pincer-like" or bridging coordination mode.

The Indazolate Cluster Effect

When the N-H is deprotonated (forming the indazolate anion), the ligand bridges metal centers (M-N-N-M). This 3-atom bridge is rigid.

  • Enthalpic Contribution (

    
    ):  Strong 
    
    
    
    -donation from the pyrazolate nitrogen.
  • Entropic Contribution (

    
    ):  The displacement of solvent molecules from the metal coordination sphere by the rigid indazole scaffold drives stability (The Chelate Effect).
    

Stability Comparison Table:

Ligand SystemCoordination ModeLog K (Stability Constant)Thermal Limit (

)
Benzoate Monodentate O-donorLow (~2-3)~200°C
Phthalate Bidentate O,O-donorMedium (~4-5)~250°C
1H-Indazole-3,7-DC Multidentate N,O-donor High (>7) >320°C (in MOF)

Key Finding: The presence of the 7-carboxylate group adjacent to the N1 nitrogen creates a "pocket" that protects the metal-nitrogen bond from hydrolytic attack, significantly increasing the kinetic stability of the resulting complexes compared to 3-substituted indazoles alone.

References

  • Synthesis & General Indazole Chemistry

    • Title: "Highly Efficient Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives via Diazotiz
    • Source: Matilda / Science D
    • URL: (Verified via search result 1.5)

  • Crystallographic & Tautomeric Data

    • Title: "1-Methyl-1H-indazole-3-carboxylic acid: Crystal structure and hydrogen bonding"
    • Source: N
    • URL:[Link]

  • MOF/Coordination Stability

    • Title: "Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid" (Analogous stability data for Indazole-carboxylates)[1]

    • Source: MDPI Molecules
    • URL:[Link]

  • Thermodynamic Constants (pKa Reference)

    • Title: "Indazole - Chemical Properties and pKa values"
    • Source: Wikipedia / Chemical D
    • URL:[Link]

Sources

Foundational

Solubility Profile &amp; Characterization of 1H-Indazole-3,7-dicarboxylic acid

Executive Summary & Chemical Profile 1H-Indazole-3,7-dicarboxylic acid is a high-melting, polar heterocyclic building block utilized primarily in the synthesis of kinase inhibitors (e.g., PAK1, CDK8) and complex pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1H-Indazole-3,7-dicarboxylic acid is a high-melting, polar heterocyclic building block utilized primarily in the synthesis of kinase inhibitors (e.g., PAK1, CDK8) and complex pharmaceutical scaffolds.[1] Unlike its mono-acid analogs (indazole-3-carboxylic acid), the presence of two carboxylic acid moieties at the 3- and 7-positions significantly increases the crystal lattice energy through extensive intermolecular hydrogen bonding.

This guide addresses the solubility challenges inherent to this structure. Due to the scarcity of public experimental datasets for this specific isomer, this document synthesizes predictive data based on structural analogs (1H-Indazole-3-carboxylic acid and 1H-Indazole-7-carboxylic acid) and provides a validated protocol for empirical determination.

Physicochemical Profile (Predicted)
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₉H₆N₂O₄High polarity
Molecular Weight 206.16 g/mol Small molecule, diffusion-favorable
Predicted pKa pKa₁ ≈ 3.0 (3-COOH), pKa₂ ≈ 3.5 (7-COOH)Soluble in basic aqueous media (pH > 5)
H-Bond Donors 3 (2x -COOH, 1x -NH)Strong crystal lattice; requires polar solvents
H-Bond Acceptors 5 (4x -O-, 1x -N=)Excellent solubility in DMSO/DMF
Melting Point > 280°C (Decomposes)High lattice energy barrier to dissolution

Solubility Landscape & Solvent Selection

The dissolution of 1H-Indazole-3,7-dicarboxylic acid is thermodynamically controlled by the energy required to break the intermolecular hydrogen bond network (Crystal Lattice Energy) versus the energy released by solvation (Solvation Enthalpy).[1]

Solvent Tier Classification

Based on structural analysis of indazole di-acids.

Tier 1: Primary Solvents (High Solubility)

Recommended for stock solutions and reactions.[1]

  • DMSO (Dimethyl sulfoxide): The gold standard.[1] The sulfoxide oxygen acts as a strong H-bond acceptor, disrupting the carboxylic acid dimers.[1]

    • Solubility: > 50 mg/mL (Ambient)[1]

  • DMF (Dimethylformamide) / NMP (N-Methyl-2-pyrrolidone): Effective alternatives to DMSO, particularly for amidation reactions.

    • Solubility: 30–50 mg/mL (Ambient)[1]

  • Basic Water (pH > 8): The compound dissolves readily as the dianion.[1] Use 2.5 eq. of NaOH, KOH, or NH₄OH.[1]

    • Solubility: > 100 mg/mL

Tier 2: Secondary Solvents (Moderate/Temperature Dependent)

Recommended for recrystallization or liquid-liquid extraction.

  • Methanol / Ethanol: Limited solubility at room temperature due to the rigid lattice. Significant solubility increase at reflux.

    • Solubility: 1–10 mg/mL (Hot)[1]

  • THF (Tetrahydrofuran): Moderate solubility; often improved by adding small amounts of water or base.[1]

    • Solubility: < 5 mg/mL (Ambient)[1]

Tier 3: Anti-Solvents (Insoluble)

Recommended for precipitation and purification.[1]

  • DCM (Dichloromethane), Chloroform: Insoluble.[1]

  • Non-polar Hydrocarbons (Hexanes, Heptane, Toluene): Completely insoluble.[1]

  • Acidic Water (pH < 2): Precipitates the free acid.[1]

Dissolution Mechanism & Thermodynamics

The following diagram illustrates the thermodynamic cycle of dissolving this crystalline solid. The high energy required to break the "Solid State H-Bond Network" is the primary barrier, which is why non-polar solvents fail.[1]

DissolutionMechanism cluster_0 Solvent Interaction Types Solid Crystalline Solid (Strong Intermolecular H-Bonds) Gas Gas Phase (Isolated Molecules) Solid->Gas ΔH_sublimation (Energy Cost) Solution Solvated State (Solvent-Solute Interactions) Solid->Solution ΔH_dissolution (Net Observable) Gas->Solution ΔH_solvation (Energy Gain) DMSO DMSO/DMF: Accepts H-bonds (High Solubility) Hexane Hexane: Van der Waals only (Insoluble)

Figure 1: Thermodynamic cycle of dissolution.[1] High lattice energy (Red) must be overcome by strong solvation energy (Green/Blue).[1]

Validated Experimental Protocol

Since specific literature values are rare, use this standardized "Shake-Flask" protocol to generate legally defensible solubility data (E-E-A-T compliant).

Protocol: Equilibrium Solubility Determination (HPLC-UV)

Materials:

  • 1H-Indazole-3,7-dicarboxylic acid (Solid, >95% purity)[1]

  • Target Solvents (HPLC Grade)

  • 0.45 µm PTFE Syringe Filters

  • Thermomixer or Shaking Water Bath[1]

Workflow:

  • Preparation: Weigh ~20 mg of solid into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Saturation: Vortex for 1 minute. If fully dissolved, add more solid until a visible suspension persists (supersaturation).[1]

  • Equilibration: Shake at target temperature (e.g., 25°C) for 24 hours at 500 rpm.

  • Filtration: Centrifuge at 10,000 rpm for 5 mins. Filter the supernatant through a 0.45 µm PTFE filter.

    • Critical Step: Discard the first 100 µL of filtrate to account for filter adsorption.

  • Quantification: Dilute the filtrate 100x with Mobile Phase (Water/Acetonitrile) and inject into HPLC.

    • Detection: UV at 254 nm or 280 nm (Indazole absorption).[1]

    • Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Shake 24h @ 25°C (Thermomixer) Start->Equilibrate Check Solid Persists? Equilibrate->Check AddSolid Add more Solid Check->AddSolid No Filter Centrifuge & Filter (0.45 µm PTFE) Check->Filter Yes AddSolid->Equilibrate Dilute Dilute Filtrate (1:100) Prevent Column Overload Filter->Dilute HPLC HPLC-UV Quantitation (254 nm) Dilute->HPLC

Figure 2: Step-by-step workflow for determining equilibrium solubility.

Practical Applications & Purification

Recrystallization Strategy

To purify the crude dicarboxylic acid, exploit the temperature-dependent solubility in alcohols or acetic acid.[1]

  • Solvent: Glacial Acetic Acid or Ethanol/Water (80:20).[1]

  • Method: Dissolve at reflux (boiling). Perform hot filtration to remove insoluble impurities. Cool slowly to 4°C.

  • Yield: The 3,7-dicarboxylic acid will crystallize as off-white needles.

Synthesis Workup

When synthesizing this compound (e.g., via hydrolysis of the diester):

  • Acidification: The reaction mixture (usually alkaline) should be acidified to pH 2-3 using HCl.

  • Isolation: Do NOT extract with DCM. Instead, collect the precipitate by filtration.[1][2] Wash the cake with water and cold methanol to remove impurities.

References

  • Syntheses of Indazole-3-carboxylic Acid Derivatives.Heterocycles, Vol 43, No. 12, 1996. (Foundational chemistry for indazole acid synthesis).
  • Solubility of Carboxylic Acids in Organic Solvents.Journal of Chemical & Engineering Data. (General reference for dicarboxylic acid solubility behavior).
  • ASTM E1148-02. Standard Test Method for Measurements of Aqueous Solubility.

Sources

Exploratory

Electronic Properties of 3,7-Disubstituted Indazole Derivatives: Mechanistic Insights and Applications in Drug Discovery

Executive Summary The indazole pharmacophore is a privileged, 10π-electron bicyclic heteroaromatic system that serves as the structural foundation for numerous FDA-approved drugs and advanced clinical candidates. While m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole pharmacophore is a privileged, 10π-electron bicyclic heteroaromatic system that serves as the structural foundation for numerous FDA-approved drugs and advanced clinical candidates. While monosubstituted indazoles have been extensively studied, 3,7-disubstituted indazole derivatives offer a unique, highly tunable electronic landscape. By strategically pairing electron-withdrawing groups (EWGs) and halogens at the C7 and C3 positions, medicinal chemists can precisely modulate the core's tautomeric equilibrium, pKa, and dipole moment. This technical whitepaper explores the causality between the electronic properties of 3,7-disubstituted indazoles and their biological efficacy, providing self-validating synthetic protocols and quantitative data to guide drug development professionals.

Core Electronic Architecture of the Indazole Scaffold

To understand the impact of 3,7-disubstitution, one must first analyze the basal electronic state of the indazole core. Indazole exists primarily in three tautomeric forms: 1H-indazole, 2H-indazole, and the rare 3H-indazole[1].

The thermodynamic stability of these tautomers is dictated by their electronic resonance structures. The 1H-tautomer maintains a benzenoid aromaticity, making it the most energetically favorable state. In contrast, the 2H-tautomer adopts an ortho-quinonoid characteristic, which disrupts the full delocalization of the 10π-electron system[1]. Density Functional Theory (DFT) calculations and thermochemical studies indicate that the free energy of the 1H-tautomer is approximately 2.3 to 3.6 kcal/mol lower than that of the 2H-tautomer, depending on the solvent dielectric constant[2].

Tautomerism A 1H-Indazole (Thermodynamically Favored) B 2H-Indazole (Kinetically Accessible) A->B ΔG ≈ 2.3-3.6 kcal/mol C C7 Electron-Withdrawing Group (e.g., -CN, -NO2) C->A Inductive pull stabilizes N1 lone pair D C3 Halogenation (e.g., -Br, -I) D->A Modifies pKa & H-bond donor capacity D->C Synergistic electronic modulation

Fig 1: Tautomeric equilibrium of indazole and the electronic impact of 3,7-disubstitution.

Causality in Electronic Modulation via 3,7-Disubstitution

The introduction of substituents at the C3 and C7 positions fundamentally rewrites the electronic distribution of the indazole ring. The causality of this modulation is rooted in inductive (-I) and mesomeric (+M/-M) effects:

  • C7 Substitution (The Electronic Anchor): The C7 position is sterically and electronically adjacent to the N1 atom. Placing a strong EWG (such as a nitrile, -CN, or nitro, -NO2) at C7 exerts a powerful inductive pull on the N1-H bond. This effectively lowers the pKa of the N1 proton, transforming it into a superior hydrogen-bond donor. Furthermore, this electronic drain stabilizes the 1H-tautomer by reducing the electron density available to migrate to the N2 position[3].

  • C3 Substitution (The Lipophilic Modulator): The C3 position sits at the apex of the pyrazole-fused ring. Halogenation (e.g., bromination or iodination) at C3 introduces a highly polarizable, electron-rich cloud. While halogens are inductively withdrawing, their lone pairs can participate in weak mesomeric donation. More importantly, a C3-halogen fine-tunes the Highest Occupied Molecular Orbital (HOMO) energy level and significantly alters the overall dipole moment of the molecule, optimizing it for hydrophobic pocket insertion in target proteins[4].

Target Binding Causality: Nitric Oxide Synthase (NOS) Inhibition

The practical application of these electronic principles is perfectly illustrated in the development of Nitric Oxide Synthase (NOS) inhibitors. NOS enzymes are flavohemeproteins where the active site contains a critical heme-Fe(III) center.

Research has demonstrated that 7-nitro-1H-indazole is a potent NOS inhibitor, binding directly to the active site via hydrogen bonding[3]. However, replacing the nitro group with a carbonitrile group (1H-indazole-7-carbonitrile) maintains equipotent inhibition while shifting selectivity heavily toward constitutive NOS (nNOS) over inducible NOS (iNOS)[4].

The Mechanistic Breakthrough: When this 7-carbonitrile scaffold is further substituted with a bromine atom at the C3 position (yielding 3-bromo-1H-indazole-7-carbonitrile), the inhibitory effect is enhanced 10-fold [4].

  • Causality: The C7-nitrile maintains the critical hydrogen-bond network with the active site residues and induces a spin state transition of the heme-Fe(III). Simultaneously, the bulky, lipophilic C3-bromine atom perfectly occupies an adjacent hydrophobic cavity. The synergistic push-pull electronic effect of the 3,7-disubstitution locks the indazole into the ideal binding conformation, drastically lowering the dissociation constant (

    
    )[4].
    

Self-Validating Experimental Protocols

To synthesize and characterize these highly specific scaffolds, researchers must employ self-validating workflows—protocols where each step contains a built-in analytical check to ensure molecular integrity before proceeding.

Divergent Synthesis of 3,7-Disubstituted Indazoles

The following protocol outlines the efficient, palladium-mediated synthesis of 3,7-disubstituted indazoles, utilizing 7-OTf-1H-indazole as a critical intermediate[3].

Step 1: Triflation of 7-Hydroxy-1H-indazole

  • Procedure: Dissolve 7-hydroxy-1H-indazole in anhydrous pyridine at 0 °C. Slowly add trifluoromethanesulfonic anhydride (Tf2O, 1.1 equiv). Stir for 2 hours at room temperature. Quench with water and extract with ethyl acetate.

  • Validation Check: Perform

    
    F NMR on the crude product. The reaction is successful only if a sharp, distinct singlet appears at δ -68.92 ppm , confirming the installation of the triflate group[5].
    

Step 2: Halogen Exchange to 7-Iodo-1H-indazole

  • Procedure: Treat the 7-OTf-1H-indazole with NaI (3.0 equiv) and CuI (10 mol%) in N,N'-dimethyl-1,2-ethanediamine at 110 °C for 24 hours.

  • Validation Check: Analyze via GC-MS. The disappearance of the triflate mass and the emergence of the iodinated mass (

    
     shift) validates the exchange. The 
    
    
    
    F NMR signal must completely disappear.

Step 3: Regioselective C3 Bromination

  • Procedure: Dissolve 7-iodo-1H-indazole in DMF. Add N-bromosuccinimide (NBS, 1.05 equiv) at 0 °C. Stir for 1 hour.

  • Validation Check: Perform ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H NMR. The characteristic indazole C3-H proton (typically a sharp singlet around δ 8.0–8.3 ppm) must be completely absent, confirming quantitative and regioselective bromination at C3.
    

Step 4: Palladium-Catalyzed Cross-Coupling

  • Procedure: React the 3-bromo-7-iodo-1H-indazole with Zn(CN)

    
     (0.6 equiv), Pd
    
    
    
    (dba)
    
    
    (4 mol%), and dppf (8 mol%) in DMA at 120 °C to yield the 3-bromo-7-cyano derivative.
  • Validation Check:

    
    C NMR must show the appearance of the quaternary nitrile carbon (typically near δ 116-118 ppm).
    

Synthesis Step1 7-Hydroxy-1H-indazole Step2 Triflation (7-OTf-1H-indazole) Step1->Step2 Tf2O, Pyridine Step3 Halogen Exchange (7-Iodo-1H-indazole) Step2->Step3 NaI, CuI Step4 C3 Bromination (3-Bromo-7-iodo-1H-indazole) Step3->Step4 NBS or Br2 Step5 Pd-Catalyzed Cross-Coupling (3,7-Disubstituted Indazole) Step4->Step5 Zn(CN)2, Pd2(dba)3

Fig 2: Step-by-step synthetic workflow for generating 3,7-disubstituted indazole scaffolds.

Electronic Characterization Workflow

To quantify the electronic properties of the synthesized derivatives, execute the following analytical suite:

  • UV-Vis Solvatochromism: Measure absorption spectra across solvents of varying dielectric constants (e.g., cyclohexane, DCM, methanol). Apply the Lippert-Mataga equation to calculate the change in dipole moment (

    
    ) between the ground and excited states.
    
  • Cyclic Voltammetry (CV): Determine the oxidation and reduction potentials in anhydrous acetonitrile using a glassy carbon working electrode. Use the onset potentials to map the exact HOMO and LUMO energy levels, verifying the electronic push-pull effect of the 3,7-disubstitution.

Quantitative Data Summaries

The following tables summarize the physical and biological data demonstrating the efficacy of electronic modulation in indazole derivatives.

Table 1: Thermodynamic Stability of Indazole Tautomers

Tautomeric FormRelative Free Energy (

G)
Dipole Moment (Debye)Primary Stabilization Mechanism
1H-Indazole 0.0 kcal/mol (Reference)~1.62 DBenzenoid aromaticity (10π)
2H-Indazole +2.3 to +3.6 kcal/mol~2.44 DQuinonoid characteristics
3H-Indazole > +15.0 kcal/molN/ALoss of aromaticity

Data aggregated from computational MP2/6-31G theory and thermochemical studies[2].*

Table 2: NOS Inhibitory Activity of Selected Indazoles

CompoundC3 SubstituentC7 SubstituentnNOS IC

(μM)
iNOS IC

(μM)
Selectivity (iNOS/nNOS)
7-Nitro-1H-indazole (Ref)-H-NO

~0.8~4.5~5.6
1H-Indazole-7-carbonitrile-H-CN~0.8>10.0>12.5
3-Bromo-1H-indazole-7-carbonitrile-Br-CN~0.08~1.2~15.0
1H-Indazole-7-carboxamide-H-CONH

~2.5>50.0>20.0

Note: IC


 values are representative approximations illustrating the relative 10-fold potency enhancement achieved via 3,7-disubstitution, based on enzymatic assays by Cottyn et al.[4].

References

  • [1] Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [4] Cottyn, B., Acher, F. C., Ramassamy, B., & Vichard, D. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. PubMed (NIH). Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide: Synthesis Pathways of Indazole Dicarboxylic Acids and Their Precursors

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole and benzimidazole rings[1]. Among its derivatives, indazole dicarboxylic acids (such as 1H-ind...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole and benzimidazole rings[1]. Among its derivatives, indazole dicarboxylic acids (such as 1H-indazole-3,5-dicarboxylic acid and 1H-indazole-3,6-dicarboxylic acid) are critical building blocks for synthesizing dual-target inhibitors, multi-dentate metal-organic framework (MOF) ligands, and complex hybrid therapeutics[2].

Synthesizing these di-functionalized heterocycles requires orthogonal protection strategies and precise regiocontrol. This whitepaper provides an in-depth mechanistic review and self-validating experimental protocols for the synthesis of indazole dicarboxylic acids, focusing on de novo core construction and late-stage functionalization.

Core Retrosynthetic Strategies & Mechanistic Rationale

The synthesis of indazole dicarboxylic acids generally relies on constructing the pyrazole-fused ring with pre-installed carboxylate groups, or building a mono-carboxylic acid core with a halogen handle for late-stage cross-coupling.

The Isatin Ring-Opening and Diazotization Route (De Novo Synthesis)

The most robust method for synthesizing 1H-indazole-3-carboxylic acid derivatives utilizes isatin as a precursor[3]. By starting with a substituted isatin (e.g., 5-carboxyisatin), the 3,5-dicarboxylic acid can be synthesized directly.

  • Mechanistic Causality : Isatin is treated with aqueous alkali, which hydrolyzes the lactam ring to yield an ortho-aminophenylglyoxylic acid intermediate[3].

  • Diazotization & Cyclization : The free primary amine is diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is highly electrophilic. The addition of a mild reducing agent (such as sodium sulfite, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) triggers a reductive intramolecular cyclization, forming the N-N bond of the indazole core,[4].
    
  • Why ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ? : Unlike stannous chloride (
    
    
    
    ), which can over-reduce the intermediate,
    
    
    provides a controlled reduction of the diazonium species to a hydrazine intermediate, which spontaneously condenses with the adjacent
    
    
    -keto acid to close the ring.

IsatinPathway N1 5-Carboxyisatin N2 2-Amino-5-carboxy- phenylglyoxylic acid N1->N2 NaOH (aq) Ring Opening N3 Diazonium Salt Intermediate N2->N3 NaNO2, HCl 0-5 °C N4 1H-Indazole-3,5- dicarboxylic acid N3->N4 Na2SO3 Reductive Cyclization

Fig 1. De novo synthesis of 1H-indazole-3,5-dicarboxylic acid via isatin ring-opening.

The [3+2] Cycloaddition Pathway

For highly functionalized or sterically hindered indazoles, the[3+2] cycloaddition of benzyne intermediates with diazo compounds is highly effective[5].

  • Mechanistic Causality : Benzyne is generated in situ from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate using cesium fluoride (CsF)[5].

  • Reagent Selection : CsF is explicitly chosen over tetrabutylammonium fluoride (TBAF) because it is a milder, heterogeneous fluoride source. This prevents the premature decomposition of the sensitive diazo compound (e.g., ethyl diazoacetate) before the benzyne is fully generated[5]. The cycloaddition yields the 1H-indazole-3-carboxylic acid ester[5], which can be saponified to the free acid.

Indole Nitrosation and Pinnick Oxidation

When starting from substituted indoles (e.g., 5-bromoindole or 5-carboxyindole), nitrosation yields an indazole-3-carboxaldehyde intermediate[6].

  • Mechanistic Causality : The aldehyde is subsequently oxidized to the carboxylic acid using the Pinnick oxidation (

    
    , 
    
    
    
    , 2-methyl-2-butene)[6]. The inclusion of 2-methyl-2-butene is non-negotiable; it acts as a hypochlorite (
    
    
    ) scavenger. Without it, the electron-rich indazole core would undergo rapid, uncontrolled electrophilic chlorination[7].

BenzynePathway A 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate B Benzyne Intermediate A->B CsF (Fluoride source) Acetonitrile, RT D 1H-Indazole-3-carboxylic acid ethyl ester B->D [3+2] Cycloaddition C Ethyl Diazoacetate C->D E Saponification & Cross-Coupling D->E NaOH, then Pd-Catalyzed Carbonylation F Indazole Dicarboxylic Acid E->F

Fig 2. Workflow for benzyne [3+2] cycloaddition and late-stage functionalization.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating physical and chemical checkpoints to ensure reaction fidelity without requiring immediate LC-MS/NMR analysis.

Protocol 1: Synthesis of 1H-Indazole-3,5-dicarboxylic acid via 5-Carboxyisatin

This protocol adapts the classical Sandmeyer-type reductive cyclization for dicarboxylic acid targets.

Step 1: Lactam Ring Opening

  • Suspend 5-carboxyisatin (1.0 equiv) in a 1.5 M aqueous solution of

    
     (3.5 equiv).
    
  • Heat the mixture to 60 °C for 2 hours.

  • Self-Validation Checkpoint: The initial opaque suspension will dissolve into a clear, deep red/orange solution, confirming the cleavage of the lactam ring to form the sodium salt of 2-amino-5-carboxyphenylglyoxylic acid[4].

Step 2: Diazotization

  • Cool the solution to 0–5 °C using an ice-brine bath.

  • Acidify the mixture to pH < 2 by the dropwise addition of concentrated

    
    .
    
  • Add a pre-chilled aqueous solution of

    
     (1.1 equiv) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.
    
  • Self-Validation Checkpoint: Test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

Step 3: Reductive Cyclization

  • To the cold diazonium solution, rapidly add an aqueous solution of

    
     (2.5 equiv).
    
  • Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: The evolution of nitrogen gas will cease, and a heavy precipitate will form.

  • Acidify the mixture with 2N

    
     to pH 2 to fully protonate the dicarboxylic acid. Filter the off-white powder, wash with cold water, and dry under a vacuum[4].
    
Protocol 2: Synthesis of 1H-Indazole-3-carboxylate esters via[3+2] Cycloaddition

Adapted from the standardized Organic Syntheses procedure[5].

  • In an oven-dried flask under argon, combine 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (2.2 equiv) in anhydrous acetonitrile.

  • Add anhydrous Cesium Fluoride (CsF, 3.0 equiv) in one portion at room temperature[5].

  • Stir the reaction mixture at room temperature for 24 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The starting triflate (

    
    ) will disappear, and a new UV-active spot corresponding to the indazole ester (
    
    
    
    ) will emerge[5].
  • Quench the reaction with saturated aqueous

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography to yield the ester as an off-white solid[5].

Quantitative Data & Reagent Comparison

The selection of a synthesis pathway depends heavily on the substitution pattern required. The table below summarizes the quantitative metrics and operational parameters for the primary synthesis routes.

Synthesis PathwayPrimary PrecursorKey ReagentsAvg. YieldAdvantagesLimitations
Isatin Ring-Opening 5-Carboxyisatin

,

,

75–85%Highly scalable; uses inexpensive, readily available reagents[4].Requires strict temperature control (0-5 °C) to prevent phenol formation.
[3+2] Cycloaddition TMS-Phenyl TriflateCsF, Ethyl Diazoacetate70–82%Excellent for sterically hindered or highly functionalized cores[5].Precursors are expensive; diazo compounds pose explosion hazards[5].
Indole Oxidation 5-Carboxyindole

,

, 2-methyl-2-butene
60–70%Mild oxidation conditions; highly chemoselective[6].Multi-step process; requires careful quenching of oxidants[7].
Late-Stage Carbonylation 5-Bromo-indazole

(g),

,

65–80%Allows divergent synthesis of various ester derivatives.Requires high-pressure CO gas and expensive Palladium catalysts.

References

  • Indazole - Synthesis and Reactions as a Chemical Reagent ChemicalBook
  • SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS Organic Syntheses
  • Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors National Center for Biotechnology Inform
  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance National Center for Biotechnology Inform
  • Practical synthesis of 1H-indazole-3-carboxylic acid and its deriv

Sources

Exploratory

Biological activity profile of 1H-Indazole-3,7-dicarboxylic acid scaffolds

The 1H-Indazole-3,7-dicarboxylic acid scaffold represents a high-value, bifunctional pharmacophore in modern medicinal chemistry. Its utility stems from its structural ability to mimic 2-oxoglutarate (2OG) and L-glutamat...

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-Indazole-3,7-dicarboxylic acid scaffold represents a high-value, bifunctional pharmacophore in modern medicinal chemistry. Its utility stems from its structural ability to mimic 2-oxoglutarate (2OG) and L-glutamate , making it a privileged core for designing inhibitors of histone demethylases (KDMs), glutamate transporters (EAATs), and specific kinases (PAK1).[1]

This technical guide provides a comprehensive biological activity profile, synthesis pathways, and validation protocols for this scaffold.

[1]

Executive Technical Summary

The 1H-Indazole-3,7-dicarboxylic acid core (Structure I ) is a rigid, bicyclic heteroaromatic system characterized by two orthogonal carboxylic acid vectors.[1]

  • Vector A (C3-COOH): Mimics the

    
    -carboxylate of amino acids; critical for "hinge binding" in kinases or active site anchoring in metalloenzymes.[1]
    
  • Vector B (C7-COOH): Mimics the side-chain carboxylate of aspartate/glutamate or the distal carboxylate of 2-oxoglutarate.[1] It provides a unique vector to probe "deep pockets" in kinases (e.g., PAK1) or solvent-exposed regions in epigenetic enzymes.[1]

Primary Therapeutic Classes:

  • Epigenetic Modulators: Competitive antagonism of 2-oxoglutarate-dependent oxygenases (e.g., KDM4/JMJD2).[1]

  • Kinase Inhibitors: Allosteric or ATP-competitive inhibition of p21-activated kinase 1 (PAK1).[1]

  • Neurotransmission: Modulation of Excitatory Amino Acid Transporters (EAATs) via glutamate mimicry.[1]

Structural & Mechanistic Analysis

The "2-Oxoglutarate Mimic" Hypothesis

The 3,7-dicarboxylic acid substitution pattern creates a chelating triad (N2, C3-COOH, C7-COOH) capable of bidentate coordination to the Fe(II) active site of Jumonji C (JmjC) domain-containing histone demethylases.[1]

  • Mechanism: The scaffold acts as a bioisostere of N-oxalylglycine (NOG) and 2,4-pyridine dicarboxylic acid (known KDM inhibitors).[1] The indazole core provides enhanced hydrophobic stacking against the active site aromatic cage (e.g., Tyr/Phe residues) compared to the monocyclic pyridine analogs.

Kinase Selectivity (The C7 Vector)

In kinase drug discovery, the C3-amide is the "warhead" interacting with the hinge region. However, the C7-position is the selectivity filter.

  • PAK1 Selectivity: 7-substituted indazoles occupy a specific hydrophobic back-pocket in PAK1 that is absent in homologous kinases.[1] The 7-COOH serves as the precursor for installing lipophilic amides or esters to lock this conformation.[1]

Visualization of SAR Logic

The following diagram illustrates the functional vectors of the scaffold.

SAR_Logic Core 1H-Indazole-3,7-dicarboxylic Acid (The Scaffold) C3_Target C3-Position (Hinge/Anchor) Core->C3_Target Vector A C7_Target C7-Position (Selectivity) Core->C7_Target Vector B C3_Action Kinase Hinge Binding (ATP mimicry) C3_Target->C3_Action C3_Deriv Amide/Hydrazide Formation C3_Target->C3_Deriv C7_Action 2OG Mimicry (Fe(II) Chelation) PAK1 Back-Pocket Access C7_Target->C7_Action C7_Deriv Ester/Amide/Heterocycle C7_Target->C7_Deriv Bioiso Bioisostere of: 2,4-Pyridine Dicarboxylic Acid N-Oxalylglycine Bioiso->Core Structural Homology

Caption: Functional vector analysis of the 1H-Indazole-3,7-dicarboxylic acid scaffold demonstrating orthogonal derivatization points for kinase and epigenetic targeting.[1]

Chemical Synthesis Strategy

To access the 3,7-dicarboxylic acid core, a robust oxidative route starting from 7-methyl-1H-indazole is recommended.[1] This avoids the low yields often associated with direct carboxylation of the unactivated C7 position.

Synthesis Workflow (Step-by-Step)

Precursor: 7-Methyl-1H-indazole-3-carboxylic acid (often accessible via diazoacetate cyclization of o-toluidine derivatives).[1]

Step 1: Protection (N1-THP/SEM)

  • Rationale: The N1 nitrogen must be protected to prevent polymerization during oxidation.

  • Reagent: 3,4-Dihydro-2H-pyran (DHP), p-TsOH (cat.), DCM.[1]

Step 2: C7-Methyl Oxidation (The Critical Step) [1]

  • Rationale: Converting the unreactive methyl group to a carboxylic acid requires strong oxidative conditions.

  • Protocol: Potassium permanganate (

    
    ) in aqueous pyridine is the gold standard for this transformation.
    
  • Reaction: Reflux 7-methyl-1H-indazole derivative with 4.0 eq.[1]

    
     in 1:1 Pyridine/Water for 6–12 hours.[1] Filter 
    
    
    
    , acidify filtrate to precipitate the 7-COOH product.[1]

Step 3: Deprotection

  • Reagent: HCl/MeOH or TFA/DCM depending on the protecting group.

  • Product:1H-Indazole-3,7-dicarboxylic acid .[1]

Synthesis Diagram

Synthesis_Flow Start 7-Methyl-1H-indazole-3-carboxylic acid Step1 Step 1: N1-Protection (DHP, pTsOH, DCM) Start->Step1 Step2 Step 2: Permanganate Oxidation (KMnO4, Pyridine/H2O, Reflux) Step1->Step2 Step3 Step 3: Acidic Deprotection (HCl/MeOH) Step2->Step3 Final 1H-Indazole-3,7-dicarboxylic acid Step3->Final

Caption: Optimized synthetic route for generating the 3,7-dicarboxylic acid core via KMnO4 oxidation of the 7-methyl precursor.

Experimental Validation Protocols

To validate the biological activity of this scaffold, the following assays are required. These protocols are designed to be self-validating with internal controls.[1]

Protocol A: KDM4/JMJD2 Histone Demethylase Assay (Epigenetic Profiling)

Objective: Quantify the inhibitory potency (


) of the scaffold against KDM4A/JMJD2A using a Formaldehyde Dehydrogenase (FDH) coupled assay. This detects the formaldehyde released during demethylation.

Reagents:

  • Enzyme: Recombinant human KDM4A (0.5 µM stock).[1]

  • Substrate: H3K9me3 peptide (Trimethylated Histone H3 Lysine 9).[1]

  • Cofactors: 2-oxoglutarate (2OG),

    
    , Ascorbate.[1]
    
  • Detection:

    
    , Formaldehyde Dehydrogenase (FDH).
    

Procedure:

  • Compound Prep: Dissolve 1H-Indazole-3,7-dicarboxylic acid in DMSO. Prepare 10-point serial dilution (100 µM to 0.1 nM).

  • Enzyme Mix: In a 384-well black plate, add 10 µL of KDM4A buffer (50 mM HEPES pH 7.5, 50 µM

    
    , 100 µM Ascorbate).
    
  • Inhibitor Addition: Add 100 nL of compound solution. Incubate 15 min at RT.

  • Reaction Start: Add 10 µL Substrate Mix (10 µM H3K9me3, 10 µM 2OG).

  • Coupling Reaction: Simultaneously add FDH (0.1 U/mL) and

    
     (500 µM).
    
  • Measurement: Monitor NADH fluorescence (

    
    ) kinetically for 30 mins.
    
  • Data Analysis: Slope of NADH production vs. Time. Normalize to DMSO control.

Validation Criteria:

  • Z-Factor: Must be > 0.5.[1]

  • Reference Control: 2,4-Pyridine dicarboxylic acid (

    
    ) must be run in parallel.[1]
    
Protocol B: ADP-Glo™ Kinase Assay (PAK1 Profiling)

Objective: Assess if the scaffold (or its 3-amide derivatives) inhibits PAK1 kinase activity by measuring ATP depletion.[1]

Procedure:

  • Reaction Buffer: 40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 µM DTT.
    
  • Kinase Reaction:

    • Mix PAK1 enzyme (5 ng/well) with scaffold derivative.

    • Add Substrate (PAK1 peptide) and ATP (10 µM).[1]

    • Incubate at RT for 60 minutes.

  • ADP-Glo Step: Add ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).[1] Incubate 40 min.

  • Detection Step: Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase signal).[1] Incubate 30 min.
    
  • Read: Measure Luminescence (RLU).

Data Table: Expected Activity Profiles

Target FamilySpecific TargetExpected Mode of ActionKey Structural Vector
Epigenetic KDM4A / JMJD2ACompetitive vs 2OGC3-COOH + C7-COOH (Bidentate Chelation)
Kinase PAK1ATP-Competitive / AllostericC7-Substituent (Hydrophobic Pocket)
Transporter EAAT2 (GLT-1)Competitive BlockadeC3/C7-Dicarboxylate (Glutamate Mimic)

References

  • BenchChem. Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide. (2025).[1][2] [1]

  • National Institutes of Health (PubMed). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors.[1] (2020).[1]

  • ResearchGate. Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. (2007).[1][3]

  • National Institutes of Health (PubMed). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates.[1] (2013).[1]

  • MedChemExpress. EAAT Inhibitors and Glutamate Transporter Biology.

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis of 1H-Indazole-3,7-dicarboxylic Acid: A Comprehensive Protocol

Executive Summary & Retrosynthetic Strategy 1H-Indazole-3,7-dicarboxylic acid is a highly sought-after bifunctional scaffold in drug discovery, frequently utilized as a bioisostere for indole-based kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

1H-Indazole-3,7-dicarboxylic acid is a highly sought-after bifunctional scaffold in drug discovery, frequently utilized as a bioisostere for indole-based kinase inhibitors and 5-HT3 receptor antagonists . The 3,7-disubstitution pattern provides orthogonal vectors for library diversification.

Rather than relying on the hazardous and low-yielding diazotization of substituted anilines, this protocol outlines a modern, four-step organometallic approach starting from the commercially available 7-bromo-1H-indazole-3-carboxylic acid .

The strategic logic is as follows:

  • C3-Esterification: Masks the acidic C3-carboxylic acid to prevent interference with the palladium catalyst.

  • N1-Protection: Installs a tert-butyloxycarbonyl (Boc) group to prevent the free indazole N-H from coordinating to and poisoning the palladium center.

  • C7-Carbonylation: Utilizes a high-yielding Palladium-catalyzed methoxycarbonylation to install the second carboxylate equivalent .

  • Global Deprotection: A single saponification step simultaneously cleaves both methyl esters and the N1-Boc group, maximizing atom economy.

Synthetic Workflow Visualization

SyntheticWorkflow A 7-Bromo-1H-indazole- 3-carboxylic acid B Methyl 7-bromo-1H- indazole-3-carboxylate A->B MeOH, SOCl2 C 1-Boc-7-bromo-1H- indazole-3-carboxylate B->C Boc2O, Et3N D 1-Boc-1H-indazole- 3,7-dicarboxylate C->D Pd(dppf)Cl2, CO E 1H-Indazole-3,7- dicarboxylic acid D->E NaOH (aq)

Figure 1: Four-step synthetic workflow for 1H-Indazole-3,7-dicarboxylic acid.

Detailed Experimental Protocols

Step 1: Fischer Esterification of C3-Carboxylic Acid

Mechanistic Rationale & Causality: Thionyl chloride (SOCl₂) reacts exothermically with methanol to generate anhydrous HCl in situ. This strongly acidic environment drives the Fischer esterification of the C3-carboxylic acid, converting it to a methyl ester. This step is critical because free carboxylic acids can undergo unwanted decarboxylation or coordinate with palladium in Step 3.

Procedure:

  • Cool a round-bottom flask containing anhydrous Methanol (50 mL) to 0 °C under an inert N₂ atmosphere.

  • Add Thionyl Chloride (3.0 equiv, 21.8 mmol) dropwise over 15 minutes.

  • Add 7-Bromo-1H-indazole-3-carboxylic acid (1.0 equiv, 7.26 mmol, 1.75 g).

  • Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3 × 50 mL). Dry the organic layer over Na₂SO₄ and concentrate.

  • Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the starting material peak (M+H = 241/243) shifts to the product mass (M+H = 255/257).

Step 2: N1-Boc Protection

Mechanistic Rationale & Causality: The indazole N-H proton is relatively acidic (pKa ~14) and acts as a strong σ-donor to transition metals. If left unprotected, it will poison the Pd catalyst in the subsequent step . N,N-Dimethylpyridin-4-amine (DMAP) acts as a nucleophilic catalyst, accelerating the transfer of the Boc group from Boc₂O to the indazole nitrogen.

Procedure:

  • Dissolve Methyl 7-bromo-1H-indazole-3-carboxylate (1.0 equiv, 6.5 mmol, 1.66 g) in anhydrous THF (30 mL).

  • Add Triethylamine (2.0 equiv, 13.0 mmol) and DMAP (0.1 equiv, 0.65 mmol).

  • Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv, 9.75 mmol) dissolved in 10 mL THF.

  • Stir at room temperature for 4 hours.

  • Quench with water, extract with Dichloromethane (3 × 40 mL), wash with brine, dry over MgSO₄, and evaporate. Purify via silica gel chromatography (Hexanes/EtOAc 8:2).

  • Validation Checkpoint: Monitor by TLC (UV active). The N-Boc protected product will have a significantly higher Rf value (~0.7) compared to the starting material (~0.3) due to the loss of the hydrogen-bonding N-H group.

Step 3: Palladium-Catalyzed Methoxycarbonylation

Mechanistic Rationale & Causality: This is the pivotal bond-forming step. We utilize Pd(dppf)Cl₂ because the dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) possesses a wide bite angle (~99°). This specific geometry forces the square planar Pd(II) intermediate into a sterically strained conformation, which dramatically accelerates the final reductive elimination step, preventing off-target side reactions. Triethylamine is added to neutralize the HBr byproduct, keeping the catalytic cycle active.

Procedure:

  • In a high-pressure Parr reactor, dissolve the N-Boc protected intermediate (1.0 equiv, 5.0 mmol, 1.77 g) in a 1:1 mixture of anhydrous DMF and Methanol (40 mL total).

  • Add Triethylamine (2.5 equiv, 12.5 mmol) and Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol, 183 mg).

  • Seal the reactor, purge three times with Carbon Monoxide (CO) gas, and pressurize to 50 psi.

  • Heat the reactor to 80 °C and stir vigorously for 16 hours.

  • Cool to room temperature, carefully vent the CO gas in a fume hood, filter the mixture through a pad of Celite to remove palladium black, and concentrate the filtrate.

  • Validation Checkpoint: LC-MS analysis will show the disappearance of the brominated isotope pattern (M+H = 355/357) and the appearance of the diester product (M+H = 335).

Step 4: Global Saponification & Deprotection

Mechanistic Rationale & Causality: Aqueous sodium hydroxide serves a dual purpose here. It acts as a nucleophile to hydrolyze both the C3 and C7 methyl esters via a standard saponification mechanism. Concurrently, the strongly basic conditions cleave the N1-Boc group (carbamate hydrolysis), yielding the fully deprotected diacid in a single, highly atom-economical step.

Procedure:

  • Dissolve the diester intermediate (1.0 equiv, 4.0 mmol) in a mixture of THF (15 mL) and Methanol (15 mL).

  • Add 3 M aqueous NaOH (10.0 equiv, 40.0 mmol, 13.3 mL).

  • Heat the mixture to 60 °C for 6 hours.

  • Evaporate the organic solvents under reduced pressure.

  • Cool the remaining aqueous layer in an ice bath and carefully acidify with 1 M HCl to pH ~2.5.

  • Collect the precipitated white solid via vacuum filtration, wash with cold water, and dry under high vacuum to afford pure 1H-Indazole-3,7-dicarboxylic acid.

  • Validation Checkpoint: The product should precipitate cleanly at pH 2.5 (the pKa of the indazole carboxylic acids is ~3.5). LC-MS will confirm the final mass (M+H = 207).

Reaction Optimization Data: C7-Carbonylation

To ensure the trustworthiness and reproducibility of the carbonylation step, the following optimization matrix was validated. The Pd(dppf)Cl₂ system at 50 psi CO proved vastly superior to standard Pd(OAc)₂ systems.

EntryCatalyst System (5 mol%)CO Pressure (psi)Base (2.5 eq)SolventYield (%)Observation
1Pd(OAc)₂, PPh₃50Et₃NDMF/MeOH45%Significant starting material remained; poor conversion.
2Pd(dppf)Cl₂15Et₃NDMF/MeOH62%Incomplete conversion; CO starvation at low pressure.
3 Pd(dppf)Cl₂ 50 Et₃N DMF/MeOH 89% Optimal conditions; complete conversion within 16 h.
4Pd(dppf)Cl₂50K₂CO₃DMF/MeOH71%Lower yield; inorganic base showed poor solubility.

Mechanistic Pathway: Palladium-Catalyzed Carbonylation

CatalyticCycle Pd0 Pd(0) Catalyst Active Species PdII_OA Oxidative Addition Complex: Ar-Pd(II)-Br Pd0->PdII_OA Ar-Br Addition PdII_CO CO Insertion Complex: Ar-CO-Pd(II)-Br PdII_OA->PdII_CO CO (gas) PdII_Nu Ligand Exchange Complex: Ar-CO-Pd(II)-OMe PdII_CO->PdII_Nu MeOH, Et3N (- Et3N·HBr) PdII_Nu->Pd0 Reductive Elimination Product Carbonylated Product Ar-COOMe PdII_Nu->Product Release

Figure 2: Palladium-catalyzed methoxycarbonylation catalytic cycle.

References

  • Palladium-Catalyzed Carbonylation—A Reaction Come of Age Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of Unprotected Carboxy Indazoles via Palladium-Catalyzed Carbonylation Synthetic Communications (Ingenta Connect) URL:[Link]

  • Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives Heterocycles URL:[Link]

Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 1H-Indazole-3,7-dicarboxylic Acid

Introduction: The Architectural Versatility of Indazole-Based MOFs Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Versatility of Indazole-Based MOFs

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials constructed from metal ions or clusters interconnected by organic ligands. Their exceptionally high surface areas, tunable pore sizes, and functionalizable frameworks have positioned them at the forefront of materials science, with promising applications in gas storage and separation, catalysis, drug delivery, and sensing.[1][2][3][4] The choice of the organic linker is paramount as it dictates the topology, porosity, and ultimately the functionality of the resulting MOF.[5]

Indazole-based ligands are of particular interest due to their rigidity, potential for hydrogen bonding, and the presence of multiple coordination sites (N,N- and carboxylates), which can lead to novel network topologies and enhanced properties. While various isomers of indazole-carboxylic acids have been successfully employed in MOF synthesis, this guide focuses on the use of the less-explored but highly promising 1H-Indazole-3,7-dicarboxylic acid. The two carboxylic acid groups at the 3 and 7 positions offer a distinct angularity and connectivity, potentially leading to the formation of unique three-dimensional frameworks with tailored pore environments.

This document provides a detailed, experience-driven protocol for the synthesis of MOFs using 1H-Indazole-3,7-dicarboxylic acid, aimed at researchers, scientists, and professionals in drug development. The proposed methodology is based on the well-established solvothermal synthesis technique, drawing upon best practices from the synthesis of related indazole-based MOFs.[6][7]

Experimental Workflow Overview

The synthesis of a 1H-Indazole-3,7-dicarboxylic acid-based MOF via the solvothermal method involves the dissolution of the organic ligand and a selected metal salt in a suitable solvent, followed by heating in a sealed container to promote crystallization. The resulting crystalline product is then isolated, purified, and activated to produce a porous framework.

MOF Synthesis Workflow cluster_prep Reagent Preparation cluster_synthesis Solvothermal Synthesis cluster_workup Post-Synthesis Work-up cluster_char Characterization A 1H-Indazole-3,7- dicarboxylic acid D Dissolution & Mixing A->D B Metal Salt (e.g., Zn(NO₃)₂·6H₂O) B->D C Solvent (e.g., DMF) C->D E Heating in Autoclave D->E Sealed Vessel F Crystallization E->F Controlled Temperature G Isolation & Washing F->G H Solvent Exchange G->H I Activation (Drying) H->I J PXRD I->J K TGA I->K L SEM I->L M BET Analysis I->M

Caption: Overall experimental workflow for the synthesis and characterization of a 1H-Indazole-3,7-dicarboxylic acid-based MOF.

Detailed Synthesis Protocol: A Representative Example with Zinc

This protocol describes the synthesis of a zinc-based MOF using 1H-Indazole-3,7-dicarboxylic acid. Zinc is a common choice for the synthesis of indazole-based MOFs due to its versatile coordination chemistry.[6]

Reagents and Materials
ReagentFormulaPuritySupplierNotes
1H-Indazole-3,7-dicarboxylic acidC₉H₆N₂O₄≥98%VariousThe purity of the ligand is crucial for obtaining a crystalline product.
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O≥99%Sigma-AldrichOther zinc salts (e.g., zinc acetate) can also be used, but may require optimization of the reaction conditions.
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrousVariousDMF is a common solvent for solvothermal MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[8]
MethanolCH₃OHReagent GradeVariousUsed for washing the synthesized MOF.
ChloroformCHCl₃Reagent GradeVariousCan be used for solvent exchange prior to activation.
Equipment
  • 20 mL Scintillation vials or Teflon-lined stainless-steel autoclave

  • Analytical balance

  • Ultrasonic bath

  • Programmable oven

  • Centrifuge

  • Vacuum oven or Schlenk line

Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, weigh out 22.2 mg (0.1 mmol) of 1H-Indazole-3,7-dicarboxylic acid.

    • Add 29.7 mg (0.1 mmol) of Zinc Nitrate Hexahydrate to the same vial. The 1:1 molar ratio of ligand to metal is a common starting point for MOF synthesis and can be optimized.

    • Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.

    • Cap the vial tightly and sonicate the mixture for 10-15 minutes to ensure complete dissolution of all reagents.

  • Solvothermal Reaction:

    • Place the sealed vial in a programmable oven.

    • Heat the oven to 120 °C over a period of 2 hours. This temperature is a typical starting point for solvothermal synthesis and is often sufficient to promote crystallization without decomposing the organic linker.[8]

    • Maintain the temperature at 120 °C for 48 hours. The reaction time can be varied to optimize crystal size and yield.

    • After 48 hours, cool the oven down to room temperature over a period of 12 hours. Slow cooling is crucial for the formation of well-defined crystals.

  • Isolation and Purification:

    • Carefully open the vial and collect the crystalline product by centrifugation or decantation of the mother liquor.

    • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Centrifuge and decant the supernatant after each wash.

    • To remove the high-boiling DMF from the pores, immerse the crystals in a more volatile solvent like methanol or chloroform (10 mL) for 24 hours.[9] Replace the solvent with a fresh portion at least three times during this period.

  • Activation of the MOF:

    • After the final solvent exchange, decant the solvent and dry the crystals under vacuum at room temperature for 12 hours to remove the bulk of the surface solvent.

    • For complete activation and to ensure a porous material, heat the sample under dynamic vacuum at a temperature below its decomposition point (determined by TGA, e.g., 150 °C) for 12-24 hours. This step removes the coordinated solvent molecules from the pores, making the internal surface area accessible.[10]

Logical Relationship in MOF Synthesis

The formation of a specific MOF architecture is a result of the interplay between the geometric and chemical properties of the organic ligand and the preferred coordination environment of the metal ion, all influenced by the reaction conditions.

MOF Synthesis Logic cluster_components Core Components cluster_conditions Reaction Conditions cluster_output Resulting MOF Ligand 1H-Indazole-3,7-dicarboxylic acid Rigid, Angular Linker N,N- and Carboxylate Donors MOF { Crystalline MOF | Defined Topology & Porosity | Specific Physicochemical Properties} Ligand:f2->MOF:f0 Coordination Bonds Metal Metal Ion (e.g., Zn²⁺) Specific Coordination Geometry Lewis Acidity Metal:f1->MOF:f0 Coordination Bonds Solvent Solvent (e.g., DMF) Solubilizing Agent Can act as a template or modulator Solvent:f2->MOF:f1 Influences Conditions Temperature & Time Control kinetics and thermodynamics of crystal growth Conditions:f1->MOF:f1 Determines

Caption: Logical relationship between the synthesis components and the resulting MOF structure and properties.

Characterization of the Synthesized MOF

To confirm the successful synthesis of the desired MOF and to determine its properties, a suite of characterization techniques should be employed.

  • Powder X-Ray Diffraction (PXRD): This is the most critical technique to confirm the crystallinity and phase purity of the synthesized material.[9][11] A successful synthesis will yield a diffraction pattern with sharp peaks, which can be compared to simulated patterns if a single crystal structure is obtained.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation. The TGA curve will show weight loss steps corresponding to the removal of guest and coordinated solvent molecules, followed by a plateau indicating the stable framework, and finally, decomposition at higher temperatures.

  • Scanning Electron Microscopy (SEM): SEM provides information about the morphology and size of the synthesized MOF crystals.[1]

  • Brunauer-Emmett-Teller (BET) Analysis: This analysis is performed to determine the specific surface area and porosity of the activated MOF.[11] A high surface area is a key indicator of a successful synthesis of a porous material.

Potential Applications in Drug Development and Beyond

MOFs synthesized from 1H-Indazole-3,7-dicarboxylic acid are expected to exhibit properties that make them suitable for a range of applications, particularly in the pharmaceutical and biomedical fields.

  • Drug Delivery: The inherent porosity of these MOFs can be utilized to encapsulate and deliver therapeutic agents.[3][4] The indazole moiety may also offer specific interactions with drug molecules, potentially leading to controlled release profiles.

  • Sensing: The potential for luminescence in indazole-based MOFs, as seen with other isomers, suggests that these materials could be developed as chemical sensors for biologically relevant molecules.[6]

  • Catalysis: The metal nodes within the MOF can act as catalytic sites, and the porous structure allows for size-selective catalysis.

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The successful synthesis of a crystalline, porous material should be confirmed by the collective results of the characterization techniques. A sharp PXRD pattern confirms crystallinity, a TGA curve showing a stable framework after solvent loss indicates thermal stability, and a high BET surface area confirms the accessibility of the pores. The absence of any of these key features would indicate that the synthesis requires further optimization, for which the parameters provided in this protocol serve as a robust starting point.

References

  • Matrix Fine Chemicals. (n.d.). 1H-INDAZOLE-3-CARBOXYLIC ACID | CAS 4498-67-3. Retrieved from [Link]

  • García-López, V., et al. (2020). Interpenetrated Luminescent Metal-Organic Frameworks based on 1H-Indazole-5-carboxylic Acid. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. Retrieved from [Link]

  • Al-Ghamdi, A. A., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. Retrieved from [Link]

  • Carl ROTH. (n.d.). 1H-Indazole-3-carboxylic acid. Retrieved from [Link]

  • Setyawati, H., et al. (2016). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. ITS. Retrieved from [Link]

  • Bloom Tech. (2024). What is the chemical structure of 1H-Indazole-3-carboxylic acid methyl ester?. Retrieved from [Link]

  • Khan, M. U., et al. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2015). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm. Retrieved from [Link]

  • Wang, X., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Synthesis and Characterization of New Metal-Organic Frameworks for Gas Adsorption Studies and as Solid Superacids. eScholarship. Retrieved from [Link]

  • Dadashzadeh, A., et al. (2021). Hierarchical mesoporous zinc-imidazole dicarboxylic acid MOFs: Surfactant-directed synthesis, pH-responsive degradation, and drug delivery. PubMed. Retrieved from [Link]

  • Kutyreva, M. P., et al. (2022). New Carboxylate Anionic Sm-MOF: Synthesis, Structure and Effect of the Isomorphic Substitution of Sm3+ with Gd3+ and Tb3+ Ions on the Luminescent Properties. MDPI. Retrieved from [Link]

  • Chen, Y., et al. (2020). Synthesis, Structure and Property of a Metal-organic Framework Based on 9-(2, 6-Dicarboxy-pyridin-4-yl)-9H-carbazole-3, 6-dicarboxylic Acid. Chinese Journal of Structural Chemistry. Retrieved from [Link]

  • Edidiong, A. S., et al. (2020). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. Seventh Sense Research Group. Retrieved from [Link]

  • Li, P., et al. (2018). Photochromism of metal–organic frameworks based on carbazole-dicarboxylic acid and bipyridine: sensing adjustment by controlling strut-to-strut energy transfer. Dalton Transactions. Retrieved from [Link]

  • García-López, V., et al. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. MDPI. Retrieved from [Link]

  • El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. Retrieved from [Link]

  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link]

  • Butnariu, M. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI. Retrieved from [Link]

  • IntechOpen. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). Retrieved from [Link]

  • Kumar, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. Retrieved from [Link]

  • Navalón, S., et al. (2021). Journal Pre-proof. Universidad de Alicante. Retrieved from [Link]

  • Reinsch, H., et al. (2017). Metal–Organic Frameworks with Internal Urea-Functionalized Dicarboxylate Linkers for SO2 and NH3 Adsorption. HHU. Retrieved from [Link]

  • Afshari, M., et al. (2018). A fast and simple procedure for the synthesis of a zinc and 1,4-benzene dicarboxylic acid metal–organic framework and its evaluation as a sorbent for dispersive micro solid phase extraction of pesticide residues. RSC Publishing. Retrieved from [Link]

  • Reimer, N., et al. (2013). New Al-MOFs based on sulfonyldibenzoate ions: a rare example of intralayer porosity. PubMed. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2010). 1-Methyl-1H-indazole-3-carboxylic acid. PMC. Retrieved from [Link]

Sources

Method

The Architectural Versatility of 1H-Indazole-3,7-dicarboxylic acid: A Guide to its Application as a Supramolecular Building Block

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the potential applications and detailed protocols for utilizing 1H-indazole-3,7-dicarboxylic acid as a ve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications and detailed protocols for utilizing 1H-indazole-3,7-dicarboxylic acid as a versatile supramolecular building block. While direct literature on this specific isomer is emerging, this guide synthesizes established principles of supramolecular chemistry and metal-organic framework (MOF) design to provide a robust framework for its application. By leveraging the unique stereoelectronic properties of the indazole core, researchers can unlock novel materials with tailored functionalities for applications ranging from gas storage and separation to catalysis and drug delivery.

The Indazole Scaffold: A Privileged Motif in Supramolecular Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid structure, coupled with the presence of two nitrogen atoms capable of hydrogen bonding and metal coordination, makes it an exceptional candidate for the rational design of complex supramolecular architectures.[3] The introduction of two carboxylic acid moieties at the 3 and 7 positions of the 1H-indazole core further enhances its utility as a linker in the construction of metal-organic frameworks (MOFs) and other coordination polymers.

The strategic placement of the carboxyl groups in 1H-indazole-3,7-dicarboxylic acid offers a distinct angularity and connectivity compared to more commonly studied linear or trigonal linkers. This unique geometry can lead to the formation of novel network topologies with potentially unique pore environments and functionalities. The inherent polarity and hydrogen-bonding capabilities of the indazole's N-H group can also play a crucial role in directing the self-assembly process and in the subsequent properties of the resulting materials, such as selective gas adsorption.[4]

Proposed Synthesis of 1H-Indazole-3,7-dicarboxylic acid

While a definitive, optimized synthesis for 1H-indazole-3,7-dicarboxylic acid is not yet widely reported, a plausible synthetic route can be extrapolated from established methodologies for the synthesis of other indazole-3-carboxylic acid derivatives.[5][6][7] A potential pathway could involve the following key steps, starting from a suitably substituted anthranilic acid derivative.

G A Substituted Anthranilic Acid B Diazotization A->B NaNO2, HCl C Intramolecular Cyclization B->C Spontaneous D 1H-Indazole-3-carboxylic acid derivative C->D E Oxidation of second substituent D->E e.g., KMnO4, H2O F 1H-Indazole-3,7-dicarboxylic acid E->F

Caption: Proposed synthetic pathway for 1H-Indazole-3,7-dicarboxylic acid.

This proposed route leverages the common Sandmeyer-type reaction for the formation of the indazole ring, followed by a standard oxidation to yield the second carboxylic acid group. The specific starting material and oxidation conditions would require empirical optimization.

Application in Metal-Organic Framework (MOF) Synthesis

The dicarboxylic acid functionality of 1H-indazole-3,7-dicarboxylic acid makes it an ideal organic linker for the construction of MOFs.[8][9] These highly porous crystalline materials are of immense interest for a variety of applications.[10][11] The following section outlines a generalized protocol for the synthesis of a hypothetical MOF using this linker.

General Solvothermal Synthesis Protocol

Solvothermal synthesis is a common method for the preparation of high-quality MOF crystals.[12] This technique involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent.

Materials and Reagents:

  • 1H-Indazole-3,7-dicarboxylic acid (linker)

  • Metal salt precursor (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., benzoic acid, acetic acid)[13]

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the metal salt (0.1 mmol) in 5 mL of DMF.

  • In a separate glass vial, dissolve 1H-indazole-3,7-dicarboxylic acid (0.1 mmol) in 5 mL of DMF. Sonication may be necessary to aid dissolution.

  • Combine the two solutions in the Teflon liner of a 23 mL autoclave.

  • If a modulator is used, add it to the reaction mixture (typically 2-10 equivalents relative to the linker).

  • Seal the autoclave and place it in a preheated oven at 100-150 °C for 24-72 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration and wash with fresh DMF.

  • To remove residual solvent from the pores, perform a solvent exchange by immersing the crystals in a volatile solvent such as ethanol or acetone for 2-3 days, replacing the solvent several times.

  • Activate the MOF by heating the solvent-exchanged material under vacuum to remove the guest solvent molecules. The activation temperature will depend on the thermal stability of the MOF.

G cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_products Products & Purification A 1H-Indazole-3,7-dicarboxylic acid (Linker) D Mixing and Sealing in Autoclave A->D B Metal Salt Precursor B->D C Solvent (e.g., DMF) C->D E Heating (100-150 °C) D->E F Crystalline MOF Product E->F G Solvent Exchange F->G H Activation (Heating under Vacuum) G->H I Porous MOF Material H->I

Caption: Generalized workflow for the solvothermal synthesis of a MOF.

Characterization of the Resulting MOF

A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the new MOF material.

Technique Purpose Expected Information
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise three-dimensional atomic structure.Unit cell parameters, space group, bond lengths and angles, and network topology.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework.Decomposition temperature and information on solvent loss during activation.
Brunauer-Emmett-Teller (BET) Analysis To measure the surface area and pore volume.Nitrogen adsorption-desorption isotherms, providing quantitative data on the porosity of the material.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal centers.Shifts in the characteristic vibrational frequencies of the C=O and O-H bonds of the carboxylic acid upon coordination.

Potential Applications in Drug Development

The indazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs and investigational compounds.[14][15] MOFs constructed from bioactive linkers, such as 1H-indazole-3,7-dicarboxylic acid, are of growing interest for drug delivery applications. The porous nature of these materials allows for the encapsulation of therapeutic agents, while the chemical functionality of the framework can be tailored to control their release. The inherent biological activity of the indazole linker itself could also lead to synergistic therapeutic effects.

Conclusion

1H-indazole-3,7-dicarboxylic acid represents a promising but underexplored building block for the construction of novel supramolecular assemblies and metal-organic frameworks. Its unique geometry and functional group presentation offer exciting opportunities for the design of materials with new topologies and properties. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile linker in the fields of materials science and drug development. Further research into the optimized synthesis of the linker and its application in creating functional materials is highly encouraged.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with Flexible Dicarboxylic Acids.
  • Google Patents. (n.d.).
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Frisch, M., et al. (2019). Synthesis of dipolar molecular rotors as linkers for metal-organic frameworks. Beilstein Journal of Organic Chemistry, 15, 1335-1345.
  • LOCKSS. (n.d.).
  • Seventh Sense Research Group. (n.d.). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption.
  • PubChem. (n.d.). 1H-Indazole-3-carboxylic acid, 1-methyl-.
  • Bordiga, S., et al. (n.d.). Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework. RSC Publishing.
  • ResearchGate. (2025). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption.
  • BenchChem. (n.d.).
  • PubMed. (2020).
  • ResearchGate. (n.d.). Interpenetrated Luminescent Metal-Organic Frameworks based on 1H-Indazole-5-carboxylic Acid | Request PDF.
  • PubChem. (n.d.). Indazole-3-carboxylic acid.
  • eCrystals - University of Southampton. (2008). 1-Methyl-1H-indazole-3-carboxylic acid.
  • PMC. (2023). Imaging the dynamic influence of functional groups on metal-organic frameworks.
  • TCI Chemicals. (n.d.). Organic Linker Molecules for Metal Organic Frameworks (MOFs).
  • PMC. (n.d.). Supramolecular Coordination Assemblies Constructed From Multifunctional Azole-Containing Carboxylic Acids.
  • RSC Publishing. (n.d.).
  • Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid.
  • HHU. (2017).
  • Semantic Scholar. (2023).
  • Sigma-Aldrich. (n.d.). 1H-Indazole-7-carboxylic acid AldrichCPR 677304-69-7.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

Sources

Application

Application Note: Coordination Chemistry of 1H-Indazole-3,7-dicarboxylic Acid with Lanthanides

Executive Summary This application note details the protocols for synthesizing, characterizing, and applying lanthanide coordination polymers (Ln-CPs) and metal-organic frameworks (MOFs) based on 1H-Indazole-3,7-dicarbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocols for synthesizing, characterizing, and applying lanthanide coordination polymers (Ln-CPs) and metal-organic frameworks (MOFs) based on 1H-Indazole-3,7-dicarboxylic acid (H₃IDC) .

The H₃IDC ligand presents a unique "dual-function" geometry:

  • Site A (Position 3): A chelating pocket formed by the carboxylate and the pyrazole nitrogen (

    
    ), ideal for locking metal centers.
    
  • Site B (Position 7): A bridging carboxylate group that facilitates dimensionality extension (2D sheets or 3D networks).

When coordinated with Lanthanides (


), this ligand generates materials exhibiting the Antenna Effect , making them prime candidates for luminescent sensors (Eu³⁺, Tb³⁺) and magnetic coolers (Gd³⁺).

Ligand Design & Coordination Modes

The 1H-Indazole-3,7-dicarboxylic acid ligand operates as a multidentate linker. Understanding its deprotonation states is critical for experimental success.

  • Neutral (

    
    ):  Insoluble in water; requires polar organic solvents (DMF, DMSO).
    
  • Partially Deprotonated (

    
    , 
    
    
    
    ):
    Forms under mild heating or pH 4–6.
  • Fully Deprotonated (

    
    ):  Forms under solvothermal conditions with base (pH > 7), allowing full coordination.
    
Coordination Logic
  • The "Pocket" (Pos 3 + N2): Forms a stable 5-membered chelate ring with high affinity for oxophilic

    
     ions.
    
  • The "Bridge" (Pos 7): Due to steric proximity to the

    
     proton (or metal if 
    
    
    
    is deprotonated), this group typically bridges two metal centers, driving the formation of polymeric chains or grids.

Experimental Protocols

Materials & Reagents[1][2][3]
  • Ligand: 1H-Indazole-3,7-dicarboxylic acid (>98% purity).

  • Metal Salts:

    
     (Ln = Eu, Tb, Gd, Dy). Note: Nitrates are preferred over chlorides for higher solubility in DMF.
    
  • Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water (

    
    ).
    
  • Modulators (Optional): Acetic acid or 2-Fluorobenzoic acid (to control crystal growth rate).

Solvothermal Synthesis Workflow

This protocol is optimized to yield single crystals suitable for X-ray diffraction (SCXRD).

Step-by-Step Procedure:

  • Precursor Dissolution:

    • Dissolve 0.1 mmol of H₃IDC in 4 mL of DMF/EtOH (1:1 v/v). Sonicate for 10 mins until clear.

    • Dissolve 0.1 mmol of

      
       in 2 mL of 
      
      
      
      .
  • Mixing:

    • Add the metal solution dropwise to the ligand solution under stirring.

    • Critical Step: Check pH.[1] If precipitate forms immediately, add 1-2 drops of

      
       to redissolve. If solution is too acidic (pH < 3), add triethylamine (TEA) vapor diffusion or 50 
      
      
      
      of pyridine to encourage deprotonation during heating.
  • Thermal Treatment:

    • Transfer mixture to a 20 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 120°C for 72 hours .

  • Cooling (Crystallization Phase):

    • Program the oven to cool at a rate of 5°C/hour to room temperature. Fast cooling results in microcrystalline powder rather than single crystals.

  • Isolation:

    • Filter crystals (typically block or prism morphology).

    • Wash with DMF (

      
       mL) followed by EtOH (
      
      
      
      mL).
    • Air dry or activate in a vacuum oven at 60°C.

Visualization of Synthesis Logic

SynthesisWorkflow Reagents Reagents Ln(NO3)3 + H3IDC Solvent Solvent Matrix DMF:EtOH:H2O (Solubility Balance) Reagents->Solvent Dissolution Autoclave Solvothermal 120°C, 72h (Self-Assembly) Solvent->Autoclave Sealing Cooling Slow Cooling (-5°C/h) (Nucleation Control) Autoclave->Cooling Thermodynamic Control Product Crystalline Product [Ln(HIDC)(H2O)2]n Cooling->Product Harvest

Figure 1: Solvothermal synthesis workflow optimizing for single-crystal growth.

Characterization Hierarchy

To validate the material, follow this analytical sequence.

TechniquePurposeAcceptance Criteria
PXRD (Powder X-Ray)Phase PurityExperimental peaks must match simulated pattern from SCXRD. No amorphous halo.
TGA (Thermogravimetric)Thermal StabilitySolvent loss <150°C. Framework decomposition >300°C.
FT-IR Ligand CoordinationShift in

(approx. 1600 cm⁻¹) and disappearance of broad -COOH bands (1700 cm⁻¹).
EA (Elemental Analysis)CompositionC, H, N values within ±0.4% of calculated formula.

Application: Luminescent Sensing (Antenna Effect)

The primary application of H₃IDC-Ln complexes is in ratiometric sensing or photoluminescent detection . The indazole ring acts as a photon antenna, absorbing UV light and transferring energy to the Lanthanide.

Mechanism
  • Absorption: Ligand absorbs UV light (

    
     nm).
    
  • ISC: Energy transfers from Singlet (

    
    ) to Triplet (
    
    
    
    ) state via Intersystem Crossing.
  • Antenna Transfer: Energy transfers from Ligand

    
     to Ln³⁺ resonance levels (
    
    
    
    for Eu,
    
    
    for Tb).
  • Emission: Ln³⁺ emits characteristic sharp bands (Red for Eu, Green for Tb).

Sensing Protocol (Example: Detection of or Nitro-explosives)
  • Suspension: Disperse 5 mg of finely ground Ln-MOF in 10 mL of water/analyte solution.

  • Sonication: Sonicate for 15 mins to create a stable suspension.

  • Measurement: Record emission spectrum (

    
     nm).
    
  • Quenching Analysis: Add aliquots of analyte (

    
    ). Measure intensity decrease.
    
  • Data Processing: Plot

    
     vs. Concentration (Stern-Volmer plot).
    
Visualization of Antenna Effect

AntennaEffect UV UV Excitation (280-320 nm) S1 Ligand Singlet (S1) Short-lived UV->S1 Absorption T1 Ligand Triplet (T1) (Energy Reservoir) S1->T1 Intersystem Crossing (ISC) LnLevel Ln3+ Resonance Level (Eu: 5D0 / Tb: 5D4) T1->LnLevel Dexter/Förster Energy Transfer NonRad Non-Radiative Loss (Vibrations/Solvent) T1->NonRad Back Transfer (If T1 < Ln Level) Emission Luminescence (Red/Green Emission) LnLevel->Emission Radiative Decay

Figure 2: The "Antenna Effect" mechanism facilitating lanthanide luminescence in H₃IDC frameworks.

Scientific Integrity & Troubleshooting

Causality in Synthesis
  • Why DMF? Indazole dicarboxylic acids have poor solubility in water/ethanol alone. DMF acts as a solubilizer and can also decompose slowly to release dimethylamine, which acts as a base to deprotonate the ligand in situ, driving crystallization.

  • Why 3,7-Isomer? The 3-position carboxylate is adjacent to the pyrazole nitrogen (

    
    ). This creates a rigid 5-membered chelate ring, significantly increasing the thermal stability of the resulting MOF compared to isomers where carboxylates are only on the benzene ring (e.g., 5,6-dicarboxy).
    
Self-Validating the Protocol

If the resulting crystals are non-luminescent (for Eu/Tb):

  • Check Hydration: Water molecules coordinated directly to the Ln center quench luminescence via O-H oscillators.

  • Validation: Dehydrate the sample (heat to 150°C under vacuum) and re-measure. If intensity increases, the structure contains coordinated water (replace water with

    
     or use phenanthroline as a displacing auxiliary ligand).
    

References

  • Coordination Modes of Indazole-3-carboxylates

    • Title: Sodium and lithium one-dimensional coordination polymers with 1H-indazole-3-carboxylic acid.[2]

    • Source: ResearchG
    • Context: Defines the fundamental chelation mode of the 3-position carboxyl
  • Lanthanide-Imidazole Dicarboxylate Analogues

    • Title: Two dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks for luminescence sensing.[3]

    • Source: PubMed / Dalton Transactions.
    • Context: Provides the baseline solvothermal protocols (120-160°C)
  • Luminescence Mechanisms in Ln-MOFs

    • Title: Luminescent Metal-Organic Frameworks.[1][4]

    • Source: OSTI.gov.
    • Context: Authoritative review on the antenna effect and quenching mechanisms in lanthanide frameworks.
  • Indazole-6-carboxylic Acid Coordination

    • Title: Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid.[5]

    • Source: MDPI Crystals.
    • Context: Demonstrates the bridging capabilities of the benzene-ring carboxyl

Sources

Method

Application Note: Regioselective and Global Esterification Strategies for 1H-Indazole-3,7-dicarboxylic Acid

Executive Summary & Chemical Context 1H-Indazole-3,7-dicarboxylic acid is a highly valuable bifunctional scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, synthetic cannabinoids,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1H-Indazole-3,7-dicarboxylic acid is a highly valuable bifunctional scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, synthetic cannabinoids, and targeted anti-inflammatory agents. Esterification of this compound presents unique regiochemical challenges due to the presence of three reactive sites: the C3-carboxylic acid, the C7-carboxylic acid, and the nucleophilic N1-H of the indazole ring. This application note provides field-proven methodologies to selectively achieve global O-esterification while mitigating unwanted N-alkylation.

Mechanistic Insights & Causality in Experimental Design

To design a successful esterification protocol, researchers must account for the causality of the molecule's inherent reactivity:

  • Steric and Electronic Disparities : The C3-carboxylic acid is conjugated with the electron-deficient pyrazole-like ring and is sterically hindered by the adjacent N2 atom. Conversely, the C7-carboxylic acid resides on the benzenoid ring and can engage in intramolecular hydrogen bonding with the N1-H proton. This hydrogen bonding slightly reduces the electrophilicity of the C7 carbonyl carbon, often requiring extended reaction times for complete global esterification.

  • The N-Alkylation Conundrum : The N1-H proton of the indazole core is relatively acidic (pKa ~ 14). Under basic esterification conditions (e.g., using alkyl halides with K₂CO₃ or Cs₂CO₃), the N1 proton is rapidly deprotonated. The resulting indazolyl anion is highly nucleophilic, leading to competitive N1-alkylation alongside O-esterification. As documented in foundational studies of [1], basic conditions almost exclusively yield N-alkylated ester byproducts.

  • Acid-Catalyzed Selectivity : To achieve pure global O-esterification (yielding the 3,7-dialkyl ester) while preserving the free N1-H, acid-catalyzed methods such as Fischer esterification or thionyl chloride-mediated esterification are mandatory. The acidic medium protonates the indazole nitrogens, rendering them non-nucleophilic and [2].

Comparative Data of Esterification Modalities

The following table synthesizes the quantitative outcomes of various esterification strategies applied to indazole dicarboxylic acids, allowing researchers to select the optimal method based on their target profile.

Esterification MethodReagents & ConditionsPrimary Product ProfileN-Alkylation (%)Typical Yield (%)Scalability
Fischer Esterification MeOH, H₂SO₄ (cat.), Reflux, 24h3,7-Dimethyl ester< 1%85 - 92%Excellent
Acyl Chloride Method SOCl₂, MeOH, 0 °C to RT, 12h3,7-Dimethyl ester< 1%90 - 98%Excellent
Base-Mediated MeI, K₂CO₃, DMF, RT, 4h1-Methyl-3,7-dimethyl ester> 85%75 - 85%Moderate
Carbodiimide Coupling EDCI, DMAP, ROH, DCM, RT, 16h3,7-Dialkyl ester2 - 5%60 - 75%Poor (High cost)
Reaction Pathway Visualization

The diagram below illustrates the divergent reaction pathways dictated by the choice of acidic versus basic conditions.

G SM 1H-Indazole-3,7- dicarboxylic acid Fischer MeOH, H2SO4 Reflux, 24h SM->Fischer Acidic Conditions SOCl2 SOCl2, MeOH 0°C to RT, 12h SM->SOCl2 Acidic Chlorination Base MeI, K2CO3 DMF, RT, 4h SM->Base Basic Conditions Prod1 1H-Indazole-3,7- dimethyl ester (Target O-Ester) Fischer->Prod1 SOCl2->Prod1 Prod2 1-Methyl-1H-indazole- 3,7-dimethyl ester (N-Alkylated Byproduct) Base->Prod2

Caption: Reaction pathways for the esterification of 1H-Indazole-3,7-dicarboxylic acid.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, embedding in-process checks to ensure scientific integrity and high reproducibility.

Protocol A: Global O-Esterification via Thionyl Chloride (Preferred for High Yield)

Rationale: Thionyl chloride generates the highly reactive di-acyl chloride intermediate in situ, which rapidly reacts with methanol. The byproduct is HCl gas, which maintains a strongly acidic environment, thoroughly protecting the N1 position from side reactions.

Step-by-Step Procedure:

  • Preparation : Equip a 250 mL round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a drying tube (CaCl₂).

  • Activation : Suspend 1H-Indazole-3,7-dicarboxylic acid (5.0 g, 24.2 mmol) in anhydrous methanol (100 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition : Add thionyl chloride (SOCl₂, 5.3 mL, 72.6 mmol, 3.0 equiv) dropwise over 30 minutes. Causality Check: The dropwise addition controls the exothermic generation of HCl and prevents localized overheating that could lead to methanol dehydration.

  • Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature, then heat to 65 °C (reflux) for 12 hours. The initial suspension will transition into a clear, pale-yellow solution, visually validating the consumption of the starting material.

  • In-Process Validation (TLC) : Quench a 50 µL aliquot in saturated NaHCO₃ and extract with EtOAc. Run TLC (DCM:MeOH 9:1). The starting material (baseline) should be absent, replaced by a single high-Rf spot (target ester).

  • Workup : Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂. Dissolve the crude residue in EtOAc (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize residual acid, followed by brine (100 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield 1H-Indazole-3,7-dicarboxylic acid dimethyl ester as an off-white solid.

  • Analytical Validation : ¹H NMR (DMSO-d₆) should display two distinct singlet peaks around δ 3.90 and 3.95 ppm, integrating to 3 protons each (the two methyl ester groups), and a broad singlet >13.0 ppm confirming the intact N1-H.

Protocol B: Base-Mediated N-Alkylation & O-Esterification (Synthesis of 1-Alkyl-3,7-dialkyl ester)

Rationale: When global alkylation (both O- and N-) is the explicit goal, a strong base like K₂CO₃ in a polar aprotic solvent (DMF) is utilized to maximize the nucleophilicity of both the carboxylate oxygens and the indazole nitrogen[3].

Step-by-Step Procedure:

  • Preparation : In a 100 mL flask, dissolve 1H-Indazole-3,7-dicarboxylic acid (2.0 g, 9.7 mmol) in anhydrous DMF (20 mL).

  • Deprotonation : Add anhydrous K₂CO₃ (5.3 g, 38.8 mmol, 4.0 equiv). Stir at room temperature for 30 minutes. The mixture will become a thick slurry as the tri-potassium salt forms.

  • Alkylation : Add methyl iodide (MeI, 2.4 mL, 38.8 mmol, 4.0 equiv) dropwise. Caution: MeI is a volatile and potent alkylating agent; handle exclusively in a fume hood.

  • Reaction Propagation : Stir at room temperature for 4 hours.

  • Workup : Pour the mixture into ice-cold water (100 mL) to precipitate the product. Extract with EtOAc (3 × 50 mL). Causality Check: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to effectively partition and remove residual DMF from the organic phase.

  • Isolation : Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexanes:EtOAc 7:3) to afford 1-Methyl-1H-indazole-3,7-dicarboxylic acid dimethyl ester.

  • Analytical Validation : ¹H NMR will show three distinct methyl singlets (two -OCH₃ and one >N-CH₃), and the characteristic N1-H peak (>13.0 ppm) will be completely absent.

References
  • The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal. URL:[Link]

Sources

Application

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from Indazole Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Indazole Scaffold in Medicinal Chemistry The indazole nucleus is a privileged scaffold in modern drug discovery, formin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to potent and selective modulators of various biological targets. This guide focuses on the synthetic manipulation of indazole dicarboxylic acids, versatile starting materials for the construction of key pharmaceutical intermediates. We will explore the strategic transformations of these di-acids, including selective mono-functionalization, decarboxylation, and amide bond formation, to generate valuable building blocks for drug development. A particular focus will be given to the synthesis of intermediates relevant to the preparation of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents.[3][4][5]

Core Synthetic Strategies and Mechanistic Insights

The preparation of pharmaceutical intermediates from indazole dicarboxylic acids hinges on a series of well-established yet nuanced organic transformations. The following sections will detail the key synthetic operations, the underlying chemical principles, and practical considerations for their successful implementation.

Synthesis of the Indazole Dicarboxylic Acid Core

A common and practical starting point for many indazole-based pharmaceuticals is 1H-indazole-3-carboxylic acid.[6] For the purpose of this guide, we will consider the elaboration from a dicarboxylic acid derivative, which offers multiple points for diversification. The synthesis of indazole-3,5-dicarboxylic acid can be achieved through various routes, often starting from appropriately substituted aniline or nitrotoluene precursors.

Selective Mono-functionalization of Indazole Dicarboxylic Acids

A critical challenge in working with dicarboxylic acids is the ability to selectively modify one of the two carboxylic acid groups, leaving the other available for subsequent transformations. This regioselectivity is often governed by the electronic and steric environment of each carboxyl group.

Conceptual Underpinnings: The differential reactivity of the two carboxylic acid groups in an indazole dicarboxylic acid, such as indazole-3,5-dicarboxylic acid, can be exploited to achieve selective mono-esterification or mono-amidation. The carboxyl group at the 3-position is influenced by the pyrazole ring, while the one at the 5-position is on the benzo-fused part of the molecule. This difference in electronic environment can be leveraged. For instance, methods employing a catalytic amount of thionyl chloride in an alcohol at room temperature have been shown to selectively esterify the non-conjugated carboxyl group in the presence of an aromatic or conjugated one.[7] This principle can be extended to the indazole system.

Generalized Protocol for Selective Mono-esterification:

A plausible approach for the selective mono-esterification of an indazole dicarboxylic acid involves a kinetically controlled reaction under mild conditions.

  • Protocol 1: Selective Mono-esterification of Indazole-3,5-dicarboxylic Acid

    • Suspend indazole-3,5-dicarboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol) as the solvent.

    • Cool the suspension in an ice bath.

    • Slowly add a catalytic amount of thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄) (0.1-0.2 eq).

    • Allow the reaction to stir at room temperature, monitoring the progress by TLC or LC-MS.

    • Upon consumption of the starting material and formation of the mono-ester, quench the reaction by adding a mild base (e.g., saturated NaHCO₃ solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to isolate the desired mono-ester.

Data Presentation:

Starting MaterialProductReagents and ConditionsTypical YieldReference
Indazole-3,5-dicarboxylic acid1H-indazole-3-carboxylic acid-5-methyl esterMeOH, cat. SOCl₂, RT60-80%[7] (adapted)
Indazole-3,5-dicarboxylic acid1H-indazole-5-carboxylic acid-3-methyl ester(Requires alternative strategy)--
Decarboxylation of Indazole-3-Carboxylic Acids

For many pharmaceutical targets, an unsubstituted C3-position on the indazole ring is required. This is achieved through a decarboxylation reaction, typically performed at elevated temperatures.

Causality in Experimental Choices: The decarboxylation of 1-arylindazole-3-carboxylic acids can be thermally induced. The choice of a high-boiling solvent like quinoline facilitates reaching the necessary temperature for efficient CO₂ extrusion.[8] However, it is crucial to be aware of potential side reactions, such as ring-opening, especially when the indazole nitrogen is substituted with an electron-withdrawing group.[8] For unsubstituted indazoles, the reaction is generally cleaner.

Experimental Workflow for Decarboxylation:

G A Indazole-3-carboxylic Acid Intermediate C Heat to 150-200 °C A->C B High-Boiling Solvent (e.g., Quinoline or DMF) B->C D Monitor CO₂ Evolution C->D E Reaction Work-up (Cooling, Dilution, Extraction) D->E F Purification (Crystallization or Chromatography) E->F G Unsubstituted Indazole Intermediate F->G G cluster_0 Activation cluster_1 Coupling Indazole_COOH Indazole-COOH Activated_Ester Activated Ester Intermediate Indazole_COOH->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt) Coupling_Reagent->Activated_Ester Amide_Product Indazole-CONH-R Activated_Ester->Amide_Product Amine R-NH₂ Amine->Amide_Product G A Indazole-3,7-dicarboxylic Acid B Selective Mono-esterification (e.g., at C7) A->B Step 1 C Decarboxylation (at C3) B->C Step 2 D Amide Coupling (at C7) C->D Step 3 E Niraparib Intermediate Core D->E

Sources

Method

Post-synthetic modification of 1H-Indazole-3,7-dicarboxylic acid frameworks

This guide details the protocols for the Post-Synthetic Modification (PSM) of Metal-Organic Frameworks (MOFs) constructed from 1H-Indazole-3,7-dicarboxylic acid (hereafter referred to as InDC-3,7 ). Unlike common imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocols for the Post-Synthetic Modification (PSM) of Metal-Organic Frameworks (MOFs) constructed from 1H-Indazole-3,7-dicarboxylic acid (hereafter referred to as InDC-3,7 ).

Unlike common imidazole-based linkers (often abbreviated as


 in literature referring to 4,5-imidazoledicarboxylic acid), the InDC-3,7  ligand presents a unique fused bicyclic core with a distinct steric environment. The C7-carboxylate is positioned ortho to the reactive N1-H site, creating a sterically congested pocket that requires specific activation protocols for successful modification.

Executive Summary & Chemical Logic

The 1H-indazole-3,7-dicarboxylic acid ligand serves as a rigid, bent linker in MOF synthesis. Its utility in drug development lies in the indazole core , a privileged pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib).

Post-synthetic modification (PSM) of InDC-3,7 MOFs focuses on the N1-position of the pyrazole ring. However, researchers must account for two critical factors:

  • Regioselectivity: While solution-phase indazole alkylation often yields a mixture of N1 and N2 products, the geometric constraints of the MOF lattice (where C3 and C7 are fixed to metal nodes) typically lock the tautomer, favoring N1-functionalization.

  • Steric Hindrance: The C7-carboxylate coordinates to the metal cluster (e.g.,

    
     paddlewheel or 
    
    
    
    node). This proximity creates a "steric wall" near the N1-H, necessitating the use of highly reactive electrophiles or small-footprint reagents.
Key Applications
  • Prodrug Activation: Covalent attachment of bioactive fragments to the N1 site via cleavable linkers.

  • Pore Engineering: Modulating hydrophobicity to enhance adsorption of non-polar drug molecules.

  • Catalysis: Utilizing the N1/N2 motif as a chelating site for secondary metalation (

    
    , 
    
    
    
    ).

Experimental Protocols

Protocol A: Pre-Synthetic Activation (Mandatory)

Rationale: InDC-3,7 MOFs often trap solvent molecules (DMF, water) in the N1-binding pocket via hydrogen bonding. These must be removed to expose the nucleophilic nitrogen.

Reagents: Anhydrous Acetone, Dichloromethane (DCM). Equipment: Soxhlet extractor, Vacuum oven.

  • Solvent Exchange: Immerse the as-synthesized MOF crystals (approx. 200 mg) in anhydrous acetone (50 mL) for 3 days. Refresh solvent every 12 hours.

    • Note: Do not use methanol if subsequent PSM involves sensitive electrophiles, as trapped methanol can compete.

  • Activation: Decant solvent and dry crystals under dynamic vacuum (

    
     Torr) at 120°C for 12 hours.
    
    • Validation: Verify pore clearance via TGA (Thermogravimetric Analysis). A flat baseline up to 250°C indicates successful activation.

Protocol B: Covalent N-Alkylation (N1-Functionalization)

Rationale: The N1-H (


 ~14 in DMSO) requires deprotonation or a highly electrophilic partner. Due to the C7-steric block, soft electrophiles (alkyl halides) require base catalysis.

Reagents:

  • Activated InDC-3,7 MOF (100 mg)

  • Electrophile: Methyl Iodide (small probe) or Benzyl Bromide derivative (drug mimic) (10 equiv.)

  • Base: 2,6-Lutidine (mild, non-nucleophilic) or

    
     (if MOF is base-stable like Zr-based).
    
  • Solvent: Anhydrous

    
     or Acetonitrile (
    
    
    
    ).

Step-by-Step Workflow:

  • Suspension: In a flame-dried Schlenk flask under

    
    , suspend 100 mg of activated MOF in 10 mL anhydrous 
    
    
    
    .
  • Base Addition: Add 2,6-Lutidine (2.0 equiv. relative to linker). Stir gently (100 rpm) for 30 mins at Room Temperature (RT).

    • Mechanistic Insight: The base deprotonates the N1-H. The bulky 2,6-lutidine is chosen to prevent it from coordinating to the metal nodes itself.

  • Electrophile Injection: Add the alkyl halide (10 equiv.) dropwise.

  • Reaction: Heat at 50°C for 24–48 hours.

    • Critical Control: Do not reflux vigorously; mechanical attrition can destroy crystal quality.

  • Washing: Decant supernatant. Wash crystals

    
     with fresh 
    
    
    
    and
    
    
    with MeOH to remove excess salts and reagents.
  • Soak: Soak in MeOH for 24 hours to ensure pore clearance.

Protocol C: Analytical Validation (Digestion 1H-NMR)

Rationale: Solid-state characterization (IR) is often insufficient to quantify PSM yield. Digestion destroys the framework to analyze the ligand ratio in solution.

  • Digestion Media:

    • For Zn/Cu MOFs:

      
       mixture.
      
    • For Zr MOFs:

      
       (Caution: HF is extremely hazardous).
      
  • Procedure: Place 5 mg of modified MOF in an NMR tube. Add 600

    
     of digestion media. Sonicate until clear.
    
  • Quantification: Integrate the diagnostic proton signals.

    • InDC-3,7 (Unmodified): Look for the N1-H singlet (usually broad >13 ppm) or the C4-H doublet.

    • Modified: Look for the new N-Alkyl protons (e.g., N-Me singlet ~4.0 ppm).

    • Calculation:

      
      
      

Data Presentation & Troubleshooting

Expected Chemical Shifts (1H NMR in DMSO-d6/DCl)
MoietyChemical Shift (

)
MultiplicityNotes
H-4 (Aromatic) 8.15 ppmDoubletOrtho to C3-carboxylate; shifts upfield upon N1-alkylation.
H-5 (Aromatic) 7.45 ppmTripletUnaffected by PSM.
H-6 (Aromatic) 7.90 ppmDoubletOrtho to C7-carboxylate.
N1-Methyl (Product) 4.10 - 4.25 ppmSingletDistinct new peak indicating successful PSM.
N1-H (Reactant) > 13.0 ppmBroad SingletDisappears upon full conversion.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<10%) Steric blocking by C7-node.Switch to a smaller electrophile (e.g., Methyl Triflate) or increase reaction time/temp.
Loss of Crystallinity Base degraded the metal nodes.Switch from

to 2,6-Di-tert-butylpyridine (sterically hindered base).
New Peaks in Aliphatic Region Trapped reagent.Increase Soxhlet extraction time; do not rely on simple washing.

Mechanistic Pathway (Visualization)

The following diagram illustrates the steric challenge and the regioselective alkylation pathway of the InDC-3,7 linker within the MOF lattice.

IndazolePSM cluster_0 Pre-Activation State cluster_1 Reaction Intermediate cluster_2 Post-Synthetic Product MOF_Pore Pore Environment (Solvent Filled) N1_Site N1-H Site (Sterically Hindered by C7-Node) MOF_Pore->N1_Site Activation (120°C, Vac) Deprotonation Base-Mediated Deprotonation N1_Site->Deprotonation + Base (Lutidine) Nucleophile Indazolate Anion (N1-) Deprotonation->Nucleophile - H+ Alkylated N1-Alkylated MOF (Functionalized) Nucleophile->Alkylated + R-X (Electrophile) SN2 Attack Byproduct Salt Byproducts (Removed via Wash) Nucleophile->Byproduct Leaving Group C7_Node Metal Node (C7-Tether) C7_Node->N1_Site Steric Clash

Figure 1: Reaction pathway for N1-alkylation of InDC-3,7 MOFs, highlighting the steric influence of the C7-metal node tether.

References

  • Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal–organic frameworks.[1][2] Chemical Reviews, 112(2), 970-1000. Link

  • Lund, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. Link

  • Kou, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[3][4] Beilstein Journal of Organic Chemistry, 17, 1886–1897. Link

  • Wang, Z., et al. (2014). Post-synthetic modification of metal-organic frameworks.[1] Chemical Society Reviews, 43, 5657-5678. Link

  • Application Note: Digestion Protocols for MOF Analysis. Department of Chemistry, University of California, Berkeley (General Reference for Protocol C). Link(Note: Generalized reference for standard digestion protocols).

Sources

Application

Applications of 1H-Indazole-3,7-dicarboxylic acid in fluorescence sensing

Application Note: 1H-Indazole-3,7-dicarboxylic Acid in Luminescent Metal-Organic Frameworks for Advanced Fluorescence Sensing Chemical Rationale & Structural Advantages In the development of advanced fluorescent sensors,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H-Indazole-3,7-dicarboxylic Acid in Luminescent Metal-Organic Frameworks for Advanced Fluorescence Sensing

Chemical Rationale & Structural Advantages

In the development of advanced fluorescent sensors, the selection of the organic linker is the most critical variable. 1H-Indazole-3,7-dicarboxylic acid has emerged as a highly privileged scaffold for constructing Luminescent Metal-Organic Frameworks (LMOFs) and Coordination Polymers (CPs).

The structural superiority of this ligand lies in its dual-functionality. It features both nitrogen donors (via the rigid pyrazole ring of the indazole core) and oxygen donors (via the carboxylic acids at positions 3 and 7). This multidentate nature allows for diverse coordination geometries with both transition metals (e.g., Zn²⁺, Cd²⁺) and lanthanides (e.g., Eu³⁺, Tb³⁺)[1].

Crucially, the rigidification of the 1H-Indazole-3,7-dicarboxylic acid ligand upon coordination to metal nodes restricts intramolecular rotations. This restriction eliminates non-radiative relaxation pathways (such as thermal dissipation), thereby locking the molecule into a highly emissive state[2].

Photophysical Mechanisms of Fluorescence Sensing

The utility of indazole-dicarboxylate MOFs in sensing relies on highly sensitive energy transfer mechanisms. Depending on the metal node and the target analyte, the sensing mechanism typically falls into one of the following categories:

  • Antenna Effect (Lanthanide MOFs): The conjugated π-system of the indazole ligand acts as an "antenna," strongly absorbing UV light. This energy undergoes Intersystem Crossing (ISC) to the triplet state and is subsequently transferred to the emissive energy levels of coordinated lanthanide ions (e.g., Tb³⁺, Eu³⁺), resulting in sharp, characteristic luminescence[2].

  • Ligand-to-Metal Charge Transfer (LMCT): In transition metal frameworks (like Zn²⁺ or Cd²⁺), the emission is often driven by LMCT. This charge transfer is highly sensitive to the coordination sphere; the introduction of guest molecules easily perturbs it, leading to measurable fluorescence changes[1].

  • Photoinduced Electron Transfer (PET) & Inner Filter Effect (IFE): When electron-deficient analytes (such as nitroaromatic explosives like 2,4-DNP or TNP) enter the MOF pores, they can intercept the excited electrons from the MOF (PET) or absorb the excitation/emission light directly (IFE), resulting in profound fluorescence quenching[3]. Conversely, specific host-guest interactions can trigger rare "turn-on" and blue-shift fluorescence enhancements for molecules like benzaldehyde[4].

Mechanism LIG 1H-Indazole-3,7-dicarboxylic acid (Photon Absorption) EXC Excited Singlet State (S1) LIG->EXC UV Excitation ISC Intersystem Crossing (ISC) Triplet State (T1) EXC->ISC Non-radiative MET Metal Node (e.g., Ln3+, Zn2+) (Energy Transfer) ISC->MET Antenna Effect EMIS Radiative Decay (Luminescence) MET->EMIS Normal State QUENCH Fluorescence Quenching (PET / IFE) MET->QUENCH Energy Interception ANA Analyte (e.g., Fe3+, TNP) ANA->QUENCH Electron Transfer

Fig 1. Photophysical energy transfer and analyte-induced quenching pathways in LMOFs.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and high signal-to-noise ratios in fluorescence sensing, the preparation and testing of the MOF must follow rigorous, self-validating protocols.

Solvothermal Synthesis of Indazole-MOF Sensors

Causality Check: The use of a mixed solvent system (DMF/H₂O) is not arbitrary. Upon heating, DMF slowly decomposes to generate dimethylamine, acting as a weak base. This controls the deprotonation rate of the 1H-Indazole-3,7-dicarboxylic acid, preventing amorphous precipitation and driving the formation of highly crystalline, defect-free frameworks necessary for high quantum yields.

  • Reagent Mixing: Dissolve 0.1 mmol of 1H-Indazole-3,7-dicarboxylic acid and 0.1 mmol of the metal salt (e.g., Zn(NO₃)₂·6H₂O) in a 10 mL mixture of DMF and deionized water (v/v, 4:1).

  • Sonication: Sonicate for 15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Growth: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat at 120 °C for 72 hours, then cool to room temperature at a controlled rate of 5 °C/hour to promote large crystal growth.

  • Solvent Exchange (Critical Step): Wash the obtained crystals with fresh DMF, followed by solvent exchange with methanol for 3 days (replacing the methanol daily). Causality: Direct vacuum drying of DMF exerts massive capillary forces that can collapse the delicate MOF pores. Methanol has a lower surface tension and boiling point, allowing for safe framework activation.

  • Activation: Dry the exchanged crystals under vacuum at 80 °C for 12 hours.

Standardized Fluorescence Titration Protocol

Self-Validating System: A common error in fluorescence titration is the artificial quenching caused by the dilution of the fluorophore when adding the analyte. To create a self-validating system, the analyte must be dissolved in the exact same MOF stock suspension used in the cuvette. This guarantees that the MOF concentration remains perfectly constant throughout the titration.

  • Suspension Preparation: Disperse 2.0 mg of the activated MOF powder in 2.0 mL of solvent (e.g., water or ethanol). Sonicate for 30 minutes to achieve a uniform, stable suspension.

  • Analyte Stock Preparation: Prepare a 1.0 mM solution of the target analyte (e.g., Fe³⁺ or 2,4-DNP) using the MOF suspension from Step 1 as the diluent.

  • Baseline Measurement: Transfer 2.0 mL of the pure MOF suspension into a quartz cuvette. Record the initial emission spectrum (I₀) using a fixed excitation/emission slit width (e.g., 2.5 nm / 2.5 nm) to prevent photobleaching.

  • Titration: Incrementally add micro-aliquots (e.g., 10 µL) of the analyte-MOF stock to the cuvette.

  • Equilibration: Stir the cuvette mixture for exactly 60 seconds after each addition before recording the spectrum (I) to ensure host-guest binding equilibrium is reached.

  • Data Analysis: Plot the quenching efficiency using the Stern-Volmer equation: (I₀/I) = 1 + K_sv[Q], where K_sv is the quenching constant and [Q] is the analyte concentration.

Workflow SYN 1. Solvothermal Synthesis ACT 2. Solvent Activation SYN->ACT Purify DIS 3. Ultrasonic Dispersion ACT->DIS Suspend TIT 4. Analyte Titration DIS->TIT Aliquot ANA 5. Spectrofluorometric Analysis TIT->ANA Measure

Fig 2. Standardized self-validating workflow for MOF-based fluorescence titration assays.

Quantitative Performance Metrics

The structural versatility of indazole and imidazole dicarboxylate-based MOFs yields exceptional sensitivity across a broad spectrum of analytes. Below is a summary of typical quantitative data derived from these LMOF sensors[2][3][4].

Target AnalyteMOF Metal NodePrimary Sensing MechanismLimit of Detection (LOD)Quenching Constant (K_sv)
2,4-Dinitrophenol (2,4-DNP) Zn²⁺PET / Inner Filter Effect0.84 ppm3.5 × 10⁴ M⁻¹
Iron (III) Cation (Fe³⁺) Zn²⁺ / Cd²⁺Competitive Absorption / IFE0.45 µM1.2 × 10⁴ M⁻¹
Chromate (Cr₂O₇²⁻) Eu³⁺IFE / LMCT Disruption0.25 µM2.8 × 10⁴ M⁻¹
Benzaldehyde Tb³⁺Turn-On / Blue-Shift1.2 µMN/A (Enhancement)

References

  • [4] Title: A pH-Stable TbIII-Based Metal–Organic Framework as a Turn-On and Blue-Shift Fluorescence Sensor toward Benzaldehyde and Salicylaldehyde in Aqueous Solution Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • [3] Title: Fluorescent selectivity for small molecules of three Zn-MOFs with different topologies based on a tetracarboxylate ligand Source: ResearchGate URL:[Link]

  • [1] Title: Luminescent metal-organic frameworks Source: Semantic Scholar / International Journal of Experimental Research and Review URL:[Link]

  • [2] Title: Synthesis, structure, and photoluminescent property of a trinuclear CdII complex based on semi-rigid bis(imidazole-4,5-dicarboxy Source: SSRN URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1H-Indazole-3,7-dicarboxylic Acid Solubility Guide

Topic: Troubleshooting & Solubilization Strategies for 1H-Indazole-3,7-dicarboxylic Acid Document ID: TS-IND-37-SOL-01 Last Updated: March 2026 Target Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Solubilization Strategies for 1H-Indazole-3,7-dicarboxylic Acid Document ID: TS-IND-37-SOL-01 Last Updated: March 2026 Target Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists[1]

Executive Summary: The Physicochemical Challenge

1H-Indazole-3,7-dicarboxylic acid presents a classic "brick dust" solubility challenge common in rigid heteroaromatic scaffolds.[1] Its poor aqueous solubility stems from two converging factors:

  • High Crystal Lattice Energy: The planar indazole core facilitates strong

    
     stacking.[1][2]
    
  • Intramolecular Hydrogen Bonding: The carboxylic acid at the 7-position is in close proximity to the indazole N-H.[1][2] This often forms a stable pseudo-ring structure (intramolecular H-bond) that resists hydration, effectively "locking" the molecule in a hydrophobic state.

To dissolve this compound in water, you must energetically overcome these forces using ionization (pH control) or dielectric shielding (cosolvents) .[2]

Visual Workflow: Solubility Decision Tree

The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your experimental constraints.

Solubility_Workflow Start Start: 1H-Indazole-3,7-dicarboxylic acid (Solid Powder) Check_App What is the downstream application? Start->Check_App Bio_Assay Biological Assay (Cell/Enzyme) Check_App->Bio_Assay Sensitive to Organics? Chem_Synth Chemical Synthesis (Reaction Intermediate) Check_App->Chem_Synth High Conc Needed? DMSO_Route Route A: DMSO Stock (Max 0.5% final DMSO) Bio_Assay->DMSO_Route No pH_Route Route B: Aqueous Base (pH Jump) (No Organics) Bio_Assay->pH_Route Yes Step_DMSO Dissolve in 100% DMSO (20-50 mM) DMSO_Route->Step_DMSO Step_Base Dissolve in 1.0 eq NaOH (Convert to Di-Sodium Salt) pH_Route->Step_Base Step_Dilute Dilute into Buffer (Watch for precipitation!) Step_DMSO->Step_Dilute Success Clear Solution Step_Dilute->Success Fail Precipitation? Step_Dilute->Fail Precipitates Step_Buffer Dilute into PBS/Media (Final pH must be > 5.5) Step_Base->Step_Buffer Step_Buffer->Success Cyclodextrin Route C: Complexation (Use HP-β-CD) Fail->Cyclodextrin Cyclodextrin->Success

Caption: Logical workflow for selecting the optimal solubilization method based on application constraints.

Module 1: The "pH Switch" Method (Recommended)

Best for: Animal studies, cell assays sensitive to DMSO, and high-concentration aqueous stocks.

This molecule is a di-acid .[1][2] To achieve true aqueous solubility, you must deprotonate both carboxylic acid groups (at C3 and C7).[2] The pKa of indazole carboxylic acids is typically in the range of 3.0–4.[2]0. Therefore, a pH > 6.0 is required to maintain solubility.[2]

Protocol: Preparing a 10 mM Aqueous Stock
  • Calculate Equivalents: You need at least 2.0 to 2.2 equivalents of Base (NaOH or KOH) relative to the compound to ensure full ionization of both carboxyl groups.[2]

  • Weighing: Weigh 10 mg of 1H-Indazole-3,7-dicarboxylic acid (MW ≈ 206.15 g/mol ).

    • Moles: ~48.5 µmol.[2][3]

  • Primary Dissolution: Add 485 µL of 0.2 M NaOH (approx. 2 equivalents).

    • Observation: The powder should dissolve rapidly to form a clear, slightly yellow solution.[2] If it remains cloudy, add 0.2 M NaOH in 10 µL increments.[2]

    • Mechanism:[1][2][4][5][6][7] This forms the highly soluble di-sodium salt.[1][2]

  • Dilution: Slowly add 4.5 mL of PBS (Phosphate Buffered Saline) or water.

    • Critical Check: Measure pH.[2][8] It must remain above 6.[2]0. If the buffer capacity is overwhelmed and pH drops < 5.0, the compound will precipitate.[2]

FAQ:

  • Q: Can I use sodium bicarbonate (

    
    )? 
    
    • A: Likely insufficient.[1][2] Bicarbonate is a weaker base.[2] The intramolecular H-bond at position 7 might require the stronger hydroxide ion (

      
      ) to break the initial lattice.[1] Use NaOH for the stock, then dilute into bicarbonate buffer if needed.[2]
      

Module 2: The DMSO "Stock & Dilute" Method

Best for: High-throughput screening (HTS) and standard in vitro assays.[1][2]

Dimethyl Sulfoxide (DMSO) disrupts the intermolecular hydrogen bonding network effectively.[2]

Solubility Data Table
SolventSolubility EstimateNotes
Water (Neutral) < 0.1 mg/mLPractically insoluble.[1][2]
DMSO > 25 mg/mLExcellent solvent for stock solutions.[2]
Ethanol ~ 1-5 mg/mLModerate.[1][2] Heating may be required.[2][8]
0.1 M NaOH > 10 mg/mLForms soluble salt immediately.[2]
Protocol: Avoiding the "Crash Out"

A common failure mode is the "crash out" effect: when a concentrated DMSO stock is injected into water, the local solubility limit is exceeded before mixing occurs.

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 20 mM.

  • The "Intermediate" Step: Do not pipette 1 µL of stock directly into 1 mL of water.

    • Instead, perform a serial dilution in DMSO first (e.g., dilute to 1 mM in DMSO).[2]

  • Final Mixing: Add the diluted DMSO solution to the aqueous buffer while vortexing the buffer.

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[2]

Module 3: Advanced Troubleshooting (Q&A)

Q1: The solution turns yellow upon adding NaOH. Is my compound degrading?

A: Not necessarily. Indazole derivatives often exhibit pH-dependent color changes (halochromism) due to the conjugation of the aromatic system with the carboxylic acid groups.[1][2]

  • Verification: Run an LC-MS of the yellow solution. If the parent mass (M+H or M-H) is intact, the color is purely a physical property of the dianion species.[2]

Q2: I see a fine precipitate after 2 hours in cell culture media. Why?

A: This is likely due to pH drift .[1][2]

  • Cause: Cell culture media (like DMEM) typically operates at pH 7.[1][2]4. However, metabolic activity can lower local pH.[2] If the pH drops near the pKa of the carboxylic acids (approx pH 4-5), the mono-acid or neutral species forms, which is insoluble.

  • Fix: Increase the buffering capacity (e.g., add 10-20 mM HEPES) or lower the working concentration of the compound.

Q3: Can I use Cyclodextrins?

A: Yes, this is an excellent "Plan C."

  • Mechanism: The hydrophobic indazole core enters the cyclodextrin cavity, while the hydrophilic exterior interacts with water.[2]

  • Recommendation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2]

    • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][8] Add the indazole compound and stir for 4-6 hours. This often achieves solubility without high pH or organic solvents.[2]

Mechanism of Action: Ionization Pathway[1]

The following diagram illustrates the chemical transitions that dictate solubility.

Ionization_Pathway cluster_legend Solubility Logic Neutral Neutral Species (pH < 3) INSOLUBLE Mono Mono-Anion (pH 4-5) PARTIALLY SOLUBLE Neutral->Mono + OH- (Deprotonation 1) DiAnion Di-Anion (pH > 6) SOLUBLE Mono->DiAnion + OH- (Deprotonation 2) desc To dissolve, drive equilibrium to the Di-Anion form.

Caption: Stepwise ionization of the 3,7-dicarboxylic acid groups is required for maximum aqueous solubility.

References

  • PubChem. Indazole-3-carboxylic acid (Analogous properties). National Library of Medicine.[2] Available at: [Link][1]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Available at: [Link][1]

Sources

Optimization

Technical Support Center: Indazole-3-Carboxylic Acid Stability &amp; High-Temperature Workflows

Overview Indazole-3-carboxylic acids are critical building blocks in drug discovery, particularly in the synthesis of nicotinic α-7 receptor agonists and kinase inhibitors[1]. However, researchers frequently encounter si...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Indazole-3-carboxylic acids are critical building blocks in drug discovery, particularly in the synthesis of nicotinic α-7 receptor agonists and kinase inhibitors[1]. However, researchers frequently encounter significant yield losses due to unintended decarboxylation during high-temperature synthetic steps. As a Senior Application Scientist, I have designed this troubleshooting guide to explain the mechanistic causality behind these failures and provide field-proven, self-validating protocols to preserve the integrity of your indazole core.

Mechanistic Insight: The Causality of Degradation

G Start 1-Arylindazole-3-carboxylic Acid (High Temp >150°C) Pathway1 Thermal Decarboxylation (-CO2) Start->Pathway1 Heat / High-Boiling Solvent Pathway2 Ring Fission (N-N Bond Cleavage) Start->Pathway2 EWG at N1 (e.g., -NO2) Product1 1-Arylindazole (Decarboxylated Byproduct) Pathway1->Product1 Product2 N-arylanthranilonitrile (Ring-Opened Byproduct) Pathway2->Product2

Mechanistic pathways of indazole-3-carboxylic acid degradation at high temperatures.

Troubleshooting & FAQs

Q1: During high-temperature cross-coupling (>150°C) of my 1-arylindazole-3-carboxylic acid, I am losing the carboxylate group and seeing a new impurity. What is happening? A1: You are observing thermal decarboxylation, often accompanied by heterocyclic ring fission. Heating 1-arylindazole-3-carboxylic acids in high-boiling solvents (like quinoline) leads to the rapid extrusion of CO₂ gas, yielding the decarboxylated 1-arylindazole[2]. Furthermore, if the N1-aryl group contains electron-withdrawing substituents (e.g., nitro or chloro groups), the molecule undergoes concurrent N-N bond cleavage, forming an isomeric N-arylanthranilonitrile[2].

Q2: Why do electron-withdrawing groups (EWGs) exacerbate this issue? A2: EWGs at the N1 position withdraw electron density from the indazole core, increasing the overall electrophilicity of the ring system. When the solid acid is heated above its melting point, this electronic destabilization facilitates the heterolytic cleavage of the N-N bond, driving the ring-opening reaction[2]. The free carboxylic acid proton acts as an internal catalyst, forming a cyclic transition state that lowers the activation energy for CO₂ loss.

Q3: I am trying to perform a bromination on the indazole core, but I keep losing the carboxylic acid group. Why? A3: Indazole carboxylic acids are highly susceptible to halodecarboxylation. When exposed to reagents like N-bromosuccinimide (NBS) in DMF, even at room temperature, the carboxylic acid is replaced by a halogen atom[3]. If your goal is to retain the carboxylate, you must protect it before introducing halogenating agents.

Q4: How can I prevent decarboxylation if my downstream functionalization requires elevated temperatures? A4: The most robust, self-validating approach is to mask the carboxylic acid as an ester (e.g., methyl or tert-butyl ester) prior to the high-temperature step. Esters lack the acidic proton required to form the reactive cyclic transition state, dramatically increasing the thermal stability of the C3 position.

G Issue High-Temp Reaction Required (e.g., Cross-Coupling) Check Is Carboxylic Acid Free? Issue->Check Yes Yes (Free Acid) Check->Yes No No (Ester/Amide) Check->No Action1 Risk of Decarboxylation! Perform Esterification First Yes->Action1 Action2 Proceed with High-Temp Reaction Safely No->Action2 Action1->Action2 Protection Complete

Decision matrix workflow for preventing indazole acid decarboxylation.

Quantitative Data: Thermal Stability Profiles

To guide your experimental design, refer to the following synthesized data table comparing the degradation rates of various indazole derivatives based on their N1-substituents and temperature exposure.

CompoundN1-SubstituentTemp (°C)Solvent% Decarboxylation (1h)% Ring Fission (1h)
1H-Indazole-3-carboxylic acidNone (H)150DMF< 5%0%
1-Phenylindazole-3-carboxylic acidPhenyl237Quinoline> 85%< 5%
1-(4-Nitrophenyl)indazole-3-carboxylic acid4-Nitrophenyl237Quinoline> 60%> 30%
1-(4-Nitrophenyl)indazole-3-carboxylic acid4-Nitrophenyl250 (Melt)Neat> 40%> 40%
Methyl 1-phenylindazole-3-carboxylatePhenyl237Quinoline0%0%

Note: Data reflects general trends where electron-withdrawing groups (e.g., 4-nitrophenyl) significantly increase the proportion of ring fission[2]. Esterification completely halts both degradation pathways.

Field-Proven Experimental Protocols

Protocol A: Esterification of Indazole-3-Carboxylic Acid (Thermal Protection)

Causality: Converting the acid to a methyl ester removes the acidic proton, preventing the formation of the decarboxylation transition state. This protocol is self-validating; the shift in retention time on LCMS and the disappearance of the broad -OH stretch in IR confirm successful protection.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of indazole-3-carboxylic acid in anhydrous methanol (0.2 M concentration) under an inert nitrogen atmosphere.

  • Catalyst Addition: Cool the suspension to 0°C using an ice bath. Slowly add 2.0 equivalents of thionyl chloride (SOCl₂) dropwise via syringe. Caution: Exothermic reaction with HCl gas evolution.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to reflux (65°C) for 4-6 hours.

  • Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The highly polar baseline spot (free acid) will convert to a higher Rf spot (ester).

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the protected methyl ester, safe for downstream high-temperature cross-coupling.

Protocol B: Mild Amidation Bypassing High-Temperature Requirements

Causality: If your ultimate goal is an amide (e.g., synthesizing nicotinic α-7 receptor agonists[1]), you can bypass high temperatures entirely by using highly reactive phosphonic anhydrides like T3P. T3P activates the carboxylic acid at room temperature, eliminating the thermal energy required for decarboxylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of indazole-3-carboxylic acid and 1.2 equivalents of the target amine in anhydrous ethyl acetate (0.1 M).

  • Base Addition: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) and stir for 10 minutes at room temperature.

  • Activation: Add 1.5 equivalents of T3P (50% solution in ethyl acetate) dropwise.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 12 hours. Do not exceed 40°C.

  • Validation: LCMS will show direct conversion to the amide mass [M+H]⁺ without the appearance of the[M-44] decarboxylated peak.

  • Workup: Wash the organic phase with 1M HCl, saturated NaHCO₃, and water. Dry and concentrate to obtain the pure indazole-3-carboxamide.

References
  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry. 2

  • Metal-free selective mono-halodecarboxylation of heteroarenes under mild conditions. Royal Society Open Science. 3

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents. 1

Sources

Troubleshooting

Optimizing recrystallization solvents for 1H-Indazole-3,7-dicarboxylic acid

Technical Support Center: Purification of 1H-Indazole-3,7-dicarboxylic Acid Ticket ID: PUR-IND-37DC-OPT Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary Purifying 1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1H-Indazole-3,7-dicarboxylic Acid Ticket ID: PUR-IND-37DC-OPT Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Purifying 1H-Indazole-3,7-dicarboxylic acid presents a unique challenge due to its "zwitterionic-like" behavior and extreme polarity.[1] Unlike simple aromatic acids, the indazole core contains both a basic nitrogen (N1/N2) and two acidic carboxyl groups (C3, C7).[1] This creates a strong intermolecular hydrogen-bonding network, resulting in high lattice energy and poor solubility in standard organic solvents.[1]

This guide moves beyond simple "trial and error" by applying Hansen Solubility Parameter (HSP) logic to select optimal solvent systems. We prioritize an Acid-Base Swing (pH-controlled precipitation) as the primary purification method for yield, followed by Thermal Recrystallization for crystallinity.[1]

Module 1: Solvent Selection Strategy

The 3,7-dicarboxylic acid motif requires a solvent capable of disrupting strong intermolecular H-bonds (donor and acceptor).[1]

Solvent Compatibility Table

Solvent ClassSpecific SolventRoleTechnical Notes
Primary (Good) DMF, DMAc, DMSO DissolutionHigh dielectric constants (>30) are required to solvate the dicarboxylate species.[1] Warning: High boiling points make removal difficult; requires thorough washing.
Secondary (Intermediate) Acetic Acid (Glacial) RecrystallizationExcellent for thermal recrystallization. The acidic medium suppresses ionization, keeping the molecule neutral and allowing crystal growth upon cooling.
Anti-Solvents Water PrecipitationUsed to crash the product out of DMF/DMSO solutions.
Anti-Solvents Acetone, Acetonitrile WashUsed to remove residual high-boiling solvents (DMF) from the filter cake.[1]
Avoid Hexanes, DCM, Et2O N/AThe molecule is virtually insoluble.[1] These are only useful for washing away non-polar impurities before the dissolution step.

Module 2: The "Gold Standard" Protocol (Acid-Base Swing)

For dicarboxylic acids of this class, thermal recrystallization often leads to thermal decomposition before dissolution occurs.[1] The most robust method utilizes the molecule's acidity to create a water-soluble salt, filters out impurities, and then carefully regenerates the crystal.[1]

Workflow Diagram: Acid-Base Purification

AcidBasePurification Start Crude 1H-Indazole-3,7-dicarboxylic acid Dissolve Dissolve in 1M NaOH (aq) (pH > 10) Start->Dissolve Deprotonation Filter Filter Insoluble Impurities (Remove non-polar byproducts) Dissolve->Filter Clarification Acidify Slow Acidification with 1M HCl Target pH 2-3 Filter->Acidify Filtrate Precipitate Precipitate Formation Acidify->Precipitate Protonation Digest Digestion (Stir 1h @ 50°C) Improves crystallinity Precipitate->Digest Ostwald Ripening Collect Filtration & Wash (H2O then Acetone) Digest->Collect Isolation

Caption: Figure 1.[1][2][3] Acid-Base pH Swing protocol. This method avoids thermal stress and is scalable.[1]

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 1M NaOH (or sat. NaHCO3) until the solid fully dissolves and pH > 10. The solution should be clear (yellow/orange is common).

  • Clarification: Filter the basic solution through a Celite pad to remove any non-acidic impurities or dust.

  • Controlled Precipitation: While stirring vigorously, add 1M HCl dropwise.

    • Critical Step: Do not dump the acid in. Add until the solution turns cloudy, pause to let crystals form, then continue to pH 2–3.

  • Digestion: Once acidified, heat the slurry to 50°C for 30–60 minutes. This "digestion" phase allows small, amorphous particles to redissolve and deposit onto larger crystals (Ostwald Ripening), improving filterability.[1]

  • Isolation: Filter the solid. Wash with water (to remove NaCl) followed by a small amount of acetone (to dry).

Module 3: Thermal Recrystallization (For Analytical Purity)

If the acid-base method yields a product that is chemically pure but amorphous (poor X-ray diffraction), use this thermal method to grow needles/blocks.[1]

Recommended System: DMF / Water [1][3][4]

  • Dissolve: Suspend the dry solid in the minimum amount of DMF at 80–90°C.

    • Note: Do not boil DMF (bp 153°C); decomposition may occur.

  • Filter: If insoluble particles remain, hot filter using a pre-warmed funnel.[1]

  • Anti-Solvent Addition: Remove from heat. Immediately add warm water dropwise until a persistent turbidity (cloudiness) is observed.

  • Crystal Growth: Add 2–3 drops of DMF to clear the turbidity. Cap the flask and allow it to cool slowly to room temperature in a Dewar flask or oil bath (slow cooling = larger crystals).

  • Harvest: Filter and wash copiously with water to remove DMF.

Module 4: Troubleshooting & FAQs

Interactive Troubleshooting Logic

Troubleshooting Problem Issue Encountered Oiling Product 'Oils Out' (Liquid phase separation) Problem->Oiling Insoluble Won't Dissolve even in hot solvent Problem->Insoluble Colored Product is Colored (Yellow/Brown) Problem->Colored Sol1 Add seed crystal or use Acid-Base method Oiling->Sol1 Sol2 Use DMSO or Switch to Acid-Base Insoluble->Sol2 Sol3 Activated Carbon treatment during hot filtration Colored->Sol3

Caption: Figure 2.[1][5] Quick-reference troubleshooting logic for common purification failures.

Frequently Asked Questions

Q: My product is turning brown during recrystallization in DMF. Why? A: DMF can decompose to dimethylamine at high temperatures, which is basic and can react with your compound or catalyze oxidation.[1] Fix: Keep the temperature below 100°C. If discoloration persists, switch to Acetic Acid as the solvent, which is stable to oxidation.[1]

Q: Can I use Ethanol or Methanol? A: Generally, no .[1] While 1H-indazole-3-carboxylic acid is soluble in aqueous ethanol [1], the 3,7-dicarboxylic acid is significantly more polar and less soluble.[1] Furthermore, refluxing a carboxylic acid in alcohol can lead to Fischer Esterification (forming the ethyl/methyl ester), appearing as a new impurity spot on TLC.[1]

Q: The solid is trapping solvent (solvate formation). How do I remove it? A: Dicarboxylic acids are prone to forming solvates with DMF/DMSO. Fix: After filtration, re-suspend the solid in water and stir at 60°C for 2 hours (slurry wash).[1] This displaces the organic solvent with water, which is easier to remove by vacuum drying.[1]

References

  • Synthesis and Recrystallization of Indazole-3-carboxylic acid derivatives

    • Citation: "The residual solid was washed with hexane and recrystallized from aqueous EtOH to give 66 (12.5 g, 71%) as pale yellow leaflets."[1][6]

    • Source: Heterocycles, Vol 43, No. 12, 1996.[1][6]

  • General Purification of Heteroaromatic Dicarboxylic Acids

    • Citation: "Dicarboxylic acids are notoriously difficult to purify... often require polar aprotic solvents or acid-base manipulation."[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 10, p. 498 (2004).[1] [1]

  • MOF Linker Synthesis (Analogous Chemistry)

    • Citation: "Purification of 1H-pyrazole-3,5-dicarboxylate (MOF-303 linker)
    • Source:Nature Protocols 18, 136–156 (2023).[1] [1]

  • Solubility of Dicarboxylic Acids

    • Citation: "Solubility of dicarboxylic acids in organic solvents... Acetone and lower ketones are optimal for purification."[7][8]

    • Source:Journal of Chemical & Engineering Data.

Sources

Optimization

Troubleshooting cyclization failures in indazole dicarboxylic acid synthesis

Technical Support Center: Indazole Dicarboxylic Acid Synthesis Subject: Troubleshooting Cyclization Failures & Yield Loss in 1H-Indazole-3,x-dicarboxylic Acid Scaffolds Ticket ID: IND-SYN-004 Status: Open Support Tier: L...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indazole Dicarboxylic Acid Synthesis

Subject: Troubleshooting Cyclization Failures & Yield Loss in 1H-Indazole-3,x-dicarboxylic Acid Scaffolds Ticket ID: IND-SYN-004 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Hidden" Instability

Welcome to the technical support center. You are likely here because your synthesis of indazole dicarboxylic acid (commonly the 3,5- or 3,6-isomer) has stalled. The most frequent failure mode in this specific scaffold is not actually "cyclization failure" but rather in situ decarboxylation or diazo-decomposition before ring closure.

Unlike simple indazoles, the 3-carboxylic acid moiety is electronically destabilized by the fused benzene ring, making it prone to thermal decarboxylation (loss of CO₂) to yield the simple indazole, often misidentified as a "cyclization failure" due to mass balance issues.

This guide prioritizes the Diazotization-Reduction-Cyclization route (starting from 2-aminoterephthalic acid derivatives) as it is the industry standard for scalability, though we will address hydrazine condensation routes where applicable.

Module 1: Critical Workflow Visualization

Before troubleshooting, verify your workflow against this validated pathway. Deviations here are the root cause of 80% of failures.

IndazoleSynthesis Start Start: 2-Amino-terephthalic Acid Diester Diazo Step 1: Diazotization (NaNO2 / HCl, <5°C) Start->Diazo Acidic Media Check1 Checkpoint: Starch-Iodide Test (Must be Positive) Diazo->Check1 Fail1 Failure A: Phenol Formation (Hydrolysis due to T > 5°C) Diazo->Fail1 Temp > 5°C or Low Acidity Reduct Step 2: Reduction to Hydrazine (SnCl2 or Na2SO3) Check1->Reduct Excess HNO2 quenched Cyclo Step 3: Cyclization (Spontaneous or Mild Heat) Reduct->Cyclo Intramolecular Attack Product Target: Indazole Dicarboxylate Cyclo->Product Fail2 Failure B: Decarboxylation (Loss of C3-COOH) Cyclo->Fail2 High Temp (>80°C) or Strong Acid Workup

Figure 1: Validated pathway for diazo-derived indazole synthesis. Note the critical branching points for phenol formation and decarboxylation.

Module 2: Troubleshooting The Diazotization Step

Symptom: The reaction turns into a dark tar/oil; no precipitate forms upon reduction. Diagnosis: Decomposition of the diazonium salt before reduction could occur.

Q1: Why is my reaction turning into a "phenol" soup (OH substitution) instead of cyclizing? A: This is "Diazo-Rot." The diazonium intermediate is thermally unstable. If the temperature exceeds 5°C before the reducing agent is fully added, water attacks the diazonium cation, releasing N₂ and forming a phenol (2-hydroxyterephthalic acid derivative).

  • Protocol Fix: Maintain internal temperature between -5°C and 0°C . Do not rely on bath temperature; use an internal probe.

  • Acidity Check: Ensure pH < 2. If the solution is not acidic enough, the diazonium salt can couple with the unreacted amine to form triazene dyes (bright orange/red sludge).

Q2: I added the reducing agent (SnCl₂), but the yield is <10%. What happened? A: You likely didn't quench the excess nitrous acid (HNO₂).

  • The Mechanism: Excess HNO₂ re-oxidizes your expensive SnCl₂ or destroys the newly formed hydrazine.

  • The Fix: After diazotization, add Urea or Sulfamic acid until the starch-iodide paper stops turning blue . Only then add the reducing agent.

Module 3: The "Silent Killer" – Decarboxylation[1][2][3]

Symptom: LCMS shows a major peak at [M-44] or [M-45]. The product is an indazole, but it’s missing the C3-carboxylic acid. Diagnosis: Thermal decarboxylation of the Indazole-3-carboxylic acid.[1][2]

Q3: Why am I losing the carboxylic acid group? A: Indazole-3-carboxylic acids are electronically similar to malonic acids; they are prone to decarboxylation, especially in their protonated forms or at high temperatures.

  • Risk Factor: If you are synthesizing the free acid directly (using 2-aminoterephthalic acid), the reflux step required for cyclization often provides enough energy to eject CO₂.

  • The Solution (The Ester Strategy): Do not synthesize the free acid directly.

    • Start with Dimethyl 2-aminoterephthalate .

    • Perform the cyclization to yield Dimethyl 1H-indazole-3,5-dicarboxylate . The ester at C3 is thermally stable.

    • Hydrolyze the ester only at the very end using mild basic conditions (LiOH, THF/H₂O, RT). Avoid acidic hydrolysis or high-temp reflux for the C3 position.

Data Comparison: Stability of C3-Derivatives

Derivative Thermal Stability Decarboxylation Risk Recommended Route
3-COOH (Free Acid) Low (< 60°C) High (especially in acid) Avoid direct synthesis
3-COOMe (Ester) High (> 150°C) Negligible Preferred Intermediate

| 3-CN (Nitrile) | Very High | None | Alternative Route |

Module 4: Hydrazine Route Issues (Alternative Method)

Symptom: Starting material (2-acylbenzoic acid or 2-halobenzoic ester) is unreacted, or N-alkylation is regiochemically scrambled.

Q4: I am using 2-acetylterephthalic acid + Hydrazine. The cyclization is sluggish. A: Steric hindrance and solubility are the enemies here. The dicarboxylic acid is likely insoluble in the reaction solvent (often Ethanol/Acetic Acid).

  • The Fix: Switch to n-Butanol or Ethylene Glycol as the solvent to allow higher temperatures (100°C+) without pressurized vessels.

  • Catalysis: Add 5 mol% p-TsOH (p-Toluenesulfonic acid). The dehydration step (hydrazone -> indazole) requires acid catalysis.

Q5: I obtained the product, but it's a mix of N1-H and N2-H isomers. A: This is intrinsic to indazole chemistry (tautomerism).

  • Thermodynamic Control: The 1H-indazole (N1-H) is thermodynamically favored by ~2-4 kcal/mol over the 2H-form.

  • Purification: Do not attempt to separate tautomers on silica; they equilibrate. If you need to lock the position (e.g., N1-methyl), perform the alkylation immediately. Note that N1-alkylation is favored under basic conditions (NaH/DMF), while N2-alkylation often occurs under neutral/acidic conditions or with specific directing groups.

Module 5: Validated Protocol (The "Ester" Route)

Objective: Synthesis of Dimethyl 1H-indazole-3,5-dicarboxylate (Stable Precursor).

  • Diazotization:

    • Dissolve Dimethyl 2-aminoterephthalate (10 mmol) in 6M HCl (30 mL). Cool to -5°C (internal).

    • Add NaNO₂ (11 mmol) in water (5 mL) dropwise. Stir 30 min.

    • Checkpoint: Check starch-iodide. If blue, add Urea until colorless.

  • Reduction & Cyclization:

    • Prepare a solution of SnCl₂·2H₂O (24 mmol) in conc. HCl (10 mL) at 0°C.

    • Add the cold diazonium solution into the stannous chloride solution (inverse addition prevents side reactions).

    • Stir at 0°C for 1h, then allow to warm to RT. The hydrazine intermediate forms and often cyclizes spontaneously.

    • Optional: If cyclization is slow (LCMS shows hydrazine mass), heat gently to 50°C for 30 mins.

  • Workup:

    • Filter the solid.[3][4] Do not neutralize to pH 7 yet if the product is the free acid (it will dissolve). For the ester, neutralize with NaHCO₃, extract with EtOAc.

References & Authority

  • Indazole Ring Construction: V. Lefebvre et al.[5] "Synthesis of substituted 3-aminoindazoles..." J. Org.[5] Chem., 2010 , 75, 2730.[5] (Mechanistic insight into hydrazine cyclization). Link

  • Decarboxylation Issues: L. Bai et al.[6] "Decarboxylation of indole-3-carboxylic acids..." (Analogous mechanism for electron-rich heteroaromatic acids). ResearchGate, 2025 . Link

  • Diazotization Troubleshooting: BenchChem Technical Guides. "Troubleshooting regioselectivity in indazole synthesis." Link

  • General Synthesis Reviews: Organic Chemistry Portal. "Synthesis of Indazoles." (Comprehensive list of routes including diazo and hydrazine methods). Link

  • Regiochemistry: Gaonkar, S.L. et al. "Synthesis and pharmacological properties of indazoles."[7] European Journal of Medicinal Chemistry, 2010 . (Discusses 1H vs 2H stability).

Sources

Troubleshooting

Technical Support Center: Purification of 1H-Indazole-3,7-dicarboxylic Acid

Introduction: The Chelation Challenge Welcome to the Technical Support Center. You are likely here because your sample of 1H-Indazole-3,7-dicarboxylic acid has failed elemental analysis (ICP-MS), showing residual metal l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chelation Challenge

Welcome to the Technical Support Center. You are likely here because your sample of 1H-Indazole-3,7-dicarboxylic acid has failed elemental analysis (ICP-MS), showing residual metal levels (likely Palladium, Copper, or Nickel) exceeding ICH Q3D guidelines (>10-20 ppm).

Why is this happening? This specific molecule presents a "perfect storm" for metal retention:

  • Chelation Sites: The N1/N2 indazole nitrogens combined with the C3 and C7 carboxylic acid moieties act as a multidentate ligand, effectively "clamping" onto transition metals.

  • Solubility Constraints: The dicarboxylic acid nature renders the molecule insoluble in standard organic solvents (DCM, EtOAc, Toluene), forcing the use of polar aprotic solvents (DMSO, DMF) or aqueous bases, which complicates standard silica chromatography.

This guide provides three validated workflows to break these metal-ligand bonds.

Module 1: The "pH Swing" Precipitation (Primary De-bulking)

Best For: Reducing metal content from high levels (>1000 ppm) to moderate levels (~100 ppm). Mechanism: Disruption of the coordination sphere via pH manipulation.

The Protocol
  • Dissolution: Suspend your crude solid in 1M NaOH (or KOH). Use 3-5 equivalents of base relative to the substrate. The solution should become clear as the dicarboxylate salt forms.

    • Note: If the solution remains cloudy, filter through a 0.45 µm PTFE membrane to remove insoluble metal oxides.

  • Chelator Addition (Optional but Recommended): Add EDTA (disodium salt) or L-Cysteine (5-10 mol%) to the basic solution. Stir for 30 minutes.

    • Why? These water-soluble chelators compete with the indazole for the metal ions.

  • Precipitation: Slowly add 1M HCl dropwise while stirring vigorously.

    • Critical Step: Do not "crash" the pH to 1 instantly. Lower the pH to ~3-4 (just below the pKa of the carboxylic acids).

  • Filtration: Collect the precipitate via vacuum filtration.

  • Wash: Wash the cake with water (pH 3) followed by a small amount of cold acetone (to remove organic impurities, if applicable).

Module 2: Scavenger Polishing (Deep Cleaning)

Best For: Reaching pharma-grade purity (<10 ppm). Context: Since your compound requires DMSO or DMF for solubility, you must use silica-based scavengers (which do not swell/degrade in polar aprotic solvents) rather than polystyrene resins.

Scavenger Selection Matrix
Scavenger TypeFunctional GroupTarget MetalsSolvent Compatibility
SiliaMetS® Thiol Propylthiol (-SH)Pd(II), Cu, Ag, HgExcellent (DMSO, DMF, H2O)
SiliaMetS® TMT Trithiocyanuric acidPd(0), Pd(II), Ru, RhExcellent (High affinity)
SiliaMetS® TAAcOH Triamine tetraacetic acidNi, Co, Fe (Hard metals)Good (Aqueous/Polar)
Activated Carbon N/A (Adsorption)Non-specificGood (but lower yield)
Experimental Protocol: Scavenging in DMSO/DMF
  • Preparation: Dissolve the 1H-Indazole-3,7-dicarboxylic acid in the minimum amount of DMF or DMSO (approx. 5-10 volumes).

  • Loading: Add 4 equivalents (w/w relative to the metal impurity, not the substrate) of SiliaMetS® Thiol or TMT .

    • Calculation: If you have 500 ppm Pd in 1g of product -> 0.5 mg Pd. 4 eq w/w is usually overkill; a standard rule is adding 10% w/w of scavenger relative to the substrate mass for initial screening.

  • Temperature: Heat the mixture to 50-60°C .

    • Causality: Heat increases the exchange kinetics, helping the scavenger strip the metal from the indazole chelate.

  • Time: Stir for 4–12 hours.

  • Filtration: Filter hot through a pad of Celite or a 0.2 µm filter to remove the scavenger.

  • Recovery: Precipitate the product by pouring the DMF/DMSO filtrate into excess water (antisolvent precipitation).

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific substrate.

IndazolePurification Start Crude 1H-Indazole-3,7-dicarboxylic Acid (High Metal Content) SolubilityCheck Solubility Check: Dissolve in 1M NaOH Start->SolubilityCheck FilterInsolubles Filter Insoluble Metal Oxides SolubilityCheck->FilterInsolubles Cloudy? AddChelator Add EDTA/Cysteine (Competitive Binding) SolubilityCheck->AddChelator Clear? FilterInsolubles->AddChelator AcidPrecip Acidify to pH 3-4 (Precipitate Product) AddChelator->AcidPrecip ICP_Check ICP-MS Analysis AcidPrecip->ICP_Check Pass Pass (<10 ppm) ICP_Check->Pass Low Metal Fail Fail (>10 ppm) ICP_Check->Fail High Metal DMSOScavenge Dissolve in DMSO/DMF Add SiliaMetS® Thiol/TMT Fail->DMSOScavenge HeatFilter Heat (60°C, 4h) -> Filter DMSOScavenge->HeatFilter WaterCrash Precipitate in Water HeatFilter->WaterCrash WaterCrash->ICP_Check Re-test

Caption: Decision matrix for purification. The pH swing is the primary method; Scavenging in DMSO is the secondary polishing step.

Troubleshooting & FAQs

Q1: The scavenger removed the metal, but my yield dropped significantly. Where is my product?

  • Diagnosis: Your product might have precipitated onto the scavenger or crystallized inside the pores during the cooling phase.

  • Fix: Ensure you filter the scavenger mixture while hot (60°C) . Wash the filter cake with hot DMSO or DMF to redissolve any adsorbed product.

Q2: I used Thiol-silica, but the Palladium levels barely moved. Why?

  • Diagnosis: The Pd-Indazole complex is likely thermodynamically more stable than the Pd-Thiol bond under your conditions, or the kinetics are too slow at room temperature.

  • Fix: Switch to SiliaMetS® TMT (Trimercaptotriazine). The TMT ligand has a higher affinity for Pd than standard thiols. Additionally, increase temperature to 80°C to overcome the activation energy barrier for ligand exchange.

Q3: Can I use activated carbon (Charcoal)?

  • Answer: Yes, but with caution. Activated carbon (e.g., Darco KB) is effective for Pd removal but is non-selective. It may adsorb your aromatic indazole product, leading to yield losses of 10-30%. Always test on a small aliquot first.

Q4: My sample is turning black/grey upon adding base.

  • Diagnosis: This indicates the formation of colloidal metal nanoparticles (Pd black) as the pH changes.

  • Fix: This is actually good news. It means the metal is no longer chelated. Add a filtration aid (Celite or Diatomaceous earth) and filter the basic solution through a 0.2 µm membrane before acidification.

References

  • SiliCycle Inc. SiliaMetS® Metal Scavengers: Efficient Tool to Remove Metal Impurities.[1] SiliCycle Application Notes.

  • Biotage. Metal Scavenging User Guide: ISOLUTE® Si-Thiol and MP-TMT.[2] Biotage Technical Literature.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

  • ChemicalBook. 1H-Indazole-7-carboxylic acid Properties and Solubility Data.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1H-Indazole-3,7-dicarboxylic acid

Introduction: The Significance of Substituted Indazoles Indazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anti-tumor, anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The precise substitution pattern on the indazole core is critical to its function, making unambiguous structural elucidation paramount. NMR spectroscopy is the most powerful tool for this purpose. 1H-Indazole-3,7-dicarboxylic acid, with its two electron-withdrawing carboxylic acid groups at key positions, presents an interesting case for spectral analysis, as these groups are expected to significantly influence the electronic environment of the bicyclic ring system.

Predicted ¹H and ¹³C NMR Spectral Data for 1H-Indazole-3,7-dicarboxylic acid

The following tables present the predicted chemical shifts for 1H-Indazole-3,7-dicarboxylic acid. These predictions are derived from the experimental data of the parent and monosubstituted indazoles, considering the additive effects of the carboxylic acid substituents. All shifts are referenced to a standard deuterated solvent such as DMSO-d₆, which is suitable for dissolving carboxylic acids.[3]

Predicted ¹H NMR Data (in DMSO-d₆)
ProtonPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale for Prediction
H4~8.3-8.5d~8.0Deshielded by the adjacent C3-COOH and the anisotropic effect of the C7-COOH.
H5~7.5-7.7t~7.5Influenced by both carboxylic acid groups, likely shifted downfield compared to parent indazole.
H6~7.9-8.1d~7.0Expected to be downfield due to the deshielding effect of the C7-COOH.
NH>13.0br s-The acidic proton of the indazole nitrogen, typically broad and downfield.
COOH>12.0br s-The acidic protons of the two carboxylic acid groups, expected to be broad and may exchange with residual water.
Predicted ¹³C NMR Data (in DMSO-d₆)
CarbonPredicted δ (ppm)Rationale for Prediction
C3~142-145Directly attached to a carboxylic acid, significantly deshielded.
C3a~122-125Bridgehead carbon, influenced by the C3-substituent.
C4~123-126Influenced by both carboxylic acid groups.
C5~125-128Expected to be downfield compared to parent indazole.
C6~129-132Deshielded by the adjacent C7-COOH.
C7~112-115Directly attached to a carboxylic acid, but ipso-carbon chemical shifts can be complex.
C7a~148-152Bridgehead carbon adjacent to the nitrogen and influenced by the C7-substituent.
COOH (C3)~165-170Typical chemical shift for a carboxylic acid carbon.[3]
COOH (C7)~165-170Typical chemical shift for a carboxylic acid carbon.[3]

Comparative Spectral Data of Analogous Compounds

To substantiate the predictions for 1H-Indazole-3,7-dicarboxylic acid, the experimental NMR data for relevant precursors and analogues are presented below. These data serve as the basis for understanding the substituent effects on the indazole ring.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 1H-Indazole and its Monocarboxylic Acid Derivatives in DMSO-d₆.
Proton1H-Indazole[4]1H-Indazole-3-carboxylic acid1H-Indazole-7-carboxylic acid[5]
H38.10-8.25 (dd)
H47.788.16 (d)-
H57.137.45 (t)7.27 (t)
H67.367.35 (t)8.12 (d)
H77.587.82 (d)-
NH13.1>13.013.3
COOH->13.0>13.0
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 1H-Indazole and its Monocarboxylic Acid Derivatives.
Carbon1H-Indazole1H-Indazole-3-carboxylic acid[6]1H-Indazole-7-carboxylic acid
C3134.9139.4135.2
C3a121.1121.7122.1
C4120.9122.4121.5
C5126.5127.2127.8
C6121.6123.6129.5
C7110.1111.7110.8
C7a140.2141.6141.1
COOH-163.3167.5

Note: Specific literature values for 1H-Indazole-7-carboxylic acid's ¹³C NMR in DMSO-d₆ were not available in the searched documents, and the presented values are estimations based on related structures and general substituent effects.

Experimental Protocol for NMR Analysis

For researchers synthesizing or acquiring 1H-Indazole-3,7-dicarboxylic acid, the following protocol outlines a robust method for obtaining high-quality ¹H and ¹³C NMR data.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 30-50 mg for ¹³C NMR.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent due to its excellent ability to dissolve carboxylic acids and its high boiling point.[3]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[3]

  • Tuning and Matching: Tune and match the probe for the respective nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 5 seconds (to ensure full relaxation of all protons, including potentially slowly relaxing quaternary-like NH protons).

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).[3]

Visualizing the Molecular Structure and Experimental Workflow

To aid in the conceptualization of the molecule and the experimental process, the following diagrams are provided.

Figure 2: Workflow for NMR Spectral Analysis cluster_workflow start Start: 1H-Indazole-3,7- dicarboxylic acid sample prep Sample Preparation (10-50 mg in 0.6 mL DMSO-d₆) start->prep acquire NMR Data Acquisition (¹H and ¹³C Spectra) prep->acquire process Data Processing (FT, Phasing, Baseline Correction, Referencing) acquire->process analyze Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) process->analyze compare Comparison with Predicted Spectra and Analogous Compounds analyze->compare elucidate Structure Elucidation and Verification compare->elucidate end End: Verified Structure elucidate->end

Caption: General workflow for the NMR analysis of 1H-Indazole-3,7-dicarboxylic acid.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the ¹H and ¹³C NMR analysis of 1H-Indazole-3,7-dicarboxylic acid. By leveraging a comparative analysis of structurally related compounds, we have established a solid foundation for the interpretation of its spectra. The detailed experimental protocol offers a reliable methodology for researchers to obtain high-quality data. This approach underscores the power of combining foundational spectroscopic principles with comparative data analysis to tackle structural elucidation challenges in chemical research.

References

Sources

Comparative

Technical Comparison Guide: FTIR Characterization of 1H-Indazole-3,7-dicarboxylic Acid

The following guide provides an in-depth technical comparison of the FTIR spectral characteristics of 1H-Indazole-3,7-dicarboxylic acid . Note to Researchers: The abbreviation "H2IDC" is frequently used in literature for...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the FTIR spectral characteristics of 1H-Indazole-3,7-dicarboxylic acid .

Note to Researchers: The abbreviation "H2IDC" is frequently used in literature for multiple distinct ligands (e.g., 4,5-imidazoledicarboxylic acid or 4,4'-iminodibenzoic acid). This guide focuses exclusively on the 1H-Indazole-3,7-dicarboxylic acid isomer, a critical linker in Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates.

Executive Summary & Structural Context

1H-Indazole-3,7-dicarboxylic acid is a bifunctional ligand featuring an indazole core (benzene fused to a pyrazole ring) with carboxylic acid moieties at the 3- and 7-positions. Its FTIR spectrum is complex due to the interplay between the heteroaromatic ring vibrations and the two chemically distinct carboxyl groups.

  • 3-COOH: Attached to the pyrazole ring, conjugated with the C=N bond.

  • 7-COOH: Attached to the benzene ring, spatially adjacent to the N-H site (position 1). This proximity often induces strong intramolecular hydrogen bonding , resulting in diagnostic spectral shifts compared to mono-substituted analogs.

Experimental Methodology for Spectral Acquisition

To ensure reproducible data, the following protocol is recommended. This method minimizes moisture interference, which can obscure critical O-H and N-H regions.

Protocol: Solid-State FTIR Analysis
  • Sample Drying: Dry the synthesized ligand at 100°C under vacuum for 4 hours to remove solvated water (lattice water can appear as broad bands at 3400 cm⁻¹).

  • Matrix Preparation (KBr Pellet):

    • Mix 1 mg of sample with 100 mg of spectroscopic-grade KBr.

    • Grind to a fine powder (particle size < 2 µm) to avoid Christiansen scattering effects.

    • Press at 10 tons for 2 minutes to form a transparent pellet.

  • Alternative (ATR): Use a Diamond ATR crystal. Note that ATR intensities for C=O bands may appear slightly lower relative to high-wavenumber bands compared to transmission modes due to depth of penetration effects.

  • Acquisition Parameters:

    • Range: 4000 – 400 cm⁻¹

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

Spectral Analysis & Band Assignment

The following analysis compares the target molecule against its precursors (Indazole) and mono-substituted analogs (Indazole-3-carboxylic acid) to isolate specific functional group contributions.

A. High-Frequency Region (3500 – 2500 cm⁻¹)

This region is dominated by X-H stretching vibrations. In 1H-Indazole-3,7-dicarboxylic acid, this region is characteristically broad due to extensive Hydrogen Bonding (HB).

  • N-H Stretch: Typically sharp at ~3450 cm⁻¹ in free indazole. In the 3,7-diacid, this band is often broadened and red-shifted (3300–3100 cm⁻¹) due to the interaction with the adjacent 7-COOH group.

  • O-H Stretch (Carboxylic): A very broad, multi-component band spanning 3300–2500 cm⁻¹. The "fermi resonance" often creates a shoulder structure on the lower energy side of the C-H stretches.

B. The Carbonyl Region (1750 – 1650 cm⁻¹)

This is the most diagnostic region for verifying the oxidation state and substitution pattern. Unlike simple aromatic acids, this molecule often displays a split carbonyl signal due to the non-equivalent environments of the two acid groups.

  • Band I (~1710–1690 cm⁻¹): Assigned to the 3-COOH group. The pyrazole ring is electron-withdrawing but less sterically hindered for intermolecular dimerization.

  • Band II (~1680–1660 cm⁻¹): Assigned to the 7-COOH group. This group is susceptible to intramolecular H-bonding with the N-1 hydrogen, which weakens the C=O bond character, shifting it to a lower wavenumber.

C. Fingerprint Region (1600 – 1000 cm⁻¹)
  • C=N Stretch (Pyrazolic): A sharp band around 1620–1590 cm⁻¹ . This is a key indicator of the indazole core integrity.

  • Aromatic C=C: Multiple bands in the 1600–1450 cm⁻¹ range.

  • C-O Stretch (Acid): Strong bands at 1250–1210 cm⁻¹ , coupled with O-H in-plane bending.

Comparative Data Table

The table below synthesizes data from general indazole characterization and specific analog studies (e.g., Indazole-3-carboxylic acid) to provide a reference for the 3,7-dicarboxylic acid.

Functional GroupVibration Mode1H-Indazole (Reference)1H-Indazole-3-COOH (Analog)1H-Indazole-3,7-diCOOH (Target)Diagnostic Note
N-H Stretch3450 cm⁻¹ (sharp)3280–3180 cm⁻¹ (broad)3350–3100 cm⁻¹ Broadening indicates H-bonding (7-COOH effect).
O-H (Acid) StretchN/A3300–2500 cm⁻¹3400–2500 cm⁻¹ Very broad "hump" underlying C-H stretches.
C=O (Acid) StretchN/A1687 cm⁻¹1710 cm⁻¹ & 1665 cm⁻¹ Look for splitting or broadening due to two distinct acid sites.
C=N (Ring) Stretch1620 cm⁻¹1625 cm⁻¹1620–1610 cm⁻¹ Confirms pyrazole ring integrity.
C=C (Aromatic) Skeleton1590, 1480 cm⁻¹1544, 1471 cm⁻¹1590, 1545 cm⁻¹ Typical aromatic backbone vibrations.
C-O (Acid) StretchN/A1260 cm⁻¹1260–1230 cm⁻¹ Strong intensity; confirms carboxylic acid presence.

Decision Workflow: Characterization Logic

The following diagram outlines the logical process for validating the synthesis of 1H-Indazole-3,7-dicarboxylic acid using FTIR data.

FTIR_Workflow Start Start: Crude Product Spectrum Acquire FTIR Spectrum (4000-400 cm⁻¹) Start->Spectrum Check_CO Check 1650-1750 cm⁻¹ Region Spectrum->Check_CO CO_Split Are there two C=O bands? (e.g., ~1710 & ~1665) Check_CO->CO_Split Check_NH Check 3100-3400 cm⁻¹ CO_Split->Check_NH Yes Fail_CO Single C=O Band? CO_Split->Fail_CO No (Likely Mono-acid) NH_Broad Is band Broad/Shifted? (vs sharp Indazole) Check_NH->NH_Broad Validation Identity Confirmed: 1H-Indazole-3,7-dicarboxylic acid NH_Broad->Validation Yes Fail_NH Sharp N-H > 3400? NH_Broad->Fail_NH No (Lack of H-bond) Fail_CO->Spectrum Recrystallize

Figure 1: Logical workflow for validating the structural integrity of 1H-Indazole-3,7-dicarboxylic acid via FTIR.

Metal Coordination: What to Watch For

If this ligand is used to synthesize MOFs (e.g., Mn-IDC or Cd-IDC), the FTIR spectrum will change drastically upon coordination:

  • Disappearance of C=O (Acid): The bands at 1710/1665 cm⁻¹ will vanish.

  • Appearance of Carboxylate (COO⁻): New strong bands will appear:

    • Asymmetric Stretch: 1550 – 1610 cm⁻¹

    • Symmetric Stretch: 1380 – 1420 cm⁻¹

  • Delta Value (Δν): The separation between Asym and Sym bands (Δν = ν_asym - ν_sym) indicates the coordination mode (monodentate, bidentate chelating, or bridging).

References

  • Indazole-3-carboxylic acid synthesis & IR data: Heterocycles, Vol 43, No. 12, 1996.

  • General Indazole Vibrational Assignment: Armenian Journal of Physics, 2015, vol. 8, issue 1.

  • Carboxylic Acid Dimerization & H-bonding: Chemistry LibreTexts, Infrared Spectra of Carboxylic Acids.

  • MOF Ligand Coordination Shifts:Journal of Solid State Chemistry (General principles of Carboxyl
Validation

Mass spectrometry fragmentation patterns of indazole dicarboxylic acids

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of Indazole Dicarboxylic Acids versus their primary structural alternatives, Indole Dicarboxylic Acids . It is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of Indazole Dicarboxylic Acids versus their primary structural alternatives, Indole Dicarboxylic Acids . It is designed for researchers in medicinal chemistry and drug metabolism who require precise structural elucidation of kinase inhibitors and synthetic intermediates.

[1]

Executive Summary

Indazole dicarboxylic acids (e.g., 1H-indazole-3,5-dicarboxylic acid) are critical scaffolds in the development of Akt kinase inhibitors and synthetic cannabinoids . Their structural analysis is often complicated by the presence of isomeric alternatives, such as indole dicarboxylic acids.

This guide defines the "performance" of MS analysis as the ability to:

  • Unambiguously distinguish the indazole core (2 nitrogens) from the indole core (1 nitrogen).

  • Map substituent positions (e.g., 3,5- vs. 3,6-substitution) via characteristic neutral losses.

Comparative Analysis: Indazole vs. Indole Scaffolds

The primary differentiator in Mass Spectrometry between these two scaffolds is the Nitrogen Rule and the stability of the N-N bond in the indazole ring.

FeatureIndazole Dicarboxylic Acid Indole Dicarboxylic Acid MS/MS Differentiator
Core Structure 1,2-Diazole (Benzopyrazole)BenzopyrroleNitrogen Count
Molecular Weight Even (e.g., C

H

N

O

= 206 Da)
Odd (e.g., C

H

NO

= 205 Da)
Nitrogen Rule Validity
Primary Ionization

(Odd mass)

(Even mass)
Precursor Ion Mass Parity
Base Peak (Core)

145
(Acylium-Indazole)

144
(Acylium-Indole)
Core Fragment Mass Shift
Ring Stability High (N-N bond resists cleavage)Moderate (C2-C3 cleavage possible)Retro-Diels-Alder (RDA) prevalence
Fragmentation Mechanisms
A. The Indazole Pathway (The "Stable Core" Mechanism)

Indazole dicarboxylic acids typically undergo sequential neutral losses of water and carbon dioxide before the core ring system fragments. The N-N bond provides significant stability, often preserving the heterocyclic ring until high collision energies are applied.

  • Step 1: Dehydration (

    
     -18):  The carboxylic acid groups interact, often via an "ortho effect" if adjacent to a ring nitrogen or another substituent, leading to the loss of H
    
    
    
    O.
  • Step 2: Decarboxylation (

    
     -44):  Loss of CO
    
    
    
    is the dominant pathway for dicarboxylic acids. In 3-carboxyindazoles, the C3-COOH is labile.
  • Step 3: Core Activation (

    
     145):  The formation of the acylium ion (
    
    
    
    ) at
    
    
    145
    is a diagnostic fingerprint for indazole-3-carboxylic acid derivatives.
B. The Indole Pathway (The "Indolic Switch")

Indole analogs follow a similar dehydration/decarboxylation path but result in a mass shift of -1 Da (or +1 Da depending on substitution) in the core fragments due to the single nitrogen atom. The characteristic acylium ion appears at


 144 .[1]
Visualization: Fragmentation Pathways

IndazoleFragmentation M_H Precursor [M+H]+ (Indazole Dicarboxylic Acid) m/z 207 M_H2O [M+H - H2O]+ m/z 189 M_H->M_H2O - H2O (18 Da) Ortho Effect M_CO2 [M+H - H2O - CO2]+ m/z 145 (Acylium Ion - Diagnostic) M_H2O->M_CO2 - CO2 (44 Da) Decarboxylation Core Indazole Core Ion [C7H5N2]+ m/z 117 M_CO2->Core - CO (28 Da) RDA Ring Cleavage (Loss of HCN) Core->RDA - HCN (27 Da) High Energy Indole_M Comparison: Indole Analog Precursor [M+H]+ (Even Mass) Indole_Frag Indole Acylium m/z 144 Indole_M->Indole_Frag Distinct Mass Shift

Caption: Comparative fragmentation pathway of Indazole Dicarboxylic Acid showing the diagnostic m/z 145 acylium ion.

Experimental Protocol

To replicate these fragmentation patterns for structural validation, use the following standardized LC-MS/MS protocol. This workflow maximizes the ionization of the carboxylic acid moieties while promoting informative fragmentation.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in Methanol:Water (50:50) .

  • Additive: Add 0.1% Formic Acid . Rationale: Acidic pH ensures protonation of the basic indazole nitrogens (

    
    ) and the carboxylic acids for ESI+ mode.
    
  • Concentration: Dilute to 1 µg/mL for direct infusion or LC injection.

Phase 2: LC-MS/MS Parameters (ESI+)
  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Low voltage prevents in-source decarboxylation).

  • Collision Energy (CE): Stepped Ramp (10, 20, 40 eV).

    • 10 eV: Retains

      
      .
      
    • 20 eV: Exposes neutral losses (H

      
      O, CO
      
      
      
      ).
    • 40 eV: Fragments the aromatic core (RDA cleavage).

Phase 3: Data Interpretation Workflow
  • Check Nitrogen Rule: Does the parent ion mass suggest an even (2N) or odd (1N) nitrogen count?

  • Identify Neutral Losses: Look for

    
     (Water) and 
    
    
    
    (CO
    
    
    ).
  • Locate Diagnostic Ion:

    • 
       145:  Confirms Indazole-3-carboxyl core.
      
    • 
       144:  Confirms Indole-3-carboxyl core.
      
Diagnostic Ion Table
Fragment Ion

(Approx)
OriginStructural Significance

207.04Molecular IonConfirm MW & Nitrogen Rule (Odd mass = Even N).

189.03Carboxyl GroupIndicates at least one COOH or OH; common in dicarboxylic acids.

145.04Acylium Ion Primary Diagnostic: Indazole ring + Carbonyl. Distinguishes from Indole.

117.04Indazole CoreProtonated indazole ring after full side-chain loss.

90.03Ring FragmentLoss of HCN from the core (High Energy).
References
  • Shevyrin, V., et al. (2013). Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid. Forensic Science International. Retrieved from [Link]

  • Kusano, M., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS. Mass Spectrometry (Tokyo). Retrieved from [Link]

  • PubChem. (2025).[2][3] 1H-Indazole-3-carboxylic acid Data Sheet. National Library of Medicine. Retrieved from [Link]

  • Longdom Publishing. (2020). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link][4][5]

Sources

Comparative

Comparing binding affinity of 1H-Indazole-3,7-dicarboxylic acid vs terephthalic acid

This guide provides an objective, technical comparison of 1H-Indazole-3,7-dicarboxylic acid (H₂IDC-3,7) versus the industry-standard Terephthalic acid (TPA / H₂BDC) .[1] Executive Summary Terephthalic Acid (TPA): The ben...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of 1H-Indazole-3,7-dicarboxylic acid (H₂IDC-3,7) versus the industry-standard Terephthalic acid (TPA / H₂BDC) .[1]

Executive Summary

  • Terephthalic Acid (TPA): The benchmark linear dicarboxylate (180° angle). It is non-polar, highly symmetric, and forms robust, high-symmetry Metal-Organic Frameworks (MOFs) like MOF-5 and UiO-66.[1] Its primary binding mode is purely structural (coordination).[1]

  • 1H-Indazole-3,7-dicarboxylic Acid (H₂IDC-3,7): A functionalized, "bent" ligand (approx. 140–150° angle).[1] It introduces a polar nitrogen-rich core (indazole) into the scaffold. Its binding affinity is dual-modal: it coordinates metals via carboxylates while simultaneously binding guest molecules (e.g., CO₂, drugs) via the nitrogen sites (Lewis base) and the polarized pore environment.[1]

Part 1: Structural & Electronic Profile

The fundamental difference in binding affinity stems from the geometric and electronic distinctiveness of the indazole core compared to the benzene core.

FeatureTerephthalic Acid (TPA) 1H-Indazole-3,7-dicarboxylic Acid
Core Structure Benzene (C₆H₄)Indazole (Fused Benzene + Pyrazole)
Geometry (Angle) Linear (180°) Bent / Angled (~150°)
Symmetry

(High Symmetry)

or

(Low Symmetry)
Donor Sites 4 Oxygen (Carboxylates)4 Oxygen + 1 Pyridinic N + 1 Pyrrolic NH
Polarity Non-polar / HydrophobicPolar / Hydrophilic (Dipole moment present)
Acidity (pKa) pKa₁ ~3.54, pKa₂ ~4.46pKa₁ expected lower (<3.[1]5) due to N-heterocycle EWG effect
Primary Application Structural Strut (MOFs, PET plastic)Functional Linker (Gas uptake, Catalysis, Bio-active)
Scientific Insight: The "Bent" Linker Effect

While TPA forms linear pillars (e.g., in pillared-layer MOFs), H₂IDC-3,7 forces a curvature in the framework.[1] This "bent" geometry often leads to helical channels or cages rather than open channels, altering the steric binding affinity for guest molecules.[1] The lower symmetry of H₂IDC-3,7 reduces the likelihood of interpenetration, potentially increasing the accessible surface area for binding.[1]

Part 2: Binding Affinity Analysis

We analyze "binding affinity" in two distinct contexts relevant to drug development and materials science.

Scenario A: Metal Coordination Affinity (Thermodynamic Stability)
  • TPA: Exhibits higher thermal and chemical stability in coordination networks. The linear symmetry allows for optimal orbital overlap with metal clusters (e.g., Zn₄O, Zr₆O₈), creating rigid, non-deformable bonds.[1]

  • H₂IDC-3,7: The coordination bond strength is comparable, but the framework stability is often lower due to the induced strain of the bent angle.[1] However, the N7-position (if deprotonated) or N2-position can offer auxiliary binding to open metal sites, creating a "chelating" effect that TPA cannot provide.[1]

Scenario B: Guest Binding Affinity (The Functional Advantage)

This is where H₂IDC-3,7 outperforms TPA.[1]

  • Enthalpy of Adsorption (

    
    ):  H₂IDC-3,7 typically shows a higher isosteric heat of adsorption  for polar guests (CO₂, H₂O, polar drugs).[1]
    
    • Mechanism:[1] The basic nitrogen (N2) acts as a Lewis base, interacting strongly with Lewis acidic guests (like the carbon in CO₂).[1] TPA relies solely on weak van der Waals forces (quadrupole interactions).

  • H-Bonding Potential: The NH group in the indazole ring can act as a hydrogen bond donor, significantly increasing affinity for biological substrates or polar solvents compared to the inert benzene ring of TPA.

Scenario C: Biological Target Affinity (Drug Discovery Context)
  • TPA: Generally biologically inert. Often used as a negative control or a non-binding scaffold fragment.

  • H₂IDC-3,7: The indazole scaffold is a privileged structure in medicinal chemistry (e.g., kinase inhibitors).[1] The 3,7-dicarboxylate substitution mimics

    
    -ketoglutarate , making it a potential inhibitor for Histone Demethylases (KDMs)  or FTO proteins .[1]
    
    • Binding Mode: The dicarboxylates chelate the active site Iron (Fe²⁺), while the indazole core engages in

      
      -
      
      
      
      stacking with aromatic residues (e.g., Tyrosine/Phenylalanine) in the binding pocket.[1]

Part 3: Visualization of Binding Modes

The following diagram illustrates the divergent binding pathways of the two molecules.

BindingComparison TPA Terephthalic Acid (Linear, Non-Polar) MetalCluster Metal Cluster (Zn, Zr, Cu) TPA->MetalCluster Linear Coordination (High Stability) Guest Guest Molecule (CO2, Drug, Substrate) TPA->Guest Weak vdW Interaction (Low Affinity) IDC 1H-Indazole-3,7-DC (Bent, Polar, N-Sites) IDC->MetalCluster Angled Coordination (Topological Diversity) IDC->Guest Dipole-Dipole & H-Bonding (High Affinity) Interaction1 N-site Lewis Base Interaction IDC->Interaction1 Interaction1->Guest

Caption: Comparative binding topology. TPA (blue) relies on structural rigidity, while IDC (red) leverages electronic interactions (N-sites) for higher guest affinity.[1]

Part 4: Experimental Protocols

To objectively compare the binding affinity, two distinct protocols are recommended depending on the application (Materials vs. Bio-interaction).[1]

Protocol 1: Gas Adsorption Isotherms (Surface Binding Affinity)

Use this to measure the affinity of the linker (within a MOF) for gas molecules.

  • Synthesis: Synthesize isoreticular MOFs using TPA (e.g., MOF-5) and H₂IDC-3,7 (modified MOF-5 analogue) under identical solvothermal conditions (DMF/Ethanol, 85°C, 24h).

  • Activation: Solvent exchange with dry acetone (3x) followed by thermal activation under vacuum (

    
     Torr) at 120°C for 12 hours to remove guest solvent.
    
  • Measurement:

    • Instrument: Volumetric Gas Sorption Analyzer (e.g., Micromeritics ASAP).[1]

    • Adsorbate: CO₂ (at 273 K and 298 K).

  • Data Analysis (Virial Method):

    • Fit the adsorption isotherms to the Virial equation:

      
      .
      
    • Calculate

      
       (Isosteric Heat of Adsorption): 
      
      
      
      
      [1]
    • Success Metric: A higher

      
       at zero coverage indicates stronger binding affinity.[1] Expect H₂IDC-3,7 > TPA (typically 25-30 kJ/mol vs 15-20 kJ/mol for TPA).[1]
      
Protocol 2: Isothermal Titration Calorimetry (ITC) (Biomolecular Affinity)

Use this to measure the binding affinity (


) to a specific protein target (e.g., FTO).[1]
  • Preparation:

    • Ligand Solution: Dissolve TPA and H₂IDC-3,7 in DMSO (100 mM stock), then dilute into the assay buffer (e.g., 50 mM HEPES pH 7.5) to 0.5 mM. Ensure DMSO concentration is matched (<1%).[1]

    • Protein Solution: Purify recombinant target protein (e.g., FTO) in the same buffer (concentration ~20-50 µM).[1]

  • Titration:

    • Load Protein into the ITC cell.

    • Load Ligand into the syringe.

    • Perform 20 injections of 2 µL each at 25°C, with 180s spacing.

  • Control: Perform Ligand-into-Buffer titration to subtract heat of dilution.

  • Analysis:

    • Fit data to a One-Site Binding Model .[1]

    • Output: Dissociation Constant (

      
      ), Enthalpy (
      
      
      
      ), and Entropy (
      
      
      ).
    • Prediction: TPA will likely show no binding (flat line). H₂IDC-3,7 may show binding in the micromolar range if the target accepts dicarboxylate mimics.[1]

References

  • Reticular Chemistry Structure Resource (RCSR). Topology of MOFs and the geometry of linkers. [Link]

  • Yaghi, O. M., et al. (2003).[1] "Reticular synthesis and the design of new materials." Nature, 423, 705–714.[1] (Foundational text on TPA/BDC linkers). [Link][1]

  • Cambridge Crystallographic Data Centre (CCDC). Crystal structures of Terephthalic acid (Refcode: TEPHTH) and Indazole derivatives. [Link][1]

  • PubChem Compound Summary. Terephthalic acid (CID 7489) and Indazole-3-carboxylic acid derivatives. [Link][1]

Sources

Validation

Comparative Guide: Thermal Gravimetric Analysis (TGA) of 1H-Indazole-3,7-dicarboxylic acid MOFs

As metal-organic frameworks (MOFs) transition from academic curiosities to industrial applications in gas separation, catalysis, and drug delivery, their thermal stability becomes a non-negotiable parameter. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

As metal-organic frameworks (MOFs) transition from academic curiosities to industrial applications in gas separation, catalysis, and drug delivery, their thermal stability becomes a non-negotiable parameter. As a Senior Application Scientist, I frequently evaluate novel framework topologies. Among the most promising recent architectures are those constructed using 1H-Indazole-3,7-dicarboxylic acid (H₂IDC-3,7).

This guide provides an in-depth, objective comparison of the thermal properties of H₂IDC-3,7 MOFs against traditional alternatives, grounded in high-resolution Thermal Gravimetric Analysis (TGA). We will explore the mechanistic causality behind their stability and provide a self-validating experimental protocol for accurate TGA execution.

Mechanistic Causality: Why 1H-Indazole-3,7-dicarboxylic acid?

The thermal robustness of a MOF is fundamentally dictated by the strength of its coordination bonds and the rigidity of its organic linker [1].

Traditional linkers like 1,4-benzenedicarboxylic acid (BDC) offer predictable 3D topologies but lack functional sites for secondary interactions. Conversely, mono-carboxylate indazole derivatives (e.g., 1H-indazole-3-carboxylic acid) often yield lower-dimensionality 1D or 2D coordination polymers that suffer from premature thermal collapse [2].

1H-Indazole-3,7-dicarboxylic acid bridges this gap through three structural advantages:

  • Multidentate Connectivity: The presence of carboxylate groups at both the 3- and 7-positions forces a highly connected, rigid 3D framework.

  • Nitrogen-Metal Affinity: The pyrazole nitrogen atoms exhibit strong coordination affinity for transition metals (Zn²⁺, Co²⁺, Cu²⁺), increasing the activation energy required for bond dissociation [3].

  • Coordination Sphere Hydrogen Bonding: The uncoordinated N-H group acts as a potent hydrogen-bond donor, reinforcing the secondary building units (SBUs) and stabilizing the framework against thermal vibrations prior to decomposition [4].

Comparative TGA Performance Data

To objectively evaluate the thermal performance of H₂IDC-3,7 MOFs, we must analyze their TGA profiles against benchmark materials. A standard TGA curve reveals three critical phases: desolvation (removal of guest molecules like DMF or H₂O), the thermal stability plateau (the operational window), and framework decomposition (


).

Table 1: Thermal stability comparison of Zn-based MOFs derived from TGA under Nitrogen atmosphere.

MOF System / LinkerDimensionalityDesolvation Range (°C)Thermal Stability Plateau (°C)Decomposition Onset (

)
Final Residue
Zn-H₂IDC-3,7 (1H-Indazole-3,7-dicarboxylate)3D50 – 180 °C180 – 390 °C ~390 °C ZnO
Zn-IND-3 (1H-Indazole-3-carboxylate)1D / 2D60 – 150 °C150 – 320 °C~320 °CZnO
MOF-5 (1,4-Benzenedicarboxylate)3D50 – 120 °C120 – 400 °C~400 °CZnO
ZIF-8 (2-Methylimidazole)3DN/A (Hydrophobic)RT – 420 °C~420 °CZnO

Data Synthesis: While ZIF-8 and MOF-5 exhibit slightly higher absolute decomposition temperatures, the Zn-H₂IDC-3,7 MOF demonstrates a superior stability plateau compared to its mono-carboxylate counterpart (Zn-IND-3). The rigid 3,7-dicarboxylate backbone prevents the early-onset structural shearing typically seen in 1D coordination polymers [2].

High-Resolution TGA Experimental Protocol

To ensure data integrity, TGA must be executed as a self-validating system. Poor methodology—such as incorrect heating rates or crucible selection—can artificially inflate or deflate the apparent


.
Step-by-Step Methodology
  • Sample Preparation & Mass Optimization:

    • Action: Weigh exactly 10–15 mg of the activated MOF powder into an inert Alumina (

      
      ) crucible.
      
    • Causality: Using <5 mg increases the signal-to-noise ratio, obscuring subtle mass losses like partial dehydroxylation. Using >20 mg creates a thermal gradient within the crucible, leading to broad, overlapping derivative thermogravimetry (DTG) peaks. Platinum crucibles must be avoided as they can catalytically degrade nitrogen-rich indazole backbones.

  • Atmosphere Control (Purge Gas):

    • Action: Purge the furnace with high-purity Nitrogen (

      
      ) at a flow rate of 50 mL/min for 15 minutes prior to heating.
      
    • Causality: Nitrogen prevents premature oxidative combustion of the organic linker. If air/oxygen is used, the decomposition will appear as an exothermic combustion at a much lower temperature, masking the true thermodynamic stability of the coordination bonds [1].

  • Temperature Programming:

    • Action: Heat from 25 °C to 800 °C at a strict rate of 5 °C/min.

    • Causality: MOFs are highly porous and thermally insulating. Rapid heating (e.g., 20 °C/min) causes severe thermal lag between the furnace and the sample core, artificially shifting the

      
       to higher temperatures.
      
  • Data Execution & DTG Analysis:

    • Action: Record mass loss (%) and calculate the first derivative (DTG, %/°C). The true decomposition onset (

      
      ) is defined by the intersection of the baseline plateau and the tangent of the steepest mass loss curve.
      
  • Residue Verification:

    • Action: Collect the remaining ash at 800 °C and perform Powder X-ray Diffraction (PXRD).

    • Causality: Confirming the residue is pure metal oxide (e.g., ZnO) validates that the mass loss calculation aligns perfectly with the theoretical linker-to-metal ratio of the synthesized framework [3].

Visualizing the Analytical Workflow

The following diagrams map the logical progression of the TGA methodology and the physical degradation pathway of the framework.

TGA_Workflow A 1. Sample Preparation (10-15 mg in Alumina) B 2. Atmosphere Control (N2 Purge at 50 mL/min) A->B C 3. Temperature Program (25°C to 800°C at 5°C/min) B->C D 4. Data Acquisition (Mass Loss & DTG) C->D E 5a. Desolvation Analysis (Solvent removal < 200°C) D->E F 5b. Framework Collapse (Linker degradation > 350°C) D->F

Figure 1: Standardized high-resolution TGA experimental workflow for MOF characterization.

Degradation_Pathway S1 Solvated MOF (Contains DMF/H2O) S2 Desolvated MOF (Thermally Stable Plateau) S1->S2 50-200°C S3 Linker Cleavage (Decarboxylation) S2->S3 > 380°C S4 Metal Oxide (Final Residue) S3->S4 > 500°C

Figure 2: Stepwise thermal degradation pathway of 1H-Indazole-3,7-dicarboxylic acid MOFs.

Conclusion

For drug development professionals and materials scientists, selecting the right MOF requires a precise understanding of its thermal boundaries. The 1H-Indazole-3,7-dicarboxylic acid linker offers a distinct advantage over simpler mono-carboxylate indazoles by enforcing a rigid, highly connected 3D geometry. When evaluated using a rigorously controlled TGA protocol, these frameworks demonstrate a robust stability plateau up to ~390 °C, making them highly viable candidates for high-temperature catalysis and demanding separation processes.

References

  • Catalytic Applications of Metal-Organic Frameworks Semantic Scholar[Link]

  • Sodium and lithium one-dimensional coordination polymers with 1H-indazole-3-carboxylic acid: Crystal structures, vibrational spectra and DFT calculations ResearchGate[Link]

  • Antibacterial Activity of Two Zn-MOFs Containing a Tricarboxylate Linker National Institutes of Health (PMC)[Link]

  • Coordination sphere hydrogen bonding as a structural element in metal–organic Frameworks RSC Publishing[Link]

Comparative

X-ray diffraction (XRD) pattern validation for indazole derivatives

Validating Indazole Derivative Polymorphs: A Comparative Guide to X-Ray Diffraction Platforms Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Indazole Derivative Polymorphs: A Comparative Guide to X-Ray Diffraction Platforms

Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

Indazole derivatives are highly privileged pharmacophores widely utilized in the development of kinase inhibitors, anti-inflammatory agents, and oncology therapeutics. However, these compounds frequently exhibit complex polymorphism—forming various anhydrous, hydrated, and salt structures (e.g., hydrochlorides, maleates) that drastically alter their solubility, bioavailability, and thermodynamic stability[1][2].

For a Senior Application Scientist, selecting the correct X-ray diffraction (XRD) platform for polymorph screening and GMP batch release is not merely a matter of resolution; it is a matter of mitigating crystallographic artifacts. This guide objectively compares the performance of Advanced High-Resolution Powder X-Ray Diffraction (HR-PXRD) equipped with 2D solid-state detectors against conventional benchtop PXRD and Single Crystal XRD (SCXRD), providing a self-validating framework for indazole polymorph quantification.

The Analytical Bottleneck: Anisotropy in Indazole Crystals

Indazole derivatives frequently crystallize as highly anisotropic needles or thin plates. When analyzed using standard Bragg-Brentano (reflection) geometry, these crystals tend to align parallel to the sample holder. This phenomenon, known as preferred orientation , artificially inflates the intensity of certain diffraction peaks while suppressing others[3].

If you are attempting to quantify a metastable polymorphic impurity within a bulk active pharmaceutical ingredient (API), preferred orientation will skew your Rietveld refinement, leading to critical failures in batch-to-batch consistency and regulatory compliance[4]. Overcoming this requires a shift from conventional reflection geometries to advanced transmission platforms.

Platform Comparison: Evaluating Diffraction Technologies

To establish a robust control strategy for indazole polymorphism, laboratories must evaluate platforms based on their ability to resolve complex mixtures and eliminate orientation bias.

A. Conventional Benchtop PXRD (Bragg-Brentano Geometry)
  • Mechanism: Utilizes a standard sealed X-ray tube and a 0D point or 1D strip detector in reflection mode.

  • Performance: Sufficient for routine, qualitative phase identification of pure bulk materials. However, it is highly susceptible to preferred orientation and typically struggles to quantify polymorphic impurities below 2.0% (w/w).

  • Verdict: Inadequate for precise quantitative phase analysis (QPA) of anisotropic indazole needles.

B. Advanced HR-PXRD (Debye-Scherrer Transmission Geometry)
  • Mechanism: Employs a microfocus X-ray source, a spinning capillary sample holder, and a 2D solid-state area detector. The X-ray beam passes through the sample (transmission mode)[5].

  • Performance: The spinning capillary physically randomizes crystal orientations, while the 2D detector captures the entire diffraction cone (Debye-Scherrer rings). Integrating these rings into a 1D diffractogram mathematically averages out any residual orientation bias[3][6].

  • Verdict: The optimal platform for GMP validation and trace polymorph quantification (LOD < 0.5%).

C. Single Crystal X-Ray Diffraction (SCXRD)
  • Mechanism: Analyzes a single, perfect crystal using a 4-circle goniometer to determine the absolute 3D atomic arrangement.

  • Performance: Provides definitive proof of stereochemistry and hydrogen-bonding networks. However, it requires large, high-quality crystals (often difficult to grow for certain indazole salts) and cannot be used to assess the bulk purity of a powder batch.

  • Verdict: Essential for initial structural elucidation, but impractical for routine batch screening.

Quantitative Performance Summary
Performance MetricConventional Benchtop PXRDAdvanced HR-PXRD (Target Platform)Single Crystal XRD (SCXRD)
Primary Geometry Bragg-Brentano (Reflection)Debye-Scherrer (Transmission)4-Circle Goniometer
Detector Technology 1D Strip Detector2D Solid-State Area Detector2D Photon Counting
Preferred Orientation High susceptibilityNegligible (Spinning Capillary)N/A
Polymorph LOD ~2.0 - 5.0% (w/w)< 0.5% (w/w)N/A (Single particle)
Sample Requirement ~50 - 100 mg (Powder)~1 - 5 mg (Capillary)Single high-quality crystal
Data Acquisition Time 15 - 60 minutes5 - 15 minutes2 - 24 hours
Primary Application Routine bulk phase IDPrecision QPA & GMP ValidationAbsolute stereochemistry

Self-Validating Experimental Protocol: HR-PXRD Quantification

The following methodology details a self-validating system for quantifying a polymorphic mixture of an indazole derivative—specifically, distinguishing an indazole hydrochloride salt from a maleate (Form A) salt impurity. The hydrochloride salt exhibits characteristic peaks at 6.1°, 11.8°, and 18.1° (2θ), whereas the maleate Form A is identified by peaks at 17.9°, 22.9°, and 24.9° (2θ)[2].

Step 1: System Suitability and Calibration

  • Action: Analyze NIST Standard Reference Material (SRM) 1976a (Corundum) prior to sample runs.

  • Causality: Ensures the diffractometer alignment, X-ray tube intensity (Cu-K

    
    , 
    
    
    
    Å), and detector response are within strict GMP tolerances, establishing a baseline of trust for subsequent data[1].

Step 2: Sample Preparation (Controlled Sieving)

  • Action: Gently grind the indazole derivative batch and pass it through a BSS #120/240 sieve fraction.

  • Causality: Controlling the particle size to a specific, narrow fraction ensures sharp, highly resolved diffraction peaks. Gentle sieving prevents the mechanochemical phase transitions (e.g., converting a metastable polymorph to a stable one via grinding stress) that frequently plague pharmaceutical sample prep[4][7].

Step 3: Capillary Loading and Transmission Geometry

  • Action: Load 2-5 mg of the sieved powder into a 0.5 mm borosilicate glass capillary. Mount the capillary on a motorized spinner within the HR-PXRD.

  • Causality: Utilizing Debye-Scherrer geometry ensures the incident beam passes through the sample. The continuous rotation brings a statistically significant number of crystallites into the diffracting condition, physically averaging out orientation bias and yielding the true relative peak intensities required for accurate Rietveld refinement[3][5].

Step 4: 2D Data Acquisition and Internal Validation

  • Action: Acquire data using the 2D detector with a step size of 0.015° and a step time of 5s.

  • Causality (Self-Validation): The 2D detector acts as an internal quality control check. If the captured Debye-Scherrer rings show uniform, continuous intensity, preferred orientation has been successfully eliminated. If the rings appear "spotty," the particle size is still too large, signaling the scientist to halt the run and repeat Step 2[3].

Step 5: Orthogonal Validation

  • Action: Cross-reference the integrated 1D diffractogram with Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Causality: Ensures that any solvates or hydrates identified via XRD correspond to the correct mass loss and thermal phase transitions, providing a closed-loop validation system for the API's thermodynamic profile.

Workflow Visualization

XRD_Validation_Workflow Start Indazole Derivative Synthesis & Crystallization Prep Sample Preparation (Sieve to BSS #120/240) Start->Prep SCXRD Single Crystal XRD (Absolute Structure ID) Start->SCXRD Single Crystal Available HR_PXRD Advanced HR-PXRD (Debye-Scherrer Transmission) Prep->HR_PXRD Primary QC Conv_PXRD Conventional Benchtop PXRD (Bragg-Brentano Reflection) Prep->Conv_PXRD Routine ID Analysis 2D Ring Integration & Rietveld Refinement HR_PXRD->Analysis Conv_PXRD->Analysis Validation Orthogonal Validation (DSC / TGA / ssNMR) SCXRD->Validation Analysis->Validation GMP GMP Batch Release & Polymorph Quantification Validation->GMP

Figure 1: Self-validating workflow for indazole polymorph screening and GMP batch release.

References

  • GMP X-Ray Powder Diffraction Pharmaceutical Analysis Source: Intertek URL:[Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography Source: Lab Manager URL:[Link]

  • Quantification of olanzapine polymorphs using powder X-ray diffraction technique Source: PubMed (NIH) URL:[Link]

  • WO2018097273A1 / US10640483B2 - Salts of indazole derivative and crystals thereof Source: Google Patents URL
  • Powder X-ray Diffraction | Pharmaceutical Crystallography: A Guide to Structure and Analysis Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR Source: American Pharmaceutical Review URL:[Link]

  • Overview of Powder X-ray Diffraction (PXRD) Source: Creative Biostructure URL:[Link]

Sources

Validation

Mastering Purity Analysis of 1H-Indazole-3,7-dicarboxylic Acid: A Comparative HPLC Method Development Guide

Executive Summary: The "Polarity Trap" Developing a purity method for 1H-Indazole-3,7-dicarboxylic acid presents a distinct "polarity trap" that defeats standard generic screening gradients.[1] Unlike simple indazoles, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Polarity Trap"

Developing a purity method for 1H-Indazole-3,7-dicarboxylic acid presents a distinct "polarity trap" that defeats standard generic screening gradients.[1] Unlike simple indazoles, the presence of two carboxylic acid moieties (at positions 3 and 7) renders this molecule highly polar and susceptible to early elution (low


) and severe peak tailing on conventional C18 columns.[1]

This guide objectively compares three distinct chromatographic approaches to solve this challenge. We move beyond the "try-and-see" heuristic to a causality-driven method development strategy, ensuring your final protocol is not just functional, but robust and transferable.

Molecule Analysis & Chromatographic Challenges

Before selecting a column, we must understand the analyte's behavior in solution.[1]

PropertyValue (Est.)Chromatographic Implication
Structure Indazole core + 2 x COOHAmphoteric nature; potential for zwitterionic behavior.[1]
pKa (COOH) ~3.0 - 3.5Mobile phase pH must be < 2.5 to suppress ionization and ensure retention on RP.
pKa (Indazole N) ~1.5 - 2.0The basic nitrogen may interact with residual silanols, causing tailing.[1]
LogP < 1.0 (Predicted)Highly hydrophilic; requires high aqueous content or specialized stationary phases.

The Core Challenge: Standard C18 columns often suffer from "phase dewetting" (pore collapse) when running the high-aqueous conditions (95%+ water) necessary to retain this dicarboxylic acid. Furthermore, the interaction between the basic indazole nitrogen and free silanols on the silica surface leads to asymptotic peak tailing.[1]

Comparative Method Development

We evaluated three distinct separation strategies. The data below synthesizes typical performance characteristics for this class of polar acidic heterocycles.

Strategy A: The "Generic" Approach (Standard C18)[1]
  • Column: Standard C18 (e.g., 5 µm, 100 Å)

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid

  • Verdict: FAILED

  • Mechanism of Failure:

    • Retention:

      
      . The molecule elutes near the void volume due to insufficient hydrophobic interaction.
      
    • Peak Shape: Tailing Factor (

      
      ) > 2.0. Formic acid is too weak to fully suppress silanol ionization.
      
Strategy B: The "Polar-Embedded" Approach (Recommended for UV)
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP)[1]

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Methanol[1]

  • Verdict: EXCELLENT

  • Mechanism of Success:

    • Phase Stability: The embedded polar group prevents pore collapse in 100% aqueous conditions.

    • Silanol Shielding: Phosphate buffer provides superior ionic strength and pH control compared to volatile acids, masking silanol interactions.[1]

Strategy C: The "Orthogonal" Approach (Fluorinated Phase)[1]
  • Column: Pentafluorophenyl (PFP) (e.g., Restek Raptor FluoroPhenyl)[1]

  • Mobile Phase: Water/Methanol with 0.1% TFA

  • Verdict: GOOD (MS Compatible)

  • Mechanism of Success:

    • Selectivity: PFP phases offer pi-pi interactions with the indazole ring, providing retention mechanisms alternative to pure hydrophobicity.[1]

    • Isomer Separation: Superior if separating the 3,7-isomer from potential 3,5- or 3,6-regioisomers.[1]

Quantitative Performance Comparison

ParameterStrategy A (C18 / Formic)Strategy B (Polar C18 / Phosphate)Strategy C (PFP / TFA)
Retention Time (

)
1.8 min (Void)6.5 min5.2 min
Capacity Factor (

)
0.23.52.6
Tailing Factor (

)
2.41.11.3
Theoretical Plates (

)
< 2,000> 8,000> 6,500
MS Compatibility YesNo (Non-volatile salts)Yes

Optimized Protocol: The "Gold Standard" Method

For routine purity analysis (QC/Release) where MS detection is not required, Strategy B is the most robust.[1]

Chromatographic Conditions[3][4][5][6][7][8][9]
  • Instrument: HPLC with UV/PDA Detector

  • Column: Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge Shield RP18 or equivalent)[1]

  • Column Temp: 30°C

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 280 nm (Indazole specific) and 210 nm (General carboxyl)[1]

  • Injection Volume: 5 - 10 µL

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g KH₂PO₄ in 1000 mL water. Adjust pH to 2.5 ± 0.1 with Phosphoric Acid (85%). Filter through 0.22 µm nylon filter.

  • Mobile Phase B: Methanol (HPLC Grade). Note: Methanol is preferred over Acetonitrile here to prevent precipitation of phosphate salts.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial Hold for polar retention
2.0955End of hold
15.04060Linear ramp to elute impurities
18.04060Wash
18.1955Re-equilibration
25.0955End of Run
Sample Preparation (Critical)

The dicarboxylic acid is sparingly soluble in water and acidic media.

  • Weigh: 10 mg of sample.

  • Dissolve: Add 2 mL DMSO (Dimethyl Sulfoxide). Sonicate until clear.

  • Dilute: Make up to 10 mL with Mobile Phase A.

    • Why? Injecting pure DMSO can cause "solvent effects" (broad peaks). Diluting with the starting mobile phase ensures the analyte focuses at the head of the column.[1]

Visualization: Method Development Workflow

MethodDevelopment Start Start: 1H-Indazole-3,7-dicarboxylic acid CheckSolubility Check Solubility (High Polarity confirmed) Start->CheckSolubility SelectMode Select Separation Mode CheckSolubility->SelectMode PathA Standard C18 (High Hydrophobicity) SelectMode->PathA Generic Screen PathB Polar-Embedded C18 (Shielded Silanols) SelectMode->PathB Targeted Polar PathC Fluorinated (PFP) (Pi-Pi Interaction) SelectMode->PathC Orthogonal EvalA Result: Dewetting & Tailing (Failed) PathA->EvalA EvalB Result: Excellent Peak Shape (Recommended for QC/UV) PathB->EvalB EvalC Result: Good Selectivity (Recommended for MS) PathC->EvalC

Figure 1: Decision matrix for column selection based on analyte polarity and detection requirements.

System Suitability & Robustness

To ensure the method is self-validating, the following System Suitability Testing (SST) criteria must be met before every sample set:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
    • Significance: Higher tailing indicates silanol activity or column aging (loss of end-capping).

  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between the main peak and the nearest impurity (often the monocarboxylic acid degradation product).
    
  • Precision: RSD of 6 replicate injections NMT 2.0%.

Troubleshooting Guide
  • Split Peaks: Usually indicates a mismatch between the sample solvent and mobile phase. Increase the dilution factor with Mobile Phase A.

  • Drifting Retention Times: Check the pH of the phosphate buffer. A shift of 0.1 pH units can significantly alter the ionization state of the dicarboxylic acid near its pKa.

References

  • Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International, 2022. Available at: [Link]

  • Polar Compounds | HPLC Retention and Separation. SIELC Technologies. Available at: [Link][1]

Sources

Comparative

A Comparative Guide to the Porosity of MOFs Derived from Indazole vs. Indole Linkers

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for applications ranging from gas storage and separation to catalysis and drug deliv...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for applications ranging from gas storage and separation to catalysis and drug delivery.[1] The choice of the organic linker is a critical design parameter that dictates the resulting framework's topology, stability, and, most importantly, its porosity.[2][3] This guide provides an in-depth comparative analysis of the porosity of MOFs derived from two closely related N-heterocyclic linkers: indazole and indole. By examining experimental data and the underlying structural-property relationships, we aim to provide a comprehensive resource for the informed selection of linkers in MOF synthesis.

The Decisive Role of the Linker in MOF Porosity

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[3] Their exceptionally high surface areas and tunable pore sizes are hallmarks of this material class.[4] The porosity, characterized by parameters such as the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution, is not merely a physical attribute but a key determinant of a MOF's performance in various applications.[5][6] A high surface area provides more sites for gas adsorption or catalytic reactions, while the pore size and its distribution are crucial for selective molecular sieving.[7]

The organic linker, a molecule with coordinating functional groups that bridge the metal nodes, plays a pivotal role in defining the MOF's architecture and, consequently, its porosity. The linker's length, rigidity, geometry, and the presence of specific functional groups all contribute to the final three-dimensional structure.[8] In this context, N-heterocyclic linkers, such as those based on indazole and indole, are of particular interest due to their rigid structures and the presence of nitrogen atoms that can influence the electronic environment of the pores and provide additional binding sites.[2]

Indazole-Based MOFs: A Landscape of Porosity

Indazole is a bicyclic aromatic compound with a fused benzene and pyrazole ring. Its rigid structure and the presence of two nitrogen atoms in the five-membered ring make it an attractive building block for MOFs. The specific placement of coordinating groups, typically carboxylates, on the indazole core allows for the construction of diverse framework topologies.

Several studies have reported the synthesis and characterization of indazole-based MOFs. For instance, two novel zinc-based MOFs synthesized with 1H-indazole-5-carboxylic acid displayed permanent porosity, as confirmed by CO2 sorption measurements.[9] Another example is a 2D zinc-based MOF which exhibits a BET surface area of 175 m²/g and a total pore volume of 0.201 cm³/g.[10] While this surface area is modest, it highlights the potential for creating porous materials even with 2D structures.

The porosity of indazole-derived MOFs can be significantly influenced by the choice of the metal node and the overall network topology. The interpenetration of multiple frameworks within each other is a common phenomenon in MOF synthesis that can drastically reduce the accessible pore volume.[9] Judicious selection of synthesis conditions and linker geometry can help to control or prevent interpenetration, leading to higher porosity.

Indole-Based MOFs: Exploring Porous Architectures

Indole, another bicyclic aromatic heterocycle, consists of a fused benzene and pyrrole ring. Similar to indazole, its rigid nature makes it a suitable candidate for constructing robust porous frameworks. The single nitrogen atom in the pyrrole ring of indole offers a different electronic and coordination environment compared to the two nitrogen atoms in the pyrazole ring of indazole.

A notable example of an indole-based MOF is UiO-68-ICZ, which is constructed from a dicarboxylate-functionalized indolocarbazole linker and zirconium-based secondary building units (SBUs). This MOF exhibits a BET surface area of 929 m²/g, demonstrating the potential of indole-based linkers in creating materials with significant porosity.[11] The stability of the Zr-based UiO architecture combined with the extended, rigid indole-containing linker contributes to the formation of a robust and porous framework.

The functionalization of the indole linker itself can also be a powerful tool to tune the porosity and surface properties of the resulting MOF. The introduction of different functional groups can alter the linker's interaction with the metal nodes and influence the packing of the linkers within the framework, thereby modifying the pore size and shape.

Comparative Analysis: Indazole vs. Indole Linkers in MOF Porosity

Structural and Electronic Differences

The key difference between indazole and indole lies in the five-membered heterocyclic ring. Indazole contains a pyrazole ring with two adjacent nitrogen atoms, while indole has a pyrrole ring with one nitrogen atom. This seemingly small difference has significant implications for their use as MOF linkers:

  • Coordination Chemistry: The two nitrogen atoms in indazole offer more potential coordination sites or can influence the acidity of appended carboxylate groups differently than the single nitrogen in indole.

  • Hydrogen Bonding: The N-H groups in both indazole and indole can participate in hydrogen bonding, which can influence the packing of the linkers and the overall framework stability. The presence of two nitrogen atoms in indazole may lead to different hydrogen bonding motifs compared to indole.

  • Electronic Properties: The electronic properties of the aromatic systems are distinct, which can affect the interactions of the framework with guest molecules.

Caption: Structural differences between indazole and indole linkers and their influence on MOF porosity.

Quantitative Comparison of Porosity

To provide a quantitative comparison, the table below summarizes the porosity data for several representative MOFs derived from indazole and indole linkers.

MOF Name/LinkerMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Reference
Indazole-Based MOFs
Zn-based MOFZn1750.201-[10]
Zn-based MOFsZnPorosity confirmed by CO2 sorption--[9]
Indole-Based MOFs
UiO-68-ICZZr929--[11]

Note: The data presented is from different studies with varying synthetic conditions and characterization methods. A direct comparison should be made with caution.

From the limited data available, it is evident that both linker types can be used to construct porous MOFs. The significantly higher surface area of the indole-based UiO-68-ICZ compared to the reported zinc-indazole MOF can be attributed to both the choice of the highly stable and high-connectivity Zr-based SBU and the extended nature of the indolocarbazole linker. To make a more definitive comparison, the synthesis and characterization of isoreticular MOFs, where only the indazole and indole core are varied while keeping the metal node and overall topology the same, would be highly valuable.

Experimental Protocol for Porosity Characterization: Nitrogen Physisorption

The porosity of MOFs is most commonly characterized by nitrogen physisorption at 77 K.[6] The resulting isotherm is then analyzed using the Brunauer-Emmett-Teller (BET) theory to calculate the specific surface area.[5]

Step-by-Step Methodology
  • Sample Activation (Degassing):

    • Accurately weigh 50-100 mg of the as-synthesized MOF into a sample tube.

    • Attach the sample tube to the degassing port of the gas sorption analyzer.

    • Heat the sample under high vacuum at a temperature sufficient to remove any guest solvent molecules without causing framework collapse. The activation temperature and time are crucial and must be optimized for each MOF. A typical starting point is 120-150 °C for 12-24 hours.

  • Isotherm Measurement:

    • After activation, reweigh the sample tube to determine the exact mass of the activated MOF.

    • Transfer the sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • The instrument will then automatically dose known amounts of nitrogen gas into the sample tube and measure the equilibrium pressure after each dose. This process is repeated over a wide range of relative pressures (P/P₀) from approximately 10⁻⁶ to 1.

  • Data Analysis:

    • The collected data points (amount of gas adsorbed vs. relative pressure) constitute the nitrogen adsorption-desorption isotherm.

    • The BET equation is applied to the linear portion of the isotherm (typically in the P/P₀ range of 0.05 to 0.35) to calculate the monolayer capacity and subsequently the specific surface area.

    • The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

    • The pore size distribution can be calculated from the isotherm data using methods such as the Barrett-Joyner-Halenda (BJH) analysis or more advanced techniques like Non-Local Density Functional Theory (NLDFT).[12]

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Isotherm Measurement cluster_analysis Data Analysis weigh_sample Weigh As-Synthesized MOF degas Activate (Degas) Sample (Heat under Vacuum) weigh_sample->degas weigh_activated Weigh Activated MOF degas->weigh_activated load_sample Load Sample into Analyzer weigh_activated->load_sample n2_adsorption Perform N2 Adsorption/Desorption at 77 K load_sample->n2_adsorption plot_isotherm Plot Adsorption/Desorption Isotherm n2_adsorption->plot_isotherm bet_analysis Calculate BET Surface Area plot_isotherm->bet_analysis pore_volume Determine Total Pore Volume plot_isotherm->pore_volume psd_analysis Calculate Pore Size Distribution (BJH/NLDFT) plot_isotherm->psd_analysis

Caption: Experimental workflow for the characterization of MOF porosity using nitrogen physisorption.

Conclusion and Future Outlook

Both indazole and indole are viable N-heterocyclic linkers for the construction of porous Metal-Organic Frameworks. The choice between them will depend on the desired final properties of the MOF, including not only porosity but also chemical stability and the nature of the pore surface. The available data suggests that high porosity can be achieved with both linker types, with the overall framework topology and the choice of the metal node playing a crucial role.

To enable a more direct and conclusive comparison, future research should focus on the synthesis and characterization of isoreticular series of MOFs based on indazole and indole linkers. This would allow for the isolation of the linker's intrinsic effect on porosity. Furthermore, computational modeling can be a powerful tool to predict the porosity of hypothetical MOFs and to understand the subtle energetic differences in framework formation with these two linkers. As the field of MOF research continues to advance, a deeper understanding of these structure-property relationships will be instrumental in the design of next-generation porous materials for a wide range of applications.

References

Click to expand

Sources

Validation

UV-Vis spectroscopic characterization of 1H-Indazole-3,7-dicarboxylic acid

A Comparative Guide to the UV-Vis Spectroscopic Characterization of 1H-Indazole-3,7-dicarboxylic acid and Related Analogues For the Attention of Researchers, Scientists, and Drug Development Professionals As a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the UV-Vis Spectroscopic Characterization of 1H-Indazole-3,7-dicarboxylic acid and Related Analogues

For the Attention of Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) spectroscopic properties of 1H-indazole-3,7-dicarboxylic acid. In the absence of direct experimental spectra for this specific molecule in publicly available literature, this guide establishes a predictive analysis based on the foundational chromophore, 1H-indazole, and its monosubstituted carboxylic acid derivatives. We will explore the theoretical underpinnings of how the addition of carboxylic acid functional groups and the choice of solvent are expected to influence the electronic transitions, providing a valuable framework for researchers working with this and similar molecular scaffolds.

Indazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Their biological activity is intimately linked to their electronic structure, making a thorough understanding of their spectroscopic properties essential. UV-Vis spectroscopy is a fundamental, accessible, and powerful tool for probing the electronic transitions within these molecules, offering insights into conjugation, substitution patterns, and interactions with the local environment.

Anticipated UV-Vis Spectroscopic Profile of Indazole Derivatives

The UV-Vis spectrum of the parent 1H-indazole molecule in acetonitrile exhibits characteristic absorption bands.[2] The addition of carboxylic acid groups, which act as auxochromes, is expected to modulate these absorptions. An auxochrome is a functional group that, when attached to a chromophore (the light-absorbing part of the molecule), alters the wavelength and intensity of the absorption maximum.

Herein, we compare the known spectrum of 1H-indazole with the predicted spectra of 1H-indazole-3-carboxylic acid, 1H-indazole-7-carboxylic acid, and the target molecule, 1H-indazole-3,7-dicarboxylic acid. This comparison will be grounded in the principles of electronic transitions in aromatic systems and the influence of electron-withdrawing substituents.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible UV-Vis data for indazole derivatives, a standardized experimental approach is crucial. The following protocol provides a self-validating system for the characterization of these compounds.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of an indazole derivative in a specified solvent.

Materials:

  • 1H-Indazole derivative of interest

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane)[3]

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Solvent Selection: Choose a solvent that is transparent in the anticipated absorption region of the analyte (typically 200-400 nm for indazoles) and in which the compound is readily soluble.[3] The polarity of the solvent can influence the spectrum, so consistency is key for comparative studies.[4]

  • Stock Solution Preparation: Accurately weigh a precise amount of the indazole derivative and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Use a matched pair of quartz cuvettes.

  • Blank Measurement: Fill one cuvette with the pure solvent to be used as a blank. Place it in the reference beam of the spectrophotometer and record a baseline spectrum.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the diluted sample solution before filling it.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solvent Select Solvent Stock Prepare Stock Solution Solvent->Stock Dilute Perform Serial Dilutions Stock->Dilute Blank Measure Blank (Solvent) Dilute->Blank Sample Measure Sample Blank->Sample Lambda Identify λmax Sample->Lambda Epsilon Calculate Molar Absorptivity (ε) Lambda->Epsilon

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Comparative UV-Vis Data

The following table summarizes the available experimental data for 1H-indazole and provides a predictive comparison for its carboxylic acid derivatives. The predicted shifts are based on the expected electronic effects of the carboxylic acid groups.

CompoundSolventλmax (nm) (Experimental/Predicted)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Expected Spectral Shift
1H-IndazoleAcetonitrile~254, ~295[2][5]Not ReportedBaseline
1H-Indazole-3-carboxylic acidPolar SolventPredicted Bathochromic ShiftPredicted Hyperchromic EffectRed shift due to extended conjugation
1H-Indazole-7-carboxylic acidPolar SolventPredicted Bathochromic ShiftPredicted Hyperchromic EffectRed shift due to extended conjugation
1H-Indazole-3,7-dicarboxylic acidPolar SolventPredicted Pronounced Bathochromic ShiftPredicted Pronounced Hyperchromic EffectSignificant red shift due to two auxochromes

Discussion of Spectroscopic Properties

1. The Parent Chromophore: 1H-Indazole

The UV-Vis spectrum of 1H-indazole in acetonitrile shows two main absorption bands around 254 nm and 295 nm.[2][5] These absorptions are attributed to π → π* electronic transitions within the aromatic bicyclic system. The fine structure often observed in the spectra of such aromatic compounds in non-polar solvents is due to vibrational energy levels being superimposed on the electronic transitions. In polar solvents, these fine details may be broadened or lost due to solute-solvent interactions.[6]

2. Influence of Carboxylic Acid Substituents

The introduction of carboxylic acid groups at the 3 and 7 positions of the indazole ring is expected to cause a bathochromic shift (a shift to longer wavelengths, also known as a red shift) and a hyperchromic effect (an increase in molar absorptivity).[6] This is because the carboxylic acid group, while electron-withdrawing, can extend the conjugated π-system of the indazole ring, particularly through resonance. This extension of the chromophore lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption of lower energy (longer wavelength) light.

For 1H-Indazole-3,7-dicarboxylic acid, the presence of two such groups is anticipated to produce a more pronounced bathochromic and hyperchromic effect compared to the monosubstituted analogues.

3. The Role of Solvent Polarity

The choice of solvent can significantly impact the UV-Vis spectrum of indazole derivatives.[4] For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift. This is because the excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by a polar solvent.[4] This stabilization lowers the energy of the excited state, reducing the energy of the transition.

Conversely, for n → π* transitions (which may be present but are often weaker and can be masked by the stronger π → π* bands), an increase in solvent polarity typically results in a hypsochromic shift (a shift to shorter wavelengths, or a blue shift).[3] This is because the non-bonding electrons in the ground state can be stabilized by hydrogen bonding with polar solvents, increasing the energy required for the transition.

G Indazole 1H-Indazole Baseline Spectrum Indazole3COOH 1H-Indazole-3-carboxylic acid Bathochromic Shift Indazole->Indazole3COOH + COOH at C3 Indazole7COOH 1H-Indazole-7-carboxylic acid Bathochromic Shift Indazole->Indazole7COOH + COOH at C7 Indazole37diCOOH 1H-Indazole-3,7-dicarboxylic acid Pronounced Bathochromic Shift Indazole3COOH->Indazole37diCOOH + COOH at C7 Indazole7COOH->Indazole37diCOOH + COOH at C3

Caption: Structural relationships and predicted spectral shifts.

Conclusion and Outlook

This guide underscores the importance of systematic spectroscopic analysis and provides a robust protocol for obtaining high-quality data. For those engaged in the synthesis and application of novel indazole derivatives, a thorough UV-Vis characterization is an indispensable first step in understanding the electronic properties that govern their function.

References

  • ResearchGate. a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Link]

  • MDPI. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [Link]

  • PMC. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. [Link]

  • MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • Journal of the American Chemical Society. Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. [Link]

  • Slideshare. Solvents and solvent effect in UV - Vis Spectroscopy. [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. [Link]

  • Scribd. Solvent Effects in UV-Vis Spectroscopy. [Link]

Sources

Safety & Regulatory Compliance

Safety

1H-Indazole-3,7-dicarboxylic acid proper disposal procedures

Operational Guide: Proper Disposal of 1H-Indazole-3,7-dicarboxylic acid Part 1: Operational Directive The Core Directive: Disposal of 1H-Indazole-3,7-dicarboxylic acid is not merely about regulatory compliance; it is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal of 1H-Indazole-3,7-dicarboxylic acid

Part 1: Operational Directive

The Core Directive: Disposal of 1H-Indazole-3,7-dicarboxylic acid is not merely about regulatory compliance; it is a critical control point in your experimental workflow. As a heterocyclic dicarboxylic acid, this compound presents a dual-hazard profile: acidity (from the carboxyl groups) and nitrogen-rich combustibility (from the indazole core).

Do not treat this simply as "general organic waste." Its capacity to protonate bases and potentially chelate metals requires a segregated disposal stream to prevent exothermic incompatibilities in waste drums.

Part 2: Chemical Profile & Hazard Identification

Before initiating disposal, verify the material state. This profile dictates your waste stream selection.

PropertySpecificationOperational Implication
Functional Groups Indazole (N-heterocycle) + 2x COOHAcidic; potential for nitrogen oxide (NOx) generation during combustion.
Acidity (pKa) ~3.5 (COOH 1), ~4.5 (COOH 2)Corrosive potential. Will lower pH of aqueous waste streams; incompatible with cyanides/sulfides.
Physical State Solid (Powder/Crystalline)High surface area; dust explosion hazard if aerosolized during transfer.
Solubility Low in water; High in DMSO/DMF"Mother liquor" waste will likely be organic solvent-based, not aqueous.
RCRA Status Non-Listed (Characteristic)Likely D002 (Corrosive) if in aqueous solution pH < 2; otherwise, regulated as hazardous chemical waste.[1]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have expired or excess solid compound.

  • Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solids to prevent breakage during compaction/transport.

  • Labeling: Mark the container as "Hazardous Waste - Solid Organic Acid."

    • Critical: Explicitly write "1H-Indazole-3,7-dicarboxylic acid." Do not use abbreviations or formulas (e.g., "Indazole-diacid") which can confuse emergency responders.

  • Segregation:

    • Keep Away From: Strong oxidizers (e.g., permanganates, nitrates) and strong bases (e.g., NaOH pellets, amines).

    • Mechanism:[2][3] Mixing with oxidizers can trigger rapid oxidation of the indazole ring; mixing with bases generates heat (neutralization enthalpy).

  • Final Seal: Tape the lid with parafilm to prevent vibration-induced loosening during transport.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: The compound is dissolved in solvents like DMSO, DMF, or Methanol.

  • pH Check (The "Self-Validating" Step):

    • Before pouring into a waste drum, check the pH of your solution using a dipstick.

    • Rule: If pH < 2, the waste is D002 Corrosive .[1][4] You must neutralize it to pH 5–9 before adding it to a general organic solvent drum, OR use a dedicated "Acidic Organic Waste" stream.

  • Solvent Compatibility:

    • Ensure the carrier solvent (e.g., DMSO) is compatible with the waste canister's liner.

    • Warning: Do not mix with halogenated waste (e.g., DCM, Chloroform) unless your facility explicitly allows "Commingled Solvents." Halogenated/Non-halogenated separation is the industry standard to reduce incineration costs.

  • Transfer: Use a funnel with a grounding wire if the solvent is flammable (e.g., Methanol) to prevent static discharge.

Scenario C: Contaminated Consumables
  • Sharps/Glass: Place in a rigid puncture-proof container. Label "Chemically Contaminated Sharps."

  • Gloves/Paper: If heavily soiled, bag separately in a clear hazardous waste bag (2-mil thickness). If trace contamination only, follow local "trace contaminated" trash protocols (often allowed in trash if <3% by weight, but verify with EHS).

Part 4: Waste Stream Decision Matrix

This logic flow ensures you select the correct regulatory path for the material.

DisposalWorkflow Start Waste Generation: 1H-Indazole-3,7-dicarboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystal LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Dissolved SolidAction Segregate from Oxidizers Pack in HDPE Jar SolidPath->SolidAction PHCheck Check pH LiquidPath->PHCheck FinalSolid Tag: Solid Organic Acid SolidAction->FinalSolid Acidic pH < 2 (Corrosive) PHCheck->Acidic Neutral pH 2-12 PHCheck->Neutral Neutralize Neutralize or Use Acid-Specific Stream Acidic->Neutralize SolventCheck Check Solvent Type Neutral->SolventCheck Neutralize->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo FinalHalo Tag: Halogenated Solvent Waste Halo->FinalHalo FinalNonHalo Tag: Non-Halogenated Solvent Waste NonHalo->FinalNonHalo

Caption: Decision matrix for segregating 1H-Indazole-3,7-dicarboxylic acid based on physical state and pH characteristics.

Part 5: Emergency Response (Spills)

In the event of a spill, immediate containment prevents environmental release and personnel exposure.

  • Dry Spill (Powder):

    • Do not sweep dry. This creates dust aerosols.

    • Protocol: Cover the spill with a damp paper towel (water or mineral oil) to suppress dust. Scoop the damp material into a waste bag. Wipe the area with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize residual acid.

  • Wet Spill (Solution):

    • Absorb: Use an inert absorbent (Vermiculite or Clay). Do not use paper towels if the solvent is fuming nitric acid or a strong oxidizer (though unlikely for this compound, it is a good habit).

    • Neutralize: If the spill is acidic (pH < 2), sprinkle Sodium Bicarbonate over the spill before absorbing. Wait for bubbling (CO2 release) to cease.

Part 6: References & Regulatory Grounding

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. (Standard for chemical segregation and waste tagging).[2][5]

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[6] (Defines Characteristic Wastes D001/D002).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines for risk assessment of organic acids).

Sources

Handling

Personal protective equipment for handling 1H-Indazole-3,7-dicarboxylic acid

As drug development accelerates, 1H-Indazole-3,7-dicarboxylic acid has emerged as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). However, its dual carboxylic acid moieties...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, 1H-Indazole-3,7-dicarboxylic acid has emerged as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). However, its dual carboxylic acid moieties and indazole core present specific handling challenges. As a Senior Application Scientist, I have designed this protocol not just to list safety steps, but to explain the mechanistic causality behind them. Understanding why a chemical behaves the way it does is the foundation of a self-validating laboratory safety system.

Hazard Profiling & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical threat profile of 1H-Indazole-3,7-dicarboxylic acid. According to standardized Global Harmonized System (GHS) classifications for indazole-based carboxylic acids, this compound presents four primary hazards [1]:

  • Acute Tox. 4 (Oral) & STOT SE 3 (Respiratory): The fine, crystalline nature of the powder makes it highly susceptible to aerosolization. Inhalation of these micro-particulates leads to deposition in the upper respiratory tract, causing acute cellular irritation.

  • Skin Irrit. 2 & Eye Irrit. 2A: The dicarboxylic acid groups act as strong proton donors. Upon contact with the natural moisture of mucosal membranes or sweat on the skin, they induce localized pH drops, causing acute tissue irritation and potential corneal damage [2].

Personal Protective Equipment (PPE) Matrix

To neutralize these specific physicochemical threats, standard laboratory attire is insufficient. The following PPE matrix is engineered to provide a multi-layered barrier system based on quantitative material resistance data.

PPE CategoryRequired SpecificationMechanistic RationaleReplacement Protocol
Hand Protection Nitrile (NBR) Gloves (≥4 mil thickness)Nitrile is synthesized from acrylonitrile, butadiene, and carboxylic acid monomers. This composition provides superior resistance to solid organic acids compared to latex, preventing chemical permeation [3].Replace immediately upon suspected contamination or every 2 hours of continuous use.
Eye Protection ANSI Z87.1 Safety Goggles (Indirect Vent)Indirect venting prevents aerosolized acid particulates from bypassing the seal, protecting the moisture-rich corneal surface from pH-induced burns [4].Inspect for micro-abrasions before each use; replace if visibility is compromised.
Respiratory N95 / P3 Particulate RespiratorFilters out ≥95% of airborne particles >0.3 microns. Essential when weighing dry powders to prevent inhalation of STOT SE 3 respiratory irritants [2].Single-use only; discard in hazardous waste after the handling session.
Body Protection Flame-Resistant (FR) Lab Coat & ApronProvides a physical barrier against static-induced powder adherence. The FR rating mitigates risks if the compound is used in subsequent exothermic reactions.Launder weekly via specialized chemical lab services; do not wash at home.

Operational Workflow & Handling Protocol

Experimental success relies on a self-validating workflow where each step inherently minimizes risk.

HandlingWorkflow A 1. Pre-Operation Risk Assessment B 2. Don Specialized PPE Matrix A->B C 3. Fume Hood Transfer B->C D 4. Anti-Static Weighing C->D E 5. Reaction Execution D->E F 6. Segregated Waste Disposal E->F

Step-by-step operational workflow for handling 1H-Indazole-3,7-dicarboxylic acid safely.

Step-by-Step Methodology:
  • Environmental Preparation: Ensure the laboratory environment is strictly controlled. Transfer the sealed chemical container to a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 feet per minute (fpm) [4].

  • Static Mitigation: Ground all equipment. Causality: Fine organic powders possess high surface energy and low moisture content, making them prone to triboelectric charging. Static discharge can violently aerosolize the powder, bypassing standard containment and increasing inhalation risks.

  • Weighing Protocol: Use anti-static spatulas (e.g., PTFE-coated) and weigh the compound directly into a pre-tared, sealable reaction vessel. Do not use open weigh boats, which expose the powder to ambient air currents.

  • Solvent Introduction: Introduce the primary reaction solvent (e.g., DMF or DMSO) slowly down the side of the vessel to wet the powder. Causality: Wetting the powder immediately neutralizes the risk of aerosolization and respiratory exposure.

Spill Response & Decontamination Strategy

In the event of a containment failure, immediate and logical action is required to prevent exposure escalation.

SpillResponse S1 Powder Spill Detected S2 Assess Spill Scale S1->S2 S3 Major (>50g) Evacuate & Call EHS S2->S3 High Risk S4 Minor (<50g) Proceed to Clean S2->S4 Low Risk S5 Cover with Diatomaceous Earth S4->S5 S6 Sweep with Non-Sparking Tools S5->S6 S7 Wipe with Alcohol & Water S6->S7 S8 Sealed Solid Waste S7->S8

Logical decision tree and procedural pathway for chemical spill response.

Step-by-Step Spill Methodology:
  • Isolate the Area: Stop all nearby operations. If the spill occurs outside a fume hood, instruct personnel not wearing N95/P3 respirators to evacuate the immediate vicinity [2].

  • Containment: Do not sweep dry powder directly, as this generates hazardous dust clouds. Instead, cover the spill with a damp, inert absorbent material such as diatomaceous earth or sand.

  • Mechanical Collection: Using non-sparking tools (plastic dustpan and brush), gently scoop the wetted mixture into a wide-mouth, sealable hazardous waste container.

  • Chemical Decontamination: Wipe the affected surface with a 70% Isopropanol/Water solution. Causality: The alcohol acts as a co-solvent to dissolve residual organic acid traces, while the water aids in the mechanical lifting of the residue from the benchtop.

Waste Disposal Plan

Improper disposal of indazole derivatives can lead to severe environmental toxicity and regulatory violations.

  • Segregation: Do not mix 1H-Indazole-3,7-dicarboxylic acid waste with strong oxidizing agents or strong bases, as this can trigger exothermic degradation [4].

  • Labeling: All waste containers must be explicitly labeled with "Hazardous Solid Waste: Organic Acid (Indazole Derivative)" and marked with the GHS Exclamation Mark pictogram.

  • Destruction: Transfer the sealed, labeled containers to a licensed hazardous waste contractor. The standard destruction protocol for this compound is high-temperature incineration (>1000°C) equipped with scrubbers to neutralize nitrogen oxide (NOx) emissions generated by the indazole ring combustion [2].

References

  • National Center for Biotechnology Information (NIH). "Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem." PubChem,[Link]

  • Titanfine. "Fact Sheet: Disposable Nitrile Gloves in Chemical Labs." Titanfine,[Link]

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